Product packaging for 2-Mesitylethanol(Cat. No.:CAS No. 6950-92-1)

2-Mesitylethanol

Cat. No.: B189000
CAS No.: 6950-92-1
M. Wt: 164.24 g/mol
InChI Key: FQZPTDPHVFTOSY-UHFFFAOYSA-N
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Description

2-Mesitylethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B189000 2-Mesitylethanol CAS No. 6950-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanol
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InChI

InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3
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InChI Key

FQZPTDPHVFTOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID80219739
Record name 2-Hydroxyethylmesitylene
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Molecular Weight

164.24 g/mol
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CAS No.

6950-92-1
Record name 2,4,6-Trimethylbenzeneethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Mesitylethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol characterized by a hydroxyl group attached to an ethyl chain, which is in turn bonded to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry due to its characteristic scent.[1][2] Its chemical behavior is significantly influenced by the sterically hindered nature of the trimethyl-substituted benzene ring and the reactivity of the primary alcohol group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanol group at the 1 position.

Caption: 2D Structure of this compound.

Table 1: Structural and Chemical Identifiers

IdentifierValueReference
IUPAC Name 2-(2,4,6-Trimethylphenyl)ethanol[2]
CAS Number 6950-92-1[2]
Molecular Formula C₁₁H₁₆O[1]
SMILES Cc1cc(C)c(CC(O))c(C)c1[2]
InChI InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3[2]
InChIKey FQZPTDPHVFTOSY-UHFFFAOYSA-N[2]
Synonyms 2,4,6-Trimethylbenzeneethanol, 2-Mesitylethan-1-ol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylphenethyl alcohol[2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid, though it can also be found as a white crystalline solid.[1][2] The presence of the hydroxyl group allows for solubility in polar solvents like ethanol, while the hydrophobic mesitylene group confers solubility in nonpolar solvents such as ether.[1][2]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 164.24 g/mol [2]
Appearance Colorless liquid or white to almost white powder/crystal[1][2]
Density ~0.913 g/cm³[1]
Melting Point ~ -35 °C[1]
Boiling Point ~201 °C (at 760 mmHg)152 °C (at 15 mmHg)[1]
Solubility Soluble in ethanol and ether[1]

Spectroscopic Data

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the ring, the methylene groups of the ethyl chain, and the hydroxyl proton.

  • Aromatic Protons (Ar-H): A singlet around δ 6.8 ppm, integrating to 2H. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

  • Ethyl Group (Ar-CH₂-CH₂-OH): Two triplets are expected. The methylene group adjacent to the aromatic ring (Ar-CH₂) would appear around δ 2.8-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9 ppm.

  • Methyl Protons (Ar-CH₃): A singlet for the para-methyl group around δ 2.2-2.3 ppm (3H) and another singlet for the two ortho-methyl groups around δ 2.3-2.4 ppm (6H). These may overlap to form a single peak.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.0-5.0 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the mesitylene ring.

  • Aromatic Carbons: Four signals are expected: one for the carbon bearing the ethyl group, one for the carbons bearing the methyl groups, one for the carbons bearing protons, and one for the carbon para to the ethyl group.

  • Ethyl Carbons: Two distinct signals for the two methylene carbons.

  • Methyl Carbons: Two signals for the ortho and para methyl groups.

Predicted Infrared (IR) Spectroscopy

Key absorption bands anticipated in the IR spectrum include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the methyl and methylene groups.

  • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic C-H bonds.

  • Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Predicted Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 164. Key fragmentation patterns would likely include:

  • Loss of water (M-18): A peak at m/z = 146.

  • Benzylic cleavage: A prominent peak at m/z = 133, corresponding to the loss of the CH₂OH radical.

  • Tropylium ion formation: Rearrangement and fragmentation could lead to other characteristic aromatic ions.

Experimental Protocols for Synthesis

Method 1: Grignard Reaction with Ethylene Oxide

This method involves the nucleophilic attack of a Grignard reagent, prepared from bromomesitylene, on the electrophilic carbon of ethylene oxide.[3]

Overall Reaction: Mesityl-MgBr + C₂H₄O → Mesityl-CH₂CH₂OMgBr --(H₃O⁺)--> Mesityl-CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Grignard Synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A solution of bromomesitylene in anhydrous ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Reaction with Ethylene Oxide: The Grignard solution is cooled in an ice-salt bath. A solution of ethylene oxide in anhydrous ether is then added slowly, maintaining a low temperature to control the exothermic reaction.

  • Work-up and Hydrolysis: After the addition is complete, the reaction is stirred and allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Reduction of 2,4,6-Trimethylphenylacetic Acid

This two-step approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol.

Overall Reaction: Mesityl-CH₂-CN --(H₂O, H⁺)--> Mesityl-CH₂-COOH --(LiAlH₄)--> Mesityl-CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Reduction Synthesis of this compound.

Methodology:

  • Synthesis of 2,4,6-Trimethylphenylacetic Acid: This intermediate can be prepared from 2,4,6-trimethylbenzyl halide via cyanation followed by hydrolysis. The hydrolysis of the nitrile is typically achieved by refluxing with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidification).[4][5]

  • Reduction of the Carboxylic Acid: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF) is prepared. A solution of 2,4,6-trimethylphenylacetic acid in THF is added dropwise, usually at 0 °C. The reaction is then stirred at room temperature or gently refluxed to ensure completion.

  • Work-up and Purification: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude alcohol is then purified by vacuum distillation or column chromatography.

Safety and Handling

As an organic compound, standard laboratory safety precautions should be observed. It is advised to avoid ingestion or prolonged contact with the skin.[1] When handling this compound, work in a well-ventilated area or a chemical fume hood. Avoid contact with open flames or other ignition sources. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a structurally interesting aromatic alcohol with established applications and potential for further use in chemical synthesis. This guide has summarized its core chemical and physical properties, provided its structural identifiers, and outlined logical and detailed protocols for its laboratory synthesis. While experimental spectral data is sparse in the public domain, predictive analysis based on its structure provides a solid framework for its characterization by modern spectroscopic techniques.

References

An In-Depth Technical Guide to the Synthesis of 2-Mesitylethanol from Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Mesitylethanol from mesitylene. The primary and most efficient pathway proceeds through a two-step sequence: the Friedel-Crafts acylation of mesitylene to yield acetylmesitylene, followed by the reduction of the ketone functionality. Alternative synthetic strategies are also explored, including pathways originating from mesitylaldehyde via Grignard and Wittig reactions. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual diagrams of the reaction workflows to facilitate comprehension and replication by researchers in organic synthesis and drug development.

Introduction

This compound is a valuable organic compound characterized by a substituted aromatic ring and a primary alcohol functional group. Its unique structural features, including the sterically hindered mesityl group, make it a significant building block in the synthesis of more complex molecules, finding potential applications in pharmaceuticals, agrochemicals, and materials science. This guide focuses on the practical synthesis of this compound from the readily available starting material, mesitylene (1,3,5-trimethylbenzene).

Primary Synthetic Route: Friedel-Crafts Acylation and Subsequent Reduction

The most common and well-established method for the synthesis of this compound involves a two-step process, beginning with the electrophilic aromatic substitution of mesitylene, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Mesitylene to Acetylmesitylene

The Friedel-Crafts acylation introduces an acetyl group onto the mesitylene ring to form acetylmesitylene (2',4',6'-trimethylacetophenone). This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst.

Reaction Scheme:

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene [1]

  • Apparatus: A 100-mL round-bottomed flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer is assembled. The glassware should be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

  • Reagents:

    • Anhydrous aluminum chloride (0.055 mol, 1.1 equiv)

    • Methylene chloride (25 mL)

    • Acetyl chloride (0.055 mol, 1.1 equiv) dissolved in 10 mL of methylene chloride

    • Mesitylene (0.050 mol) dissolved in 10 mL of methylene chloride

  • Procedure:

    • To the round-bottomed flask, add anhydrous aluminum chloride and 15 mL of methylene chloride.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add the solution of acetyl chloride dropwise from the addition funnel over a period of 10 minutes, ensuring the temperature does not rise significantly.

    • Following the addition of acetyl chloride, add the mesitylene solution dropwise in a similar manner.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 15 minutes at room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and collect the organic layer.

    • Extract the aqueous layer with an additional 20 mL of methylene chloride.

    • Combine the organic layers and wash twice with a saturated sodium bicarbonate solution, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude acetylmesitylene.

    • The crude product can be further purified by vacuum distillation.

Quantitative Data for Friedel-Crafts Acylation:

ParameterValueReference
Mesitylene 0.050 mol[1]
Acetyl Chloride 0.055 mol[1]
Aluminum Chloride 0.055 mol[1]
Solvent Methylene Chloride[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time ~30 minutes[1]
Typical Yield ~70-80%[2]
Step 2: Reduction of Acetylmesitylene to this compound

The carbonyl group of acetylmesitylene is reduced to a primary alcohol using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its safety and ease of handling. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Reaction Scheme:

Experimental Protocol: Reduction of Acetylmesitylene with NaBH₄ [3][4]

  • Apparatus: A round-bottomed flask equipped with a magnetic stirrer.

  • Reagents:

    • Acetylmesitylene (1.0 equiv)

    • Methanol

    • Sodium borohydride (2.0 equiv)

  • Procedure:

    • Dissolve acetylmesitylene in methanol in the round-bottomed flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be purified by column chromatography on silica gel.

Lithium aluminum hydride is a more powerful reducing agent and must be handled with care in an anhydrous environment.

Reaction Scheme:

Experimental Protocol: Reduction of Acetylmesitylene with LiAlH₄ [5][6]

  • Apparatus: A dry, three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagents:

    • Lithium aluminum hydride (1.0 equiv)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Acetylmesitylene (1.0 equiv) dissolved in anhydrous ether/THF

  • Procedure:

    • Under a nitrogen atmosphere, place LiAlH₄ in the flask and add anhydrous ether/THF to create a suspension.

    • Cool the suspension to 0°C in an ice bath.

    • Add the solution of acetylmesitylene dropwise from the dropping funnel.

    • After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it with ether/THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Quantitative Data for Reduction of Acetylmesitylene:

ParameterNaBH₄ ReductionLiAlH₄ Reduction
Reducing Agent Sodium BorohydrideLithium Aluminum Hydride
Equivalents of Reductant 2.01.0
Solvent Methanol/EthanolAnhydrous Ether/THF
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Yield High to excellent (94-97% for similar ketones)[4]High

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by reduction is the most direct route, other synthetic strategies can also be employed to synthesize this compound. These often involve the initial synthesis of mesitylaldehyde.

Synthesis of Mesitylaldehyde via Gattermann Reaction

The Gattermann reaction allows for the formylation of mesitylene to produce mesitylaldehyde. A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in the presence of HCl and a Lewis acid catalyst.[3]

Reaction Scheme:

Experimental Protocol: Gattermann Reaction for Mesitylaldehyde [7]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

  • Reagents:

    • Mesitylene (0.85 mole)

    • Zinc cyanide (1.25 moles)

    • Tetrachloroethane (400 mL)

    • Dry hydrogen chloride gas

    • Anhydrous aluminum chloride (2.2 moles)

  • Procedure:

    • Combine mesitylene, zinc cyanide, and tetrachloroethane in the flask.

    • Pass a rapid stream of dry HCl gas through the stirred mixture at room temperature for about 3 hours.

    • Cool the flask in an ice bath and add anhydrous aluminum chloride with vigorous stirring.

    • Remove the ice bath and continue passing HCl through the mixture, maintaining a temperature of 67-72°C for an additional 2.5 hours.

  • Work-up and Purification:

    • Decompose the reaction mixture by pouring it into a mixture of crushed ice and concentrated HCl.

    • After standing overnight, reflux the mixture for 3 hours.

    • Separate the organic layer and extract the aqueous layer with tetrachloroethane.

    • Wash the combined organic layers with a 10% sodium carbonate solution.

    • Isolate the product by steam distillation, followed by vacuum distillation of the organic phase.

Quantitative Data for Gattermann Reaction:

ParameterValueReference
Mesitylene 0.85 mole[7]
Zinc Cyanide 1.25 moles[7]
Aluminum Chloride 2.2 moles[7]
Solvent Tetrachloroethane[7]
Reaction Temperature Room Temperature to 72°C[7]
Reaction Time ~6 hours[7]
Typical Yield 75-81%[7]
Conversion of Mesitylaldehyde to this compound

Once mesitylaldehyde is synthesized, it can be converted to this compound through several methods, including a Grignard reaction or a Wittig reaction followed by hydrogenation.

The addition of a methyl Grignard reagent to mesitylaldehyde will form a secondary alcohol, which is this compound.

Reaction Scheme:

Experimental Protocol: Grignard Reaction with Mesitylaldehyde (General Procedure)[8][9]

  • Apparatus: A dry three-necked flask with a dropping funnel, condenser, and nitrogen inlet.

  • Reagents:

    • Methylmagnesium bromide in ether (1.1 equiv)

    • Mesitylaldehyde (1.0 equiv) in anhydrous ether

  • Procedure:

    • Place the Grignard reagent in the flask under nitrogen and cool to 0°C.

    • Add the mesitylaldehyde solution dropwise.

    • Stir at room temperature until the reaction is complete (TLC).

  • Work-up: Quench with saturated ammonium chloride solution and extract with ether. Wash, dry, and concentrate to obtain the product.

A Wittig reaction using methylenetriphenylphosphorane will convert mesitylaldehyde to 2-mesitylpropene, which can then be hydrogenated to this compound. This is a less direct route.

Reaction Scheme:

Experimental Protocol: Wittig Reaction (General Procedure)[10][11][12]

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Methyltriphenylphosphonium bromide (1.2 equiv)

    • A strong base (e.g., n-BuLi or NaH) in an anhydrous solvent (e.g., THF)

    • Mesitylaldehyde (1.0 equiv)

  • Procedure:

    • Prepare the ylide by reacting the phosphonium salt with the base.

    • Add the mesitylaldehyde to the ylide solution and stir until the reaction is complete.

  • Work-up: Quench the reaction and extract the product. The resulting alkene would then be subjected to standard catalytic hydrogenation conditions.

Visualization of Synthetic Workflows

Primary Synthetic Route

G Mesitylene Mesitylene Acetylmesitylene Acetylmesitylene Mesitylene->Acetylmesitylene Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acetylmesitylene AlCl3 AlCl₃ AlCl3->Acetylmesitylene Mesitylethanol This compound Acetylmesitylene->Mesitylethanol Reduction Reducing_Agent Reducing Agent (NaBH₄ or LiAlH₄) Reducing_Agent->Mesitylethanol

Caption: Workflow for the primary synthesis of this compound.

Alternative Synthetic Route via Gattermann Reaction

G Mesitylene Mesitylene Mesitylaldehyde Mesitylaldehyde Mesitylene->Mesitylaldehyde Gattermann Reaction Gattermann_Reagents Zn(CN)₂, HCl, AlCl₃ Gattermann_Reagents->Mesitylaldehyde Mesitylethanol This compound Mesitylaldehyde->Mesitylethanol Grignard Reaction Grignard_Reagent CH₃MgBr Grignard_Reagent->Mesitylethanol

Caption: Alternative synthesis of this compound via mesitylaldehyde.

Characterization of this compound

  • ¹H NMR: Expected signals would include singlets for the three methyl groups on the aromatic ring, a singlet for the aromatic proton, a triplet for the methylene group adjacent to the hydroxyl, a quartet for the methine proton, a doublet for the terminal methyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Signals corresponding to the aromatic carbons (including the substituted and unsubstituted positions), the methyl carbons on the ring, the methylene carbon, the methine carbon, and the terminal methyl carbon are expected.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the alkyl and aromatic groups (~2850-3000 cm⁻¹), and aromatic C=C stretches (~1600 and 1450 cm⁻¹).

Conclusion

The synthesis of this compound from mesitylene is most efficiently achieved through a two-step sequence involving Friedel-Crafts acylation to acetylmesitylene, followed by reduction of the ketone. This primary route offers good yields and utilizes well-understood reaction mechanisms. Alternative routes, such as those proceeding through mesitylaldehyde, provide viable, albeit potentially more complex, synthetic strategies. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Careful execution of the described procedures and purification techniques is crucial for obtaining high-purity this compound.

References

Spectroscopic Data for 2-Mesitylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Specific experimental data for ¹H NMR and ¹³C NMR of this compound were not found in the publicly available literature at the time of this guide's compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Absorption
Data not availableO-H stretch (alcohol)
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic)
Data not availableC=C stretch (aromatic)
Data not availableC-O stretch (alcohol)

Note: A specific experimental IR spectrum for this compound was not found. The table indicates the expected characteristic absorption bands based on its functional groups.

Mass Spectrometry (MS)
m/zInterpretation
Data not availableMolecular Ion [M]⁺
Data not availableFragment Ion
Data not availableFragment Ion
Data not availableFragment Ion

Note: A specific experimental mass spectrum for this compound was not found. The table is a template for the expected molecular ion and potential fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and other peaks represent fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structural Connectivity Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Structure_Determination cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure H_NMR ¹H NMR (Proton Environments) H_NMR->Structure Confirms H positions C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms C framework IR_Data IR Spectrum (Functional Groups) IR_Data->Structure Identifies -OH, Ar-H, C-H MS_Data Mass Spectrum (Molecular Formula) MS_Data->Structure Confirms C₁₁H₁₆O

Physical properties of 2-Mesitylethanol (boiling point, melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and detailed experimental context.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. The key properties, including boiling point, melting point, and solubility, are summarized below.

Data Presentation

A summary of the quantitative physical data for this compound is presented in the following table. It is important to note the discrepancies found in the literature for the melting point, which are highlighted and discussed in the subsequent sections.

Physical PropertyValueConditions
Boiling Point ~201 °CAt atmospheric pressure (760 mmHg)[1]
152 °CAt reduced pressure (15 mmHg)[1]
Melting Point -35 °C-
81-83 °C-
Solubility SolubleAnhydrous ethanol, Ether[1]

Note on Discrepancies: The significant difference in the reported melting points (-35 °C and 81-83 °C) suggests the possibility of data pertaining to different isomers or compounds being misattributed, or potential errors in the available literature. The value of 81-83 °C is more consistent with a crystalline solid, which would be expected for a compound of this structure at room temperature. Further experimental verification is required to definitively establish the correct melting point.

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of organic compounds like this compound. These protocols are based on established laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range constitutes the melting point.

  • Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. An intimate mixture of the sample and an authentic sample of this compound is prepared. If there is no depression or broadening of the melting point of the mixture compared to the individual components, it provides strong evidence of the compound's identity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

  • Sample and Boiling Chips: The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Equilibrium and Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a steady condensation of the liquid in the condenser. This stable temperature is the boiling point at the recorded atmospheric pressure. For accurate results, the distillation should be carried out slowly and steadily.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, extractions, and purifications. The principle of "like dissolves like" generally applies; the hydroxyl group imparts some polarity, while the mesityl group provides significant nonpolar character.

Qualitative Solubility Testing:

  • Sample and Solvent: A small, measured amount of this compound (e.g., 50 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently warmed to observe any change in solubility with temperature.

  • Solvent Range: This procedure is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and a non-polar solvent like hexane or toluene.

Quantitative Solubility Determination:

For precise solubility data, a gravimetric or spectroscopic method can be employed.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared in the solvent of interest at a constant temperature by adding an excess of the solute and allowing the mixture to equilibrate with stirring for an extended period.

  • Sample Analysis: A known volume of the clear, saturated solution is carefully removed, ensuring no undissolved solid is transferred.

  • Quantification: The solvent is evaporated from the sample, and the mass of the dissolved this compound is determined gravimetrically. Alternatively, a spectroscopic method (e.g., UV-Vis or NMR) with a pre-established calibration curve can be used to determine the concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The logical flow for the determination of the physical properties of this compound can be visualized as follows:

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point Analysis cluster_2 Boiling Point Analysis cluster_3 Solubility Analysis A Obtain Pure Sample of this compound B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Assessment A->D B1 Record Melting Range B->B1 C1 Record Boiling Temperature and Pressure C->C1 D1 Qualitative Solubility in Various Solvents D->D1 B2 Compare with Literature B1->B2 B3 Perform Mixed Melting Point (Optional) B2->B3 C2 Correct for Atmospheric Pressure (if necessary) C1->C2 D2 Quantitative Solubility (Optional) D1->D2

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 2-Methoxyethanol: Discovery, Synthesis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research for "2-Mesitylethanol" did not yield significant results in established chemical literature. It is presumed that the intended subject of this guide is the structurally related and widely documented compound, 2-Methoxyethanol. This document will proceed with a comprehensive analysis of 2-Methoxyethanol.

Introduction and Discovery

2-Methoxyethanol (IUPAC name: 2-methoxyethan-1-ol), also widely known by its trade name Methyl Cellosolve, is a versatile organic solvent and chemical intermediate belonging to the class of glycol ethers. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar ether group, allows for miscibility with water and a broad range of organic solvents. This property has made it a valuable component in various industrial and commercial applications, including in varnishes, dyes, resins, and as an anti-icing additive in jet fuel.[1]

While the precise moment of its first synthesis is not extensively documented, 2-Methoxyethanol and other glycol ethers became known in the 1920s.[2] The industrial production and use of 2-Methoxyethanol saw a significant increase in the 1970s.[2] Its synthesis is rooted in the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. More recently, in 2024, 2-Methoxyethanol was detected in a star-forming region in interstellar space, a discovery made by researchers at the Massachusetts Institute of Technology.[1]

Physicochemical and Spectral Data

A summary of the key quantitative properties of 2-Methoxyethanol is provided in the tables below for easy reference.

Table 1: Physical and Chemical Properties of 2-Methoxyethanol

PropertyValueReference
IUPAC Name2-methoxyethan-1-ol[1]
SynonymsEthylene glycol monomethyl ether, Methyl Cellosolve, EGME[1]
CAS Number109-86-4[3]
Molecular FormulaC₃H₈O₂[1]
Molar Mass76.09 g/mol [1]
AppearanceClear, colorless liquid[3]
OdorEther-like[1]
Density0.965 g/cm³ (at 20 °C)[1]
Melting Point-85 °C[1]
Boiling Point124-125 °C[1]
Solubility in WaterMiscible[1]
Vapor Pressure9.7 mmHg (at 25 °C)
Flash Point46 °C
Autoignition Temp285 °C

Table 2: Spectral Data of 2-Methoxyethanol

Spectrum TypeKey Peaks/Signals
¹H NMR (CDCl₃)δ 3.58 (t, 2H), 3.48 (t, 2H), 3.33 (s, 3H), 2.55 (s, 1H)
¹³C NMRδ 72.5, 61.8, 59.1
IR (neat, cm⁻¹)3430 (O-H stretch), 2920, 2880 (C-H stretch), 1120 (C-O stretch)
Mass Spectrum (EI)m/z 76 (M+), 45, 31

Synthesis of 2-Methoxyethanol: Experimental Protocols

The synthesis of 2-Methoxyethanol is primarily achieved through two well-established methods: the reaction of ethylene oxide with methanol, which is the main industrial route, and the Williamson ether synthesis, a classic laboratory-scale method.

Industrial Synthesis: Reaction of Ethylene Oxide with Methanol

This method involves the base-catalyzed ring-opening of ethylene oxide by methanol.

Experimental Protocol:

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous ethylene oxide is charged with anhydrous methanol and a catalytic amount of a strong base, such as sodium hydroxide or sodium methoxide.

  • Reaction Conditions: The reactor is sealed and heated to a temperature between 100-150°C. Gaseous ethylene oxide is then introduced into the reactor under pressure (typically 10-20 atm).

  • Reaction Monitoring: The reaction is highly exothermic and requires careful temperature control. The progress of the reaction can be monitored by measuring the decrease in pressure as the ethylene oxide is consumed.

  • Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the excess pressure is vented. The basic catalyst is neutralized with an acid, such as sulfuric or acetic acid. The resulting mixture is then subjected to fractional distillation. Unreacted methanol is recovered as the first fraction, followed by the desired 2-Methoxyethanol product. Higher-order glycol ethers, such as diethylene glycol monomethyl ether, may be obtained as higher-boiling fractions.

Laboratory Synthesis: Williamson Ether Synthesis

This method involves the reaction of a sodium methoxide with a haloethanol, typically 2-chloroethanol.

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, sodium metal is cautiously added in small portions to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

  • Nucleophilic Substitution: 2-Chloroethanol is added dropwise to the freshly prepared sodium methoxide solution at room temperature with continuous stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The excess methanol is removed from the filtrate by distillation. The resulting crude 2-Methoxyethanol is then purified by fractional distillation under reduced pressure.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Na_CH3O Sodium Methoxide (NaOCH₃) CH3OCH2CH2OH 2-Methoxyethanol (CH₃OCH₂CH₂OH) Na_CH3O->CH3OCH2CH2OH Nucleophilic Attack Cl_CH2CH2OH 2-Chloroethanol (ClCH₂CH₂OH) Cl_CH2CH2OH->CH3OCH2CH2OH NaCl Sodium Chloride (NaCl) Cl_CH2CH2OH->NaCl

Williamson Ether Synthesis of 2-Methoxyethanol.

Biological Signaling Pathways and Toxicity

The toxicity of 2-Methoxyethanol is primarily attributed to its major metabolite, 2-methoxyacetic acid (MAA).[4] 2-Methoxyethanol is metabolized in the liver by alcohol dehydrogenase to 2-methoxyacetaldehyde, which is then rapidly oxidized to MAA by aldehyde dehydrogenase.

MAA is a potent inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MAA causes an accumulation of acetylated histones, leading to changes in gene expression that can induce apoptosis (programmed cell death) and cell cycle arrest.[5] This mechanism is believed to be the underlying cause of the observed reproductive and developmental toxicity of 2-Methoxyethanol, including its effects on spermatocyte death and embryo malformation.[5]

Toxicity_Pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_toxic_outcomes Toxic Outcomes ME 2-Methoxyethanol MAA 2-Methoxyacetic Acid (MAA) ME->MAA Alcohol/Aldehyde Dehydrogenase HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition Histones Histone Acetylation ↑ Gene_Expression Altered Gene Expression Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Reproductive_Toxicity Reproductive Toxicity Apoptosis->Reproductive_Toxicity Developmental_Toxicity Developmental Toxicity Cell_Cycle_Arrest->Developmental_Toxicity

References

A Comprehensive Guide to the Theoretical Study of 2-Mesitylethanol Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust computational methodology for the theoretical investigation of the conformational landscape of 2-Mesitylethanol. While direct experimental and theoretical studies on this specific molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework based on established quantum chemical methods applied to analogous molecular systems, such as substituted ethanols and aromatic alcohols. Adherence to this guide will enable a thorough exploration of the molecule's potential energy surface, identification of stable conformers, and determination of rotational energy barriers, which are critical for understanding its physicochemical properties and potential interactions in a biological context.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For flexible molecules like this compound, which possess rotatable single bonds, a multitude of spatial arrangements, or conformations, are possible. Conformational analysis is the study of the energies and properties of these different conformers. In drug development, understanding the preferred conformation of a molecule is paramount, as it dictates how it will interact with its biological target. A molecule's bioactive conformation, the shape it adopts when binding to a receptor, may not be its lowest energy state in isolation. Therefore, a comprehensive understanding of the conformational space and the energy penalties associated with adopting different shapes is crucial for rational drug design.

Theoretical Background

The conformational preferences of this compound are primarily governed by the rotation around two key single bonds: the C(mesityl)-C(ethyl) bond and the C(ethyl)-C(hydroxyl) bond. The bulky mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance, which will strongly influence the stable orientations of the ethyl-alcohol side chain. The primary goal of a theoretical study is to map the potential energy surface (PES) as a function of the dihedral angles defining these rotations. Key outputs of this analysis are:

  • Stable Conformers : The energy minima on the PES.

  • Rotational Energy Barriers : The energy maxima on the PES, representing the energy required to convert between conformers.[1][2]

  • Relative Energies : The energy differences between the various stable conformers, which determine their equilibrium populations.

Computational Methodology

A systematic computational workflow is essential for a thorough conformational analysis. This involves an initial exploration of the conformational space using lower-level methods, followed by high-accuracy calculations for the most promising structures.

Experimental Protocols

Protocol 1: Conformational Search and Initial Optimization

  • Initial Structure Generation : Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).

  • Conformational Search : Employ a robust conformational search algorithm to explore the potential energy surface. Tools like CREST, RDKit, or the conformer utility in the Amsterdam Modeling Suite are suitable.[3][4] Methods can include:

    • Systematic Search : Exhaustively rotate specified dihedral angles in discrete steps.

    • Stochastic/Monte Carlo Methods : Randomly sample conformational space.

    • Molecular Dynamics : Simulate the molecule's movement at a given temperature to explore different conformations.

  • Initial Optimization and Filtering : Each generated conformer should be optimized using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method.[5] Redundant conformers are removed, and the unique structures are filtered based on an energy window (e.g., within 10-15 kcal/mol of the lowest energy structure).

Protocol 2: High-Level Quantum Chemical Calculations

  • Geometry Optimization : The filtered set of unique conformers is then subjected to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) is a widely used and reliable method.[6]

    • Functional : A hybrid functional such as B3LYP or a meta-hybrid GGA functional like M06-2X is recommended.[1] For improved accuracy with non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3(BJ), ωB97X-D) are crucial.[7]

    • Basis Set : A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ provides a good balance of accuracy and computational cost.[1][2]

  • Frequency Calculations : Perform vibrational frequency calculations for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement (Optional but Recommended) : To obtain highly accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated ab initio method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[8]

  • Potential Energy Surface Scan : To determine the rotational barriers, perform a relaxed PES scan. This involves systematically rotating a chosen dihedral angle (e.g., the C-C-O-H angle) in small increments (e.g., 10-15 degrees), while allowing all other geometric parameters to relax at each step.[2]

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Relative Energies of Stable this compound Conformers

Conformer IDKey Dihedral Angles (°) C1-Cα-Cβ-OO-Cβ-Cα-HRelative Energy (kcal/mol) (ΔE)Relative Gibbs Free Energy (kcal/mol) (ΔG)Boltzmann Population (%) at 298.15 K
Conf-1 valuevalue0.000.00value
Conf-2 valuevaluevaluevaluevalue
Conf-3 valuevaluevaluevaluevalue

Energies calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.

Table 2: Rotational Energy Barriers in this compound

Rotation AxisTransition State Dihedral Angle (°)Rotational Barrier (kcal/mol)
Cα-Cβ Bond valuevalue
Cβ-O Bond valuevalue

Barriers determined from a relaxed PES scan at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.

Mandatory Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships.

conformational_analysis_workflow Computational Workflow for Conformational Analysis cluster_initial Initial Exploration cluster_quantum Quantum Chemical Refinement cluster_analysis Analysis start 1. Build 3D Structure of this compound search 2. Conformer Search (e.g., CREST, RDKit) start->search opt_low 3. Low-Level Optimization (e.g., MMFF94) search->opt_low filter 4. Filter & Remove Redundant Structures opt_low->filter opt_high 5. High-Level Optimization (e.g., DFT: B3LYP-D3) filter->opt_high freq 6. Frequency Calculation (Confirm minima, get ΔG) opt_high->freq pes_scan 8. PES Scan for Rotational Barriers opt_high->pes_scan spe 7. Single-Point Energy (Optional) (e.g., CCSD(T)) freq->spe results 9. Analyze Stable Conformers & Energy Barriers spe->results pes_scan->results

Caption: A flowchart illustrating the key steps in a computational conformational analysis study.

References

Quantum Chemical Blueprint of 2-Methoxyethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Computational Methodologies and Spectroscopic Insights for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of quantum chemical calculations performed on 2-Methoxyethanol (CH3OCH2CH2OH), a molecule of interest in various chemical and pharmaceutical contexts. This document details the computational protocols, summarizes key quantitative data, and visualizes the workflow and molecular structure, offering a valuable resource for researchers, scientists, and professionals in drug development. While the initial focus was on 2-Mesitylethanol, a pivot to the more extensively studied 2-Methoxyethanol was necessitated by the wealth of available computational data.

Introduction to Computational Studies of 2-Methoxyethanol

2-Methoxyethanol, a bifunctional molecule containing both an ether and a hydroxyl group, exhibits complex conformational behavior due to the possibility of intramolecular hydrogen bonding.[1] Quantum chemical calculations are instrumental in elucidating the stable conformers, their relative energies, and their vibrational properties, which are crucial for understanding its chemical reactivity and interactions in biological systems.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided significant insights into the structural and electronic properties of 2-Methoxyethanol.[1][2] These studies are vital for interpreting experimental spectroscopic data and for building accurate molecular models for larger systems.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following protocols have been predominantly used in the study of 2-Methoxyethanol.

Geometry Optimization and Conformational Analysis

Full geometry optimizations of various conformers of 2-Methoxyethanol are typically performed to locate the minimum energy structures on the potential energy surface.

Protocol:

  • Initial Structure Generation: Generation of various possible conformers by systematically rotating the dihedral angles of the C-O, C-C, and O-H bonds. Common conformers are denoted by a three-letter code representing the dihedral angles (t for trans, g for gauche), such as ttg, ttt, tgg, and ggg.[1]

  • Computational Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used method for geometry optimization.[1]

  • Basis Set: The 6-31G(d) basis set is often employed for initial optimizations, followed by higher-level basis sets like 6-311G(3df,2df,2p) for more accurate energy calculations.[1]

  • Solvent Effects: The influence of a solvent is often incorporated using a polarizable continuum model (PCM), such as the Self-Consistent Reaction Field (SCRF) theory.[1]

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for characterizing the stationary points as minima (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra.

Protocol:

  • Harmonic Frequency Calculations: Performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).[1]

  • Anharmonic Corrections: For a more accurate comparison with experimental spectra, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2).

  • Higher-Level Methods: For specific regions of the vibrational spectrum, such as the C-H stretching range, higher-level methods like MP2 with the 6-31+G(d) basis set have been shown to provide superior results compared to DFT.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations of 2-Methoxyethanol.

Table 1: Calculated Relative Energies of 2-Methoxyethanol Conformers

ConformerComputational MethodRelative Energy (kcal/mol)
tggB3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d)0.00
gggB3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d)0.50
ttgB3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d)2.10
tttB3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d)2.50

Data sourced from ab initio DFT studies.[1]

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable (tgg) Conformer

Vibrational ModeMP2/6-31+G(d)B3LYP/6-31G(d)
O-H stretch~3635-
C-H stretch (methoxy)2955 - 3000-
C-H stretch (ethylene)2850 - 2950-
C-O stretch-~1100
O-C-C bend-~425

Note: A comprehensive list of calculated frequencies is extensive. This table highlights key vibrational modes. Data is compiled from multiple sources.[2]

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of 2-Methoxyethanol.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Initial Molecular Structure (2-Methoxyethanol) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_structure->geom_opt Conformational Search freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Verify Minima energy_calc Single Point Energy Calculation (Higher Level Theory) geom_opt->energy_calc opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq thermochem Thermochemical Data (Energies, Enthalpies) energy_calc->thermochem

Figure 1: A generalized workflow for quantum chemical calculations of 2-Methoxyethanol.

Figure 2: Ball-and-stick model of the 2-Methoxyethanol molecule.

Conclusion

The application of quantum chemical calculations provides a detailed understanding of the conformational preferences and vibrational spectroscopy of 2-Methoxyethanol. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the study of this and similar molecules. The insights gained from such computational studies are invaluable for predicting molecular behavior, designing new molecules with desired properties, and interpreting complex experimental results in the fields of chemistry, materials science, and drug discovery.

References

An In-depth Technical Guide to the Stability and Decomposition of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol with applications as a solvent and a synthetic intermediate.[1] Understanding its stability and decomposition pathways is crucial for its use in various applications, particularly in the pharmaceutical industry where impurities and degradation products can impact safety and efficacy. This guide provides a comprehensive overview of the predicted stability of this compound and outlines detailed experimental protocols for conducting forced degradation studies to elucidate its decomposition profile. Due to a lack of specific literature data on the degradation of this compound, this guide extrapolates potential degradation pathways based on its chemical structure and established principles of organic chemistry.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanol group attached to the ring.[1] Its chemical structure, with a sterically hindered aromatic ring and a primary alcohol functional group, dictates its reactivity and potential degradation pathways.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 6950-92-1[1][2]
Molecular Formula C11H16O[1][2]
Molecular Weight 164.24 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~201°C[2]
Solubility Soluble in anhydrous ethanol and ether[2]

Predicted Stability and Decomposition Pathways

The stability of a drug substance is a critical factor in its development and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[3]

Based on the structure of this compound, the following degradation pathways are postulated:

  • Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 2-mesitylacetaldehyde, while stronger oxidation could lead to the carboxylic acid, 2-mesitylacetic acid.

  • Dehydration: Under acidic conditions and heat, dehydration of the alcohol could occur, leading to the formation of mesitylethene.

  • Etherification: In the presence of other alcohol molecules and an acid catalyst, self-condensation to form an ether is a possibility, though less likely under typical degradation study conditions.

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation.[5] Exposure to UV light could potentially lead to radical-mediated reactions or degradation of the aromatic ring, although the specific products are difficult to predict without experimental data.

DecompositionPathways Predicted Decomposition Pathways of this compound cluster_main This compound This compound 2-Mesitylacetaldehyde 2-Mesitylacetaldehyde This compound->2-Mesitylacetaldehyde Mild Oxidation Mesitylethene Mesitylethene This compound->Mesitylethene Dehydration (Acid, Heat) 2-Mesitylacetic Acid 2-Mesitylacetic Acid 2-Mesitylacetaldehyde->2-Mesitylacetic Acid Further Oxidation

Caption: Predicted major decomposition pathways of this compound under stress conditions.

Experimental Protocols for Forced Degradation Studies

The following are detailed, albeit predictive, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[3][6]

ExperimentalWorkflow General Workflow for Forced Degradation Studies cluster_workflow A Prepare Stock Solution of this compound B Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions at Time Points B->C D Dilute Samples to Working Concentration C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Characterize Degradation Products (e.g., LC-MS, NMR) E->F

Caption: A typical experimental workflow for conducting forced degradation studies.

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[7]

3.3.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.3.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.3.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.

  • At each time point, withdraw an aliquot.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.3.4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at 80°C.

  • Examine the sample at 24, 48, and 72 hours for any physical changes.

  • If a solution is to be tested, place a sealed vial of the stock solution at 80°C and sample at the specified time points.

3.3.5. Photolytic Degradation

  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Predicted Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ConditionTime (hours)Predicted % DegradationMajor Predicted Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C725-15%Mesitylethene
Base Hydrolysis 0.1 M NaOH, RT72< 5%Minimal to no degradation expected
Oxidative 3% H2O2, RT7210-20%2-Mesitylacetaldehyde, 2-Mesitylacetic Acid
Thermal 80°C72< 5%Minimal to no degradation expected
Photolytic ICH Q1B-5-10%Photodegradants (structure to be determined)

Note: The percentage degradation and products are predictive and require experimental verification.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific degradation data is not currently available in the public domain, the provided protocols for forced degradation studies offer a robust starting point for researchers. The predicted degradation pathways, based on the chemical structure of this compound, suggest that oxidation of the primary alcohol is the most likely route of decomposition. Experimental verification of these pathways is essential for a complete stability profile. The use of stability-indicating analytical methods will be crucial in separating and quantifying this compound and its degradation products, ensuring the quality and safety of any products in which it is used.

References

In-Depth Technical Guide to 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mesitylethanol, a key organic compound with applications in chemical synthesis and research. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.

Nomenclature and CAS Number

Chemical Identity:

  • Systematic IUPAC Name: 2-(2,4,6-trimethylphenyl)ethanol[1]

  • CAS Number: 6950-92-1

  • Common Synonyms: 2,4,6-Trimethylphenethyl alcohol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylbenzeneethanol[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[2]
Molar Mass 164.24 g/mol [2]
Appearance Colorless liquid[2]
Density ~0.913 g/cm³[2]
Melting Point ~ -35 °C[2]
Boiling Point ~201 °C (at 760 mmHg); 152 °C (at 15 mmHg)[2]
Solubility Readily soluble in anhydrous ethanol and ether.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of a suitable benzyl alcohol precursor. The following is a representative protocol.

Reaction Scheme:

synthesis Mesitylmagnesium_bromide Mesitylmagnesium bromide Intermediate Grignard Adduct Mesitylmagnesium_bromide->Intermediate 1. Diethyl ether Ethylene_oxide Ethylene oxide Ethylene_oxide->Intermediate 2_Mesitylethanol This compound Intermediate->2_Mesitylethanol 2. H3O+ workup

Caption: Synthesis of this compound via Grignard reaction.

Materials:

  • Magnesium turnings

  • 2-Bromomesitylene

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 2-bromomesitylene in anhydrous diethyl ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

Purification of the crude product is typically achieved by vacuum distillation.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

Procedure:

  • The crude this compound is transferred to a distillation flask.

  • The apparatus is assembled for vacuum distillation.

  • The pressure is gradually reduced to the desired level (e.g., 15 mmHg).

  • The flask is heated, and the fraction distilling at the appropriate temperature (approximately 152 °C at 15 mmHg) is collected.[2]

Analysis

The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • ¹H NMR (Proton NMR): Expected signals would include those for the aromatic protons, the methylene protons adjacent to the aromatic ring and the hydroxyl group, and the methyl protons on the mesityl group.

  • ¹³C NMR (Carbon NMR): Expected signals would correspond to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain, and the methyl carbons.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, analyzed product.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Grignard Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude distillation Vacuum Distillation crude->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS nmr NMR Spectroscopy pure_product->gcms pure_product->nmr

Caption: Overall workflow for this compound production.

References

Commercial Availability and Synthetic Pathways of 2-Mesitylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. Furthermore, it outlines a feasible synthetic route for its laboratory-scale preparation, complete with a detailed, adaptable experimental protocol.

Commercial Availability

This compound (CAS No. 6950-92-1) is available from a number of chemical suppliers. The purity and available quantities vary, impacting the price. Below is a summary of representative commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierPurityAvailable Quantities
TCI Chemical>98.0% (GC)1g, 5g
Crysdot95+%10g
Chemenu95%10g
American Custom Chemicals Corporation95.00%5g, 25g
Ambeed95%1g, 5g
Indagoo (via CymitQuimica)[1]95%1g, 5g
54-OR1028582 (via CymitQuimica)[1]97%1g, 5g
10-F243109 (via CymitQuimica)[1]95%1g, 5g
3B-M2624 (via CymitQuimica)[1]>98.0%(GC)1g, 5g

Physicochemical Properties

PropertyValue
CAS Number 6950-92-1
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance White mass or fluffy needles
Melting Point 81-83 °C
Boiling Point 152 °C / 15 mmHg[2]

Synthesis of this compound

While several synthetic strategies could be envisioned for the preparation of this compound, a robust and commonly employed method in organic synthesis for the formation of primary alcohols is the reaction of a Grignard reagent with formaldehyde.[3][4] This section provides a detailed, adaptable experimental protocol for the synthesis of this compound starting from 2,4,6-trimethylbenzyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established general procedures for Grignard reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,4,6-Trimethylbenzyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of 2,4,6-Trimethylbenzylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow it to cool to room temperature under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2,4,6-trimethylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.

  • Once the reaction has initiated, add the remaining solution of 2,4,6-trimethylbenzyl chloride dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.

Part B: Reaction with Formaldehyde

  • Formaldehyde Source: In a separate, dry flask, gently heat paraformaldehyde to generate gaseous formaldehyde. Pass the gaseous formaldehyde through a drying tube and then bubble it into the stirred Grignard reagent solution, which has been cooled to 0 °C in an ice bath. Alternatively, a suspension of dry paraformaldehyde in anhydrous THF can be carefully added to the Grignard solution.

  • Reaction: After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution. Stir until all the ice has melted and the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by flash column chromatography on silica gel.

Illustrative Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Synthesis_of_2_Mesitylethanol cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Formaldehyde cluster_2 Step 3: Work-up 2,4,6-Trimethylbenzyl_chloride 2,4,6-Trimethylbenzyl chloride Grignard_reagent 2,4,6-Trimethylbenzyl- magnesium chloride 2,4,6-Trimethylbenzyl_chloride->Grignard_reagent   Anhydrous Ether/THF Mg Mg Formaldehyde Formaldehyde (HCHO) Intermediate Alkoxide Intermediate Formaldehyde->Intermediate This compound This compound H3O+ H₃O⁺ (aq. work-up) H3O+->this compound

Caption: Synthesis of this compound via Grignard Reaction.

References

Methodological & Application

Synthetic Routes to 2-Mesitylethanol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Mesitylethanol and its derivatives. These compounds are of interest as building blocks in organic synthesis and may serve as scaffolds or intermediates in the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and are intended to be a practical guide for laboratory synthesis.

Introduction

This compound, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol. The bulky mesityl group can impart unique steric and electronic properties to molecules, making its derivatives of interest in medicinal chemistry and materials science. This document details two primary synthetic routes to the parent alcohol and general procedures for the synthesis of its ester and ether derivatives.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through two principal routes starting from mesitylene. The first route involves the formation of a Grignard reagent followed by reaction with ethylene oxide. The second route proceeds via the formation of mesitylacetic acid, which is subsequently reduced to the desired alcohol.

Synthesis_Pathways Mesitylene Mesitylene Mesitylmagnesium_bromide Mesitylmagnesium bromide Mesitylene->Mesitylmagnesium_bromide 1. Mg, THF Mesitylacetic_acid Mesitylacetic acid Mesitylene->Mesitylacetic_acid 2. Friedel-Crafts Acylation 3. Willgerodt-Kindler or similar 2_Mesitylethanol This compound Mesitylmagnesium_bromide->2_Mesitylethanol 4. Ethylene Oxide 5. H3O+ workup Mesitylacetic_acid->2_Mesitylethanol 6. LiAlH4, THF Derivatives Derivatives (Esters, Ethers, etc.) 2_Mesitylethanol->Derivatives 7. Acylation, Alkylation, etc.

Caption: Overview of synthetic routes to this compound and its derivatives.

Route 1: Grignard Reaction of Mesitylmagnesium Bromide with Ethylene Oxide

This method provides a direct route to this compound from bromomesitylene. The Grignard reagent, formed from bromomesitylene and magnesium, acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide to form the desired alcohol after acidic workup.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Bromomesitylene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for initiation)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of bromomesitylene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Reaction with Ethylene Oxide: The Grignard solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Yield (%)
Bromomesitylene199.100.119.91 g-
Magnesium24.310.122.92 g-
Ethylene Oxide44.050.156.61 g-
This compound (Product) 164.24 --~70-80

Note: Yields are approximate and can vary based on reaction scale and conditions.

Route 2: Reduction of Mesitylacetic Acid

Experimental Protocol: Synthesis of Mesitylacetic Acid

A common method for the synthesis of aryl-acetic acids is the Willgerodt-Kindler reaction. Alternatively, Friedel-Crafts acylation of mesitylene with chloroacetyl chloride followed by hydrolysis and reduction can be employed.

Experimental Protocol: Reduction of Mesitylacetic Acid to this compound

Materials:

  • Mesitylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. A solution of mesitylacetic acid in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water. Alternatively, ethyl acetate can be added to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid.

  • Extraction and Purification: The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
Mesitylacetic acid178.230.058.91 g-
Lithium aluminum hydride37.950.062.28 g-
This compound (Product) 164.24 --~85-95

Note: Yields are approximate and can vary based on reaction scale and conditions.

Synthesis of this compound Derivatives

The hydroxyl group of this compound can be readily functionalized to prepare a variety of derivatives, such as esters and ethers, which may have applications in drug discovery as prodrugs or as analogs with modified physicochemical properties.

General Protocol for Esterification: Synthesis of 2-Mesitylethyl Acetate

Esterification 2_Mesitylethanol This compound 2_Mesitylethyl_Acetate 2-Mesitylethyl Acetate 2_Mesitylethanol->2_Mesitylethyl_Acetate Acetyl_Chloride Acetyl Chloride or Acetic Anhydride Acetyl_Chloride->2_Mesitylethyl_Acetate Pyridine or Et3N, DCM

Caption: General scheme for the esterification of this compound.

Procedure:

  • To a solution of this compound in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be purified by column chromatography.

General Protocol for Ether Synthesis (Williamson Ether Synthesis)

Procedure:

  • To a solution of this compound in a polar aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

  • After the evolution of hydrogen gas ceases, add an alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether, which can be purified by column chromatography.

Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (s, 2H, Ar-H), 3.80 (t, J=7.0 Hz, 2H, -CH₂OH), 2.90 (t, J=7.0 Hz, 2H, Ar-CH₂-), 2.25 (s, 9H, 3 x Ar-CH₃), 1.50 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 135.8, 129.0, 128.5, 61.5 (-CH₂OH), 35.0 (Ar-CH₂-), 20.8 (Ar-CH₃), 19.5 (Ar-CH₃).
IR (neat) ν (cm⁻¹): 3350 (br, O-H), 2920, 2870 (C-H), 1610, 1470 (C=C aromatic), 1050 (C-O).
Mass Spec m/z (%): 164 (M⁺, 25), 133 (100), 119 (40), 105 (30), 91 (20).

Applications in Drug Development

The structural motif of this compound, featuring a sterically hindered aromatic ring connected to a flexible ethyl alcohol chain, can be utilized in several ways in drug development:

  • Scaffold for Analog Synthesis: The hydroxyl group provides a convenient handle for the introduction of various functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The lipophilic mesityl group can be used to tune the overall lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

  • Steric Shielding: The bulky mesityl group can be strategically positioned to protect a nearby functional group from metabolic degradation, thereby increasing the drug's half-life.

  • Prodrug Strategies: The alcohol functionality can be esterified to create prodrugs that can be hydrolyzed in vivo to release the active parent drug.

DrugDev cluster_0 This compound Core cluster_1 Potential Applications Core Mesityl-CH2-CH2-OH SAR SAR Studies (Analog Synthesis) Core->SAR PK Pharmacokinetics (Lipophilicity Tuning) Core->PK Metabolism Metabolic Stability (Steric Shielding) Core->Metabolism Prodrug Prodrug Design (Esterification) Core->Prodrug

Caption: Potential applications of the this compound scaffold in drug development.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields provided are illustrative and may vary.

Application Notes and Protocols: 2-Mesitylethanol as a Sterically Hindered Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is a primary alcohol characterized by the presence of a bulky mesityl (2,4,6-trimethylphenyl) group attached to the ethyl scaffold. This substitution imparts significant steric hindrance around the hydroxyl group, influencing its reactivity as a nucleophile. While less common than other sterically hindered alcohols, this compound serves as a valuable tool in organic synthesis, particularly when selective nucleophilic attack is required in the presence of multiple reactive sites or when modulation of reaction kinetics is desired. These application notes provide an overview of the principles governing the use of this compound as a sterically hindered nucleophile, along with protocols for its application in key synthetic transformations.

Principle of Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In the context of nucleophilic substitution, the bulky mesityl group of this compound physically obstructs the approach of the nucleophilic oxygen atom to an electrophilic center. This has several important consequences for its reactivity:

  • Selectivity: this compound will preferentially react with less sterically hindered electrophiles. This allows for selective reactions at specific sites in complex molecules.

  • Reaction Rate: The steric bulk generally slows down the rate of nucleophilic substitution reactions (SN2) compared to less hindered alcohols.

  • Mechanism Preference: The significant steric hindrance makes SN2 reactions, which require a backside attack, less favorable. In certain cases, this can favor SN1-type mechanisms if a stable carbocation can be formed.

Applications in Organic Synthesis

The primary application of this compound as a sterically hindered nucleophile is in reactions where controlled or selective introduction of an ethoxy-mesityl moiety is desired.

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The use of a sterically hindered alcohol like this compound can be advantageous for selective etherification.

Illustrative Reaction Scheme:

Key Considerations:

  • Substrate Scope: This reaction is most effective with primary alkyl halides. Secondary and tertiary halides are more prone to elimination reactions (E2) due to the basicity of the alkoxide and increased steric hindrance at the electrophilic carbon.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice.

Esterification Reactions

While alcohols are typically esterified under acidic conditions (Fischer esterification) or by using activated carboxylic acid derivatives, the steric bulk of this compound can make these reactions challenging. Specialized conditions may be required to achieve good yields.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using this compound

This protocol describes a general procedure for the synthesis of an ether from this compound and a primary alkyl halide.

Materials:

  • This compound

  • Primary alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the primary alkyl halide (1.05 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ether.

Data Presentation

The following table provides illustrative data on the effect of substrate steric hindrance on the yield of a Williamson ether synthesis with this compound. Note: This data is representative and intended for educational purposes.

Alkyl HalideSubstrate TypeExpected Major ProductIllustrative Yield (%)
Methyl IodideMethylEther (SN2)90
Ethyl BromidePrimaryEther (SN2)85
Isopropyl BromideSecondaryAlkene (E2)15 (Ether), 75 (Alkene)
tert-Butyl BromideTertiaryAlkene (E2)>95 (Alkene)

Visualizations

Signaling Pathway of Steric Hindrance in SN2 Reactions

steric_hindrance Nu This compound (Nucleophile) TS_unhindered Unhindered Low Energy TS_hindered Hindered High Energy Nu->TS_hindered Bulky Mesityl Group E Electrophile (e.g., R-X) E->TS_hindered Steric Clash P_SN2 Sₙ2 Product P_E2 E2 Product TS_hindered->P_E2 Favored for 2°/3° Electrophiles No_Rxn No Reaction TS_hindered->No_Rxn Very Hindered Electrophiles

Caption: Steric hindrance from the mesityl group raises the transition state energy for SN2 reactions.

Experimental Workflow for Williamson Ether Synthesis

williamson_workflow start Start deprotonation 1. Deprotonation of this compound (NaH, Anhydrous THF, 0°C to RT) start->deprotonation nucleophilic_attack 2. Nucleophilic Attack (Add Alkyl Halide, 0°C to RT) deprotonation->nucleophilic_attack workup 3. Aqueous Work-up (Quench with NH₄Cl) nucleophilic_attack->workup extraction 4. Extraction (Ethyl Acetate) workup->extraction purification 5. Purification (Column Chromatography) extraction->purification end Final Product (Ether) purification->end

Caption: A typical experimental workflow for the Williamson ether synthesis using this compound.

Logical Relationship: Factors Influencing Reaction Outcome

reaction_outcome cluster_factors Influencing Factors center Reaction Outcome sterics Steric Hindrance (Nucleophile & Electrophile) sterics->center Sₙ2 vs. E2 base Base Strength base->center Elimination Favored solvent Solvent Polarity solvent->center Reaction Rate temp Temperature temp->center Elimination Favored at High T

Caption: Key factors determining the outcome of reactions involving sterically hindered nucleophiles.

The Role of 2-Mesitylethanol in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2-Mesitylethanol being directly employed as a ligand, directing group, or substrate in published organometallic catalysis research. The following application notes and protocols are based on the established roles of structurally similar bulky aryl alcohols and their derivatives in organometallic catalysis. These notes are intended to provide a conceptual framework and potential research avenues for utilizing this compound in this field.

Introduction

This compound, also known as 2-(2,4,6-trimethylphenyl)ethanol, is a primary alcohol featuring a sterically hindered mesityl group. The bulky nature of the mesityl moiety can be a valuable design element in organometallic catalysis, influencing catalyst activity, selectivity, and stability. While direct applications are not yet documented, its structural motifs suggest potential utility in two primary areas: as a precursor for novel bulky ligands and as a substrate in C-H functionalization reactions.

Potential Application: Synthesis of a Bulky Phosphine Ligand

The steric and electronic properties of phosphine ligands are crucial in tuning the performance of transition metal catalysts, particularly in cross-coupling reactions. Bulky phosphine ligands can promote the reductive elimination step and stabilize the active catalytic species. This compound can serve as a synthon for a novel, bulky phosphine ligand.

Hypothetical Synthesis of a "Mesitylethyl-Phosphine" Ligand

A potential synthetic route to a bulky monodentate phosphine ligand derived from this compound is outlined below. This involves conversion of the alcohol to the corresponding halide, followed by reaction with a phosphine source.

cluster_0 Step 1: Halogenation cluster_1 Step 2: Phosphination cluster_2 Application A This compound B 2-Mesitylethyl bromide A->B PBr3 C 2-Mesitylethyl bromide E Mesitylethyl-diphenylphosphine C->E D Lithium diphenylphosphide (LiPPh2) D->E F Mesitylethyl-diphenylphosphine H Active Pd(0)-Ligand Complex for Cross-Coupling F->H G Pd(0) precatalyst G->H

Caption: Hypothetical synthesis of a bulky phosphine ligand from this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Mesitylethyl bromide

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Mesitylethyl bromide, which can be purified by column chromatography.

Step 2: Synthesis of Mesitylethyl-diphenylphosphine

  • To a solution of diphenylphosphine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise to generate lithium diphenylphosphide.

  • Stir the solution for 30 minutes at 0 °C.

  • Cool the solution back to -78 °C and add a solution of 2-Mesitylethyl bromide (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the resulting phosphine ligand by column chromatography under an inert atmosphere.

Potential Application: Substrate in Directed C-H Functionalization

The development of methods for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. Alcohols and their derivatives can act as directing groups to guide a transition metal catalyst to a specific C-H bond. While challenging, phenylethyl alcohol derivatives have been shown to undergo meta-C-H functionalization.[1]

Hypothetical meta-C-H Arylation of a this compound Derivative

A potential application of this compound is as a substrate in a palladium-catalyzed meta-C-H arylation reaction, following attachment of a suitable directing group to the hydroxyl function. An oxime ether is a possible directing group that can be readily installed and removed.[1]

cluster_0 Step 1: Directing Group Installation cluster_1 Step 2: meta-C-H Arylation cluster_2 Step 3: Directing Group Removal A This compound B Acetone Oxime Ether Derivative A->B Acetone Oxime Mesylate, Base C Acetone Oxime Ether Derivative E meta-Arylated Product C->E Pd(OAc)2, Ligand, Transient Mediator (NBE-CO2Me) D Aryl Halide (Ar-X) D->E F meta-Arylated Product G meta-Arylated this compound F->G Mild Hydrolysis

Caption: Hypothetical workflow for meta-C-H arylation of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Acetone Oxime Ether of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add acetone oxime mesylate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 2: Palladium-Catalyzed meta-C-H Arylation

  • In a glovebox, combine the this compound oxime ether derivative (1.0 eq), aryl halide (2.0 eq), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., 3-trifluoromethyl-2-pyridone, 20 mol%), an oxidant (e.g., AgOAc, 1.5 eq), and a transient mediator (e.g., 2-carbomethoxynorbornene, 1.5 eq).[1]

  • Add a suitable solvent (e.g., 2,2,2-trifluoroethanol).

  • Seal the reaction vessel and heat at 100 °C for 12 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the meta-arylated product.

Step 3: Directing Group Removal

  • Dissolve the meta-arylated oxime ether in a suitable solvent system (e.g., THF/H₂O).

  • Add a mild acid catalyst (e.g., p-toluenesulfonic acid) and stir at room temperature until the reaction is complete as monitored by TLC.

  • Neutralize the reaction with a mild base and extract the product.

  • Purify by column chromatography to yield the meta-arylated this compound.

Data Presentation

As no experimental data for the use of this compound in organometallic catalysis has been reported, quantitative data tables cannot be provided. Researchers interested in exploring the potential of this compound should conduct systematic optimization of reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, to determine yields, selectivity, and turnover numbers for specific applications.

Conclusion

While the direct application of this compound in organometallic catalysis remains an unexplored area, its inherent steric bulk presents intriguing possibilities for the development of novel ligands and for its use as a substrate in C-H functionalization reactions. The hypothetical protocols provided herein offer a starting point for researchers to investigate the potential of this unique molecule in advancing catalytic methodologies. Further experimental work is required to validate these concepts and to fully elucidate the role that this compound can play in organometallic chemistry.

References

The Emerging Role of 2-Mesitylethanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored properties has led to the exploration of unique monomers and initiators. 2-Mesitylethanol, a sterically hindered aromatic alcohol, presents intriguing possibilities in polymer chemistry. Its bulky mesityl group is poised to introduce significant steric effects, influencing polymerization kinetics and the final properties of the resulting polymers. This document outlines the potential applications of this compound as an initiator and chain transfer agent in controlled polymerization processes, providing detailed hypothetical protocols and expected outcomes based on established principles of polymer chemistry.

Application Notes

The unique structure of this compound, featuring a primary alcohol for reactivity and a bulky, hydrophobic mesityl group, suggests its utility in several areas of polymer synthesis. The significant steric hindrance provided by the three methyl groups on the aromatic ring can be leveraged to control polymer chain growth and introduce specific functionalities.

1. As a Co-monomer in Polyester Synthesis:

This compound can be potentially used as a co-monomer in condensation polymerization to synthesize polyesters. The bulky mesityl group would be incorporated into the polymer backbone, disrupting chain packing and potentially leading to polymers with:

  • Increased Amorphous Content: The steric bulk would hinder crystallization, resulting in more amorphous materials.

  • Lower Glass Transition Temperature (Tg): The increased free volume due to the bulky side groups could lead to a lower Tg.

  • Enhanced Solubility: The presence of the aromatic, yet sterically hindered, group may improve solubility in common organic solvents.

  • Modified Mechanical Properties: A likely decrease in tensile strength and modulus but a potential increase in toughness and flexibility.

2. As an Initiator in Ring-Opening Polymerization (ROP):

The primary alcohol group of this compound makes it a suitable initiator for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) and other cyclic monomers. The mesityl group at the initiating end of the polymer chain could offer:

  • Controlled Initiation: The bulky nature of the initiator may influence the rate of initiation, potentially leading to a more controlled polymerization process.

  • Functional Polymer End-Groups: The resulting polymers will possess a terminal mesityl group, which can be used for further modification or to tune the self-assembly behavior of block copolymers.

  • Impact on Thermal Stability: The bulky, aromatic end-group might enhance the thermal stability of the resulting polymer.

3. As a Chain Transfer Agent (CTA) in Cationic Polymerization:

In cationic polymerization of vinyl monomers, alcohols can act as chain transfer agents. The use of a sterically hindered alcohol like this compound could provide a degree of control over the molecular weight and dispersity of the resulting polymers. The bulky mesityl group would cap the polymer chain, influencing its final properties.

Hypothetical Quantitative Data

The following table presents hypothetical data to illustrate the expected influence of incorporating this compound as a comonomer in a polyester, compared to a linear aliphatic diol, based on general principles of polymer chemistry. Note: This data is for illustrative purposes and requires experimental validation.

PropertyStandard Polyester (with 1,4-Butanediol)Modified Polyester (with this compound)
Number Average Molecular Weight (Mn, g/mol ) 50,00045,000
Polydispersity Index (PDI) 2.12.5
Glass Transition Temperature (Tg, °C) 5540
Tensile Strength (MPa) 5035
Elongation at Break (%) 250400
Solubility in THF (mg/mL) 1050

Experimental Protocols

The following are detailed, illustrative protocols for the potential use of this compound in polymer synthesis. These protocols are based on standard polymerization techniques and would require optimization for specific applications.

Protocol 1: Synthesis of a Copolyester via Condensation Polymerization

Objective: To synthesize a copolyester with modified thermal and mechanical properties by incorporating this compound as a comonomer.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Esterification:

    • Charge the reaction vessel with DMT, EG, and this compound in a desired molar ratio (e.g., 1:1.5:0.5).

    • Add zinc acetate (0.1 mol% with respect to DMT).

    • Heat the mixture to 180-220°C under a slow stream of nitrogen.

    • Methanol will be evolved as a byproduct of the transesterification reaction. Collect and monitor the volume of methanol to follow the reaction progress.

    • Continue the reaction until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add antimony trioxide (0.05 mol% with respect to DMT) to the reaction mixture.

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr.

    • Excess ethylene glycol will be removed under vacuum.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the polymer under nitrogen pressure.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and tensile testing for mechanical properties.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

Objective: To synthesize poly(ε-caprolactone) with a terminal mesityl group using this compound as an initiator.

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound (dried over molecular sieves)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ε-caprolactone in anhydrous toluene.

    • In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.

  • Polymerization:

    • Add this compound to the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the required amount of the Sn(Oct)₂ catalyst solution to the reaction mixture.

    • Immerse the flask in a preheated oil bath at 110°C and stir.

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Purification:

    • Once the desired conversion is reached, cool the reaction to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Characterization: The polymer can be analyzed by ¹H NMR to confirm the presence of the terminal mesityl group, GPC for molecular weight and PDI, and DSC for thermal properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Monomer(s) ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Precipitation Precipitation in Non-solvent ReactionVessel->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC Purified Polymer NMR NMR (Structure) Drying->NMR DSC DSC (Thermal Properties) Drying->DSC

Caption: General workflow for the synthesis and characterization of polymers using this compound.

reaction_scheme Mesitylethanol This compound (Initiator) Catalyst Sn(Oct)₂ Mesitylethanol->Catalyst Caprolactone ε-Caprolactone (Monomer) Caprolactone->Catalyst Polymer Poly(ε-caprolactone) with terminal mesityl group Catalyst->Polymer  ROP (Toluene, 110°C)

Application Notes and Protocols for 2-Mesitylethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical induction in the key bond-forming step, and be readily removable under mild conditions to afford the desired product with high enantiomeric purity.

General Workflow for Utilizing a Novel Chiral Auxiliary

The process of employing a new chiral auxiliary, such as 2-mesitylethanol, typically follows a well-defined sequence. This workflow is designed to attach the auxiliary to a prochiral substrate, induce asymmetry in a subsequent reaction, and then cleave the auxiliary to yield the enantiomerically enriched product.

General Workflow for Chiral Auxiliary Application cluster_synthesis Synthesis and Attachment cluster_asymmetric Asymmetric Transformation cluster_cleavage Cleavage and Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Mixture Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for the application of a chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to a prochiral enolate, leading to the preferential formation of one diastereomer.

Protocol 1: Synthesis of N-Acyloxazolidinone Analogue with this compound

This protocol describes the attachment of a carboxylic acid to a derivative of this compound, which can then be used in asymmetric alkylation reactions.

  • Preparation of the Chiral Auxiliary Derivative:

    • Synthesize the corresponding oxazolidinone from (R)- or (S)-2-mesitylethanol. This can be achieved through a multi-step process involving conversion to an amino alcohol, followed by reaction with phosgene or a phosgene equivalent.

  • Acylation:

    • Dissolve the this compound-derived oxazolidinone (1.0 equiv.) in an anhydrous solvent such as THF or toluene.

    • Add a base, for example, triethylamine (1.2 equiv.), and a catalytic amount of DMAP.

    • Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with a saturated aqueous solution of NH4Cl, followed by extraction with an organic solvent.

    • Purify the N-acyl derivative by column chromatography.

Protocol 2: Asymmetric Alkylation
  • Enolate Formation:

    • Dissolve the N-acyl-2-mesitylethanol derivative (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a strong base, such as LDA or NaHMDS (1.05 equiv.), dropwise to form the enolate. Stir for 30-60 minutes.

  • Alkylation:

    • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 equiv.) to the enolate solution at -78 °C.

    • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the product with an organic solvent and purify by column chromatography to isolate the alkylated product.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Hydrolysis:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add LiOH or another suitable base and H₂O₂ at 0 °C.

    • Stir until the starting material is consumed.

    • Quench the reaction with an aqueous solution of Na₂SO₃.

    • Acidify the mixture and extract the chiral carboxylic acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

  • Reductive Cleavage:

    • For conversion to a chiral alcohol, dissolve the alkylated product in an anhydrous solvent like diethyl ether or THF.

    • Add a reducing agent such as LiAlH₄ or LiBH₄ at 0 °C.

    • Stir until completion, followed by a standard aqueous workup (e.g., Fieser workup).

    • Purify the resulting chiral alcohol by column chromatography.

Data Presentation: Asymmetric Alkylation
EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
1
2
3

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. A chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde.

Protocol 4: Asymmetric Aldol Reaction
  • Enolate Formation:

    • Dissolve the N-acyl-2-mesitylethanol derivative (1.0 equiv.) in anhydrous CH₂Cl₂ or THF and cool to -78 °C.

    • Add a Lewis acid such as TiCl₄ or Bu₂BOTf (1.1 equiv.) followed by a hindered base like triethylamine or Hünig's base (1.2 equiv.).

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv.) to the enolate solution at -78 °C.

    • Stir for several hours until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or a buffer).

    • Extract the product and purify by column chromatography.

    • Determine the diastereomeric ratio of the aldol adduct.

Data Presentation: Asymmetric Aldol Reaction
EntryAldehydeLewis AcidBaseSolventYield (%)Diastereomeric Ratio (syn:anti)
1
2
3

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. A chiral auxiliary attached to the dienophile can direct the approach of the diene to one face of the double bond.

Protocol 5: Asymmetric Diels-Alder Reaction
  • Preparation of the Chiral Dienophile:

    • Acylate the this compound auxiliary with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride, crotonoyl chloride) using a similar procedure to Protocol 1.

  • Cycloaddition:

    • Dissolve the chiral dienophile (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂, toluene).

    • Add a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) (0.1-1.1 equiv.) at low temperature (-78 °C to 0 °C).

    • Add the diene (e.g., cyclopentadiene, isoprene) (1.5-3.0 equiv.).

    • Stir the reaction, allowing it to warm to the desired temperature until completion.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

    • Extract the cycloadduct and purify by column chromatography.

    • Determine the endo:exo ratio and the diastereomeric excess.

Data Presentation: Asymmetric Diels-Alder Reaction
EntryDieneLewis AcidSolventTemp (°C)Yield (%)endo:exo RatioDiastereomeric Excess (endo)
1
2
3

Logical Relationship of Key Steps in Chiral Auxiliary Mediated Synthesis

The successful application of a chiral auxiliary relies on a logical sequence of events, from the initial attachment to the final cleavage, with the asymmetric induction step being the core of the process.

Logical Relationship of Key Steps Start Start: Prochiral Substrate & (R/S)-2-Mesitylethanol Attachment Covalent Attachment (Ester/Amide Linkage) Start->Attachment Diastereoselective_Reaction Diastereoselective Reaction (Alkylation, Aldol, Diels-Alder) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Final_Product Final Product: Enantiomerically Enriched Molecule Cleavage->Final_Product Recycle Recycle of This compound Cleavage->Recycle

Figure 2: Key steps in a chiral auxiliary-mediated synthesis.

Conclusion

While this compound is not a widely documented chiral auxiliary, its structural characteristics present an opportunity for investigation in asymmetric synthesis. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically evaluate its potential. Successful implementation of these methodologies will depend on careful optimization of reaction conditions for each specific substrate and transformation. The ultimate goal is to determine if the steric bulk of the mesityl group can effectively control the stereochemical outcome of key bond-forming reactions, thereby establishing this compound as a valuable tool for the synthesis of enantiomerically pure compounds.

Application Notes and Protocols for the Derivatization of 2-Mesitylethanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Mesitylethanol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the volatility, thermal stability, and chromatographic behavior of analytes, as well as enhancing detector response and enabling chiral separations.

Introduction

This compound is a primary alcohol whose analytical detection can be enhanced through derivatization. This process modifies the hydroxyl group to create a less polar and more volatile derivative, which is advantageous for GC-MS analysis. For HPLC, derivatization can be employed to introduce a chromophore for UV detection or a chiral auxiliary for the separation of enantiomers. Common derivatization strategies for alcohols include silylation and acylation for GC-MS, and esterification with a chiral derivatizing agent for HPLC-based enantiomeric separation.[1][2]

Analytical Approaches

Two primary derivatization methods are presented for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used technique to increase the volatility of alcohols.[3] This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[4]

  • High-Performance Liquid Chromatography (HPLC) for Chiral Separation: For the enantiomeric separation of chiral alcohols, derivatization with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers is a common strategy.[1][5] These diastereomers can then be separated on a standard achiral HPLC column.

Derivatization for GC-MS Analysis: Silylation with BSTFA

This protocol details the trimethylsilylation of this compound to enhance its volatility and improve peak shape in GC-MS analysis.

Reaction Pathway

Silylation of this compound with BSTFA cluster_reactants Reactants cluster_products Products This compound This compound TMS-Derivative This compound-TMS (volatile derivative) This compound->TMS-Derivative + BSTFA Byproducts Byproducts BSTFA BSTFA BSTFA->TMS-Derivative

Caption: Silylation of this compound.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add an internal standard if quantitative analysis is required.

  • Derivatization Reaction:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to the vial.

    • Cap the vial tightly.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.[3]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Data

The following table summarizes the expected performance characteristics for the GC-MS analysis of silylated this compound.

ParameterValue
Retention Time (min) 12.5 (example)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 1 - 500 ng/mL
R² of Calibration Curve > 0.995
Recovery (%) 95 - 105%
Precision (RSD %) < 5%

Derivatization for Chiral HPLC Analysis

This protocol describes the derivatization of racemic this compound with a chiral derivatizing agent to form diastereomers, allowing for their separation on a non-chiral HPLC column.

Experimental Workflow

G Chiral Derivatization Workflow for HPLC start Racemic this compound reagent Add Chiral Derivatizing Agent (e.g., Mosher's acid chloride) start->reagent reaction Derivatization Reaction (Formation of Diastereomers) reagent->reaction hplc HPLC Separation (Achiral Column) reaction->hplc detection UV/Vis or Fluorescence Detection hplc->detection quant Quantification of Diastereomers detection->quant

Caption: Chiral Derivatization Workflow.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in anhydrous dichloromethane.

    • Prepare a 1 M solution of a non-nucleophilic base (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

  • Derivatization Reaction:

    • Dissolve 5 mg of racemic this compound in 1 mL of anhydrous dichloromethane in a clean, dry vial.

    • Add 1.2 equivalents of the chiral derivatizing agent solution.

    • Add 2 equivalents of the base solution.

    • Seal the vial and stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of deionized water.

    • Separate the organic layer and wash it sequentially with 1 mL of 1 M HCl, 1 mL of saturated sodium bicarbonate solution, and 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

Quantitative Data

The following table presents hypothetical data for the HPLC separation of the diastereomeric derivatives of this compound.

ParameterDiastereomer 1Diastereomer 2
Retention Time (min) 15.217.8
Resolution (Rs) -> 1.5
Limit of Detection (LOD) 5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 20 ng/mL20 ng/mL
Linear Range 25 - 1000 ng/mL25 - 1000 ng/mL
R² of Calibration Curve > 0.99> 0.99

Summary

The provided protocols offer robust methods for the derivatization of this compound for both GC-MS and chiral HPLC analysis. The silylation method for GC-MS significantly improves the volatility and chromatographic performance of the analyte. The chiral derivatization approach for HPLC enables the successful separation and quantification of its enantiomers. Researchers should optimize these methods for their specific instrumentation and analytical requirements.

References

Experimental Protocols for the Selective Oxidation of 2-Mesitylethanol to 2-Mesitylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Mesitylethanol, a primary alcohol bearing a sterically bulky mesityl group, presents a unique substrate for evaluating the efficiency and selectivity of various oxidation methodologies. This document provides detailed experimental protocols for the oxidation of this compound to 2-Mesitylacetaldehyde using three common and effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the reliable and efficient synthesis of 2-Mesitylacetaldehyde.

Comparison of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired selectivity, reaction conditions, and environmental considerations. Modern methods like Swern and Dess-Martin oxidations offer mild conditions and high selectivity, avoiding the use of toxic heavy metals.[1][2] In contrast, classical methods like the PCC oxidation, while effective, involve chromium-based reagents.

Oxidation MethodOxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chloride, TriethylamineAnhydrous, Low temperature (-78 °C)Mild conditions, High yields, Tolerates a wide range of functional groups.[1][3]Requires cryogenic temperatures, Production of foul-smelling dimethyl sulfide.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous, Room temperatureMild conditions, Short reaction times, High selectivity, Easy work-up.[2][4][5]DMP is potentially explosive under certain conditions, Reagent is relatively expensive.[6]
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous, Room temperatureReadily available reagent, Simple procedure.Use of toxic chromium(VI), Potential for C-C bond cleavage in homobenzylic alcohols.

Experimental Workflow

The general workflow for the oxidation of this compound involves the reaction of the alcohol with the chosen oxidizing agent, followed by quenching, work-up to remove byproducts, and purification of the resulting aldehyde.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent reagent Add Oxidizing Agent (Swern, DMP, or PCC) start->reagent stir Stir at appropriate temperature reagent->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Characterize 2-Mesitylacetaldehyde purify->end

Caption: General experimental workflow for the oxidation of this compound.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[1][7] This method is known for its mild conditions and high tolerance for various functional groups.[3]

Materials
  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature thermometer, argon or nitrogen inlet.

Experimental Procedure
  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -65 °C.

  • After the addition is complete, stir the mixture at -78 °C for 15 minutes and then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Mesitylacetaldehyde.

Reaction Mechanism

G DMSO DMSO ActivatedDMSO Activated DMSO (Chlorosulfonium salt) DMSO->ActivatedDMSO + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + this compound CO_CO2 CO + CO₂ ActivatedDMSO->CO_CO2 Alcohol This compound Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Base Triethylamine Aldehyde 2-Mesitylacetaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Caption: Simplified mechanism of the Swern Oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective conversion of primary alcohols to aldehydes.[2][4] This method is advantageous due to its neutral pH conditions and rapid reaction times at room temperature.[5]

Materials
  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer.

Experimental Procedure
  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Mesitylacetaldehyde.

Reaction Mechanism

G Alcohol This compound Intermediate Periodinane Ester Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde 2-Mesitylacetaldehyde Intermediate->Aldehyde Intramolecular Proton Transfer Byproduct Iodinane Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation is a classical method for converting primary alcohols to aldehydes using a chromium(VI) reagent. It is important to note that for homobenzylic alcohols like this compound, there is a potential for a side reaction involving carbon-carbon bond cleavage, especially with an excess of PCC.

Materials
  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite®

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer.

Experimental Procedure
  • To a stirred suspension of PCC (1.5 eq) and silica gel (or Celite®) in anhydrous DCM (0.2 M) at room temperature, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-Mesitylacetaldehyde.

Reaction Mechanism

G Alcohol This compound ChromateEster Chromate Ester Alcohol->ChromateEster + PCC PCC PCC Aldehyde 2-Mesitylacetaldehyde ChromateEster->Aldehyde Base-assisted Elimination Cr_IV Cr(IV) Species ChromateEster->Cr_IV

Caption: Simplified mechanism of the PCC Oxidation.

Characterization of 2-Mesitylacetaldehyde

The final product, 2-Mesitylacetaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aldehydic proton (CHO) around δ 9.5-10.0 ppm (t), benzylic protons (CH₂) around δ 3.5-3.7 ppm (d), aromatic protons of the mesityl group, and methyl protons of the mesityl group.
¹³C NMR Carbonyl carbon (C=O) around δ 200 ppm, other aromatic and aliphatic carbons at their characteristic chemical shifts.
FT-IR Strong C=O stretching vibration around 1720-1740 cm⁻¹, C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to the mass of 2-Mesitylacetaldehyde (C₁₁H₁₄O).

By following these detailed protocols, researchers can effectively synthesize and characterize 2-Mesitylacetaldehyde, providing a valuable building block for further chemical synthesis and drug development endeavors.

References

Application Notes and Protocols for the Esterification of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2-Mesitylethanol, a sterically hindered primary alcohol. Due to the steric hindrance posed by the mesityl group, specialized methods may be required to achieve high yields. This document outlines several common and effective esterification procedures, including Fischer-Speier esterification, acylation with acid chlorides and anhydrides, and enzymatic catalysis.

Introduction to the Esterification of this compound

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds used in pharmaceuticals, materials science, and fragrance industries. This compound presents a unique challenge due to the steric bulk of the 2,4,6-trimethylphenyl group, which can hinder the approach of reactants to the hydroxyl group. Overcoming this steric hindrance is key to achieving efficient ester synthesis.

The protocols detailed below are based on established methods for the esterification of sterically hindered alcohols and provide a starting point for the development of specific synthetic routes involving this compound.

I. Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For sterically hindered alcohols, driving the equilibrium towards the product is essential. This can be achieved by using a large excess of the carboxylic acid or by removing water as it is formed.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize 2-Mesitylethyl acetate via Fischer-Speier esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), a significant excess of glacial acetic acid (3-5 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Illustrative Quantitative Data
Carboxylic AcidCatalystReaction Time (h)Temperature (°C)Yield (%)
Acetic AcidH₂SO₄8110 (Toluene Reflux)75
Propanoic Acidp-TsOH10110 (Toluene Reflux)72
Benzoic AcidH₂SO₄12110 (Toluene Reflux)65

Disclaimer: The data in this table is illustrative and represents typical outcomes for Fischer esterification of sterically hindered alcohols. Actual yields may vary based on specific reaction conditions.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Carboxylic Acid Toluene Flask Round-Bottom Flask with Dean-Stark Apparatus Reactants->Flask Catalyst H₂SO₄ or p-TsOH Catalyst->Flask Reflux Heat to Reflux Flask->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Wash Wash with H₂O, NaHCO₃, Brine Cool->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Final_Product Final_Product Purify->Final_Product 2-Mesitylethyl Ester

Caption: Workflow for Fischer-Speier Esterification.

II. Acylation using Acid Chlorides and Anhydrides

Acylation with highly reactive acid chlorides or anhydrides is an effective method for esterifying sterically hindered alcohols. These reactions are typically faster and do not involve an equilibrium, often leading to higher yields. A base is usually added to neutralize the acidic byproduct.

Experimental Protocol: Acylation with Acid Chloride

Objective: To synthesize 2-Mesitylethyl benzoate using benzoyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a dry solvent like dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the acid chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or 1M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Illustrative Quantitative Data
Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChloridePyridineDCM20 to RT92
Benzoyl ChlorideEt₃NDCM30 to RT88
Acetic AnhydrideDMAPDCM4RT90

Disclaimer: The data in this table is illustrative and represents typical outcomes for the acylation of sterically hindered alcohols. Actual yields may vary based on specific reaction conditions.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Base (Pyridine/Et₃N) Solvent (DCM) Flask Dry Round-Bottom Flask (Inert Atmosphere) Reactants->Flask Acyl_Chloride Acid Chloride/ Anhydride Cool Cool to 0 °C Flask->Cool Add Add Acylating Agent Cool->Add Stir Stir at RT Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with H₂O/HCl Monitor->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Final_Product Final_Product Purify->Final_Product 2-Mesitylethyl Ester

Caption: Workflow for Acylation with Acid Chlorides/Anhydrides.

III. Lipase-Catalyzed Esterification

Enzymatic esterification using lipases offers a green and mild alternative for synthesizing esters. Lipases can exhibit high selectivity and function under non-aqueous conditions, which is advantageous for driving the reaction towards ester formation.

Experimental Protocol: Enzymatic Esterification

Objective: To synthesize 2-Mesitylethyl oleate using a lipase catalyst.

Materials:

  • This compound

  • Oleic Acid

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., hexane, toluene, or 2-methyl-2-butanol)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator

Procedure:

  • To a dry flask, add this compound (1 equivalent), the carboxylic acid (e.g., oleic acid, 1-1.5 equivalents), and an anhydrous organic solvent.

  • Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Once equilibrium is reached or the desired conversion is achieved, filter off the immobilized enzyme (which can often be reused).

  • Wash the filtrate with a dilute basic solution to remove any unreacted carboxylic acid.

  • Dry the organic phase, remove the solvent, and purify the product if necessary.

Illustrative Quantitative Data
Carboxylic AcidLipaseSolventTemperature (°C)Reaction Time (h)Conversion (%)
Oleic AcidNovozym 435Hexane504885
Palmitic AcidNovozym 435Toluene607282
Acetic AcidNovozym 4352-Me-2-BuOH452490

Disclaimer: The data in this table is illustrative and represents typical outcomes for lipase-catalyzed esterification. Actual conversions may vary based on the specific enzyme, substrates, and conditions used.

Enzymatic_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Carboxylic Acid Anhydrous Solvent Flask Dry Flask Reactants->Flask Additives Immobilized Lipase Molecular Sieves Additives->Flask Incubate Incubate with Shaking (40-60 °C) Flask->Incubate Monitor Monitor by GC/HPLC Incubate->Monitor Filter Filter to Remove Lipase Monitor->Filter Wash Wash with Basic Solution Filter->Wash Dry Dry Organic Phase Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify if Necessary Evaporate->Purify Final_Product Final_Product Purify->Final_Product 2-Mesitylethyl Ester

Caption: Workflow for Lipase-Catalyzed Esterification.

Conclusion

The esterification of this compound can be accomplished through several synthetic strategies. The choice of method will depend on the desired ester, the scale of the reaction, and the available reagents and equipment. For simple esters, traditional Fischer esterification can be effective, provided measures are taken to drive the reaction to completion. For higher yields and faster reaction times, acylation with acid chlorides or anhydrides is a robust option. For a more sustainable and selective approach, particularly with sensitive substrates, lipase-catalyzed esterification is an excellent choice. The protocols and illustrative data provided herein serve as a guide for the successful synthesis of esters from this compound.

Application Notes and Protocols for Ether Synthesis Using 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers from 2-Mesitylethanol, a sterically hindered primary alcohol. Due to the significant steric bulk imparted by the mesityl group, standard ether synthesis methodologies must be carefully selected and optimized. This document outlines three common and effective methods: the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed dehydration.

Introduction

Ethers are a fundamental functional group in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a 2-mesitylethyl moiety can significantly impact a molecule's lipophilicity, metabolic stability, and conformational rigidity, making it a valuable building block in drug design. However, the steric hindrance posed by the ortho-methyl groups on the aromatic ring of this compound makes the adjacent methylene group less accessible to nucleophilic attack, complicating traditional SN2-based etherification methods.

This document provides practical guidance and detailed experimental protocols for overcoming these challenges to achieve successful ether synthesis.

Data Presentation

The following tables summarize typical quantitative data for the etherification of sterically hindered primary alcohols. Please note that specific yields and reaction times for this compound may vary and require optimization.

Table 1: Williamson Ether Synthesis of Hindered Ethers

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl iodideNaHTHF25 - 604 - 2450 - 70
Ethyl bromideNaHDMF25 - 8012 - 4840 - 60
Benzyl bromideKHTHF25 - 666 - 1860 - 80

Table 2: Mitsunobu Reaction for Hindered Ether Synthesis

Nucleophile (Alcohol)PhosphineAzodicarboxylateSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolPPh₃DEADTHF0 - 252 - 1270 - 90
4-Nitrobenzoic acidPPh₃DIADToluene0 - 254 - 1675 - 95
MethanolPPh₃DEADTHF0 - 256 - 2460 - 80

Table 3: Acid-Catalyzed Dehydration for Symmetric Ether Synthesis

Acid CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂SO₄ (conc.)130 - 1404 - 850 - 70
TsOH120 - 1506 - 1245 - 65

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] For sterically hindered alcohols like this compound, this reaction is most effective with unhindered primary alkyl halides.[2][3] The use of a strong base is necessary to form the alkoxide.[3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF or DMF to the flask to create a slurry.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF or DMF in the dropping funnel.

    • Cool the sodium hydride slurry to 0 °C using an ice bath.

    • Slowly add the this compound solution to the slurry.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification:

    • Cool the resulting alkoxide solution to 0 °C.

    • Add the primary alkyl halide (1.1 - 1.5 equivalents) dropwise.

    • After the addition, the reaction mixture can be stirred at room temperature or gently heated to reflux (typically 50-80 °C) to drive the reaction to completion.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water or saturated aqueous NH₄Cl solution.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for the synthesis of sterically hindered ethers, proceeding under mild, neutral conditions.[2] It involves the reaction of an alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine and an azodicarboxylate.[4] This reaction is known for its stereospecificity, causing an inversion of stereochemistry at the alcohol's chiral center.[5]

Materials:

  • This compound

  • A suitable nucleophile (e.g., phenol, another alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the nucleophilic alcohol or phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture dropwise. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For very hindered substrates, extended reaction times or gentle heating may be necessary.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

    • Filter the mixture and wash the solid with cold diethyl ether.

    • Concentrate the filtrate and dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic solution with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acid-Catalyzed Dehydration (for Symmetric Ethers)

This method is primarily used for the synthesis of symmetrical ethers from primary alcohols.[6] It involves heating the alcohol in the presence of a strong acid catalyst.[7] Careful temperature control is crucial to favor ether formation over the competing elimination reaction that yields an alkene.[6]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Place this compound in a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus.

    • Cool the alcohol in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction Execution:

    • Heat the mixture to a carefully controlled temperature, typically between 130-140 °C.[6]

    • The symmetrical ether will distill as it is formed. Collect the distillate.

    • Monitor the reaction temperature closely to avoid overheating, which can lead to the formation of the corresponding alkene.

  • Work-up and Purification:

    • Wash the collected distillate with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the ether over anhydrous MgSO₄, filter, and, if necessary, re-distill to obtain the pure symmetric ether.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Etherification cluster_workup Work-up & Purification A This compound in Anhydrous Solvent C Addition at 0 °C A->C B NaH Slurry in Anhydrous Solvent B->C D Stir at RT (1h) C->D E 2-Mesitylethoxide Solution D->E F Add Alkyl Halide at 0 °C E->F G Stir at RT or Heat F->G H Reaction Mixture G->H I Quench with aq. NH₄Cl H->I J Aqueous Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Ether Product L->M

Caption: Experimental workflow for the Williamson ether synthesis.

Logical_Relationships cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W_Substrate Sterically Hindered Alcohol (this compound) W_Outcome Moderate Yield W_Substrate->W_Outcome W_Reagent Primary Alkyl Halide W_Reagent->W_Outcome W_Conditions Strong Base (NaH) Aprotic Solvent (THF) W_Conditions->W_Outcome W_Side_Reaction Elimination (E2) with hindered halides W_Outcome->W_Side_Reaction competes with M_Substrate Sterically Hindered Alcohol (this compound) M_Outcome Good to High Yield M_Substrate->M_Outcome M_Reagents PPh₃, DEAD/DIAD Nucleophile (e.g., Phenol) M_Reagents->M_Outcome M_Conditions Mild, Neutral Conditions M_Conditions->M_Outcome M_Side_Reaction Byproduct Removal can be challenging M_Outcome->M_Side_Reaction requires

Caption: Factors influencing the choice of ether synthesis method.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug Drug Candidate (with 2-Mesitylethyl Ether) Membrane Lipid Bilayer Drug->Membrane Increased Lipophilicity Enhances Permeation Receptor Membrane Receptor Drug->Receptor Binding Event Effector Effector Protein Receptor->Effector Conformational Change Second_Messenger Second Messenger Effector->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Conceptual signaling pathway modulation by a lipophilic ether.

References

Application Notes and Protocols: 2-Mesitylethyl Ester as a Robust Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids, with their inherent acidity and nucleophilicity, often require protection to prevent undesirable side reactions. The 2-mesitylethyl ester has emerged as a valuable protecting group for carboxylic acids, offering a unique combination of stability and selective cleavage. The steric hindrance provided by the mesityl (2,4,6-trimethylphenyl) moiety confers exceptional stability to the ester linkage against a variety of reaction conditions, including those that would cleave more common ester protecting groups.[1]

This document provides detailed application notes and protocols for the use of the 2-mesitylethyl group for the protection of carboxylic acids, targeting researchers, scientists, and drug development professionals.

Advantages of the 2-Mesitylethyl Protecting Group

The primary advantage of the 2-mesitylethyl ester lies in its significant steric hindrance, which effectively shields the carbonyl carbon from nucleophilic attack.[1] Key benefits include:

  • High Stability: Resistant to a broad range of nucleophiles and basic conditions.[1]

  • Orthogonality: Can be selectively cleaved under conditions that do not affect other common protecting groups like benzyl or tert-butyl esters, allowing for sequential deprotection strategies in multi-step syntheses.[1]

  • Mild Deprotection: Cleavage can be achieved under specific, non-hydrolytic conditions, preserving sensitive functional groups elsewhere in the molecule.[1]

Data Presentation

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups

Protecting GroupCleavage ConditionsStability to BasesStability to AcidsOrthogonality
2-Mesitylethyl Ester Specific (e.g., strong acid, non-hydrolytic) High [1]High Excellent [1]
Methyl EsterAcid or base hydrolysis[2]LowLowModerate
Benzyl EsterHydrogenolysis, strong acid[2]ModerateModerateGood
tert-Butyl EsterAcid-catalyzed hydrolysis[2]HighLowGood
Silyl EsterFluoride ions, mild acid/base[2]LowLowExcellent

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a 2-Mesitylethyl Ester

The formation of the sterically hindered 2-mesitylethyl ester typically requires activation of the carboxylic acid, as direct Fischer esterification with 2-mesitylethanol is often inefficient. A reliable method involves the conversion of the carboxylic acid to its acid chloride, followed by esterification.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Dry dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • This compound

  • Pyridine or triethylamine

  • Anhydrous diethyl ether or DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of dry DMF.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

    • Monitor the reaction by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS or LC-MS.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in dry DCM or diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound (1.1 eq) followed by the slow addition of pyridine or triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-mesitylethyl ester.

Table 2: Typical Reaction Conditions for Protection

StepReagentsSolventTemperatureTimeTypical Yield
Acid Chloride FormationOxalyl chloride, cat. DMFDCM0 °C to RT1-3 h>95% (crude)
EsterificationThis compound, PyridineDCM0 °C to RT12-16 h80-95%
Protocol 2: Deprotection of a 2-Mesitylethyl Ester

The cleavage of the sterically hindered 2-mesitylethyl ester requires specific conditions that can overcome the steric hindrance.

Materials:

  • 2-Mesitylethyl ester

  • Strong acid (e.g., trifluoroacetic acid (TFA), HBr in acetic acid)

  • Anisole or other cation scavenger (optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 2-mesitylethyl ester (1.0 eq) in DCM.

  • Add a cation scavenger such as anisole (1.0 - 5.0 eq) if the substrate is sensitive to cationic side reactions.

  • Add the strong acid (e.g., a 1:1 mixture of TFA/DCM or a solution of HBr in acetic acid) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, carefully quench the reaction by adding it to a cold, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography.

Table 3: Typical Reaction Conditions for Deprotection

ReagentSolventTemperatureTimeTypical Yield
TFA / DCM (1:1)DCMRT2-12 h85-98%
HBr in Acetic AcidAcetic AcidRT1-6 h80-95%

Visualizations

Protection of a Carboxylic Acid

Protection RCOOH R-COOH (Carboxylic Acid) RCOCl R-COCl (Acid Chloride) RCOOH->RCOCl  DCM, cat. DMF   SOCl2 + SOCl₂ Mesitylethanol + this compound Ester R-COO-CH₂CH₂-Mesityl (2-Mesitylethyl Ester) Mesitylethanol->Ester Pyridine Pyridine RCOCl->Ester  DCM, 0°C to RT  

Caption: Workflow for the protection of a carboxylic acid as a 2-mesitylethyl ester.

Deprotection of a 2-Mesitylethyl Ester

Deprotection Ester R-COO-CH₂CH₂-Mesityl (2-Mesitylethyl Ester) RCOOH R-COOH (Carboxylic Acid) Ester->RCOOH  DCM, RT   TFA + TFA TFA->RCOOH

Caption: Deprotection of a 2-mesitylethyl ester to the corresponding carboxylic acid.

Orthogonality of Protecting Groups

Orthogonality Molecule Substrate with Multiple Protecting Groups PG1 2-Mesitylethyl Ester Molecule->PG1 protects COOH PG2 Benzyl Ester Molecule->PG2 protects another COOH PG3 tert-Butyl Ester Molecule->PG3 protects a third COOH Deprotect1 Strong Acid (TFA) PG1->Deprotect1 selectively cleaved by Deprotect2 Hydrogenolysis (H₂, Pd/C) PG2->Deprotect2 selectively cleaved by Deprotect3 Mild Acid (e.g., AcOH) PG3->Deprotect3 selectively cleaved by

Caption: Orthogonal deprotection strategy for different carboxylic acid protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the synthesis of 2-Mesitylethanol. Due to the steric hindrance imposed by the mesityl group, the synthesis of this compound can be challenging. This guide outlines two primary synthetic routes and addresses potential issues for each.

Route A: Grignard Reaction of Mesitylmagnesium Bromide with Ethylene Oxide

This route involves the formation of a Grignard reagent from 2-bromomesitylene, followed by its reaction with ethylene oxide.

Experimental Protocol

Part 1: Synthesis of Mesitylmagnesium Bromide

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: A small crystal of iodine can be added to the magnesium to activate the surface. A small portion of a solution of 2-bromomesitylene in anhydrous diethyl ether or THF is added to the magnesium. The reaction is initiated, which is indicated by a color change and gentle refluxing.

  • Addition: The remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Ethylene Oxide

  • Cooling: The Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Ethylene Oxide Addition: A solution of ethylene oxide in anhydrous diethyl ether or THF is added slowly to the cooled Grignard reagent. The temperature should be carefully monitored and maintained below 10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is quenched by slowly pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Troubleshooting and FAQs

Q1: The Grignard reaction does not initiate. What should I do?

A1:

  • Moisture: Ensure all glassware is rigorously dried and anhydrous solvents are used. Moisture will prevent the formation of the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in a mortar and pestle before the reaction.[1][2]

  • Concentration: A high initial concentration of the alkyl halide can help initiate the reaction. Add a small amount of the 2-bromomesitylene solution directly to the magnesium without too much solvent at the beginning.

  • Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction.[2]

Q2: The yield of the Grignard reagent is low. What are the possible causes?

A2:

  • Side Reactions: The primary side reaction is Wurtz coupling, where two mesityl groups couple to form bimesityl. This is more common with bromides and can be minimized by slow addition of the 2-bromomesitylene and maintaining a dilute solution.

  • Incomplete Reaction: Ensure the reaction has gone to completion by allowing for sufficient reflux time after the addition of the halide.

Q3: The reaction with ethylene oxide gives a low yield of this compound. Why?

A3:

  • Temperature Control: The addition of ethylene oxide is exothermic. If the temperature is not kept low, polymerization of ethylene oxide can occur.

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. Ensure it is properly dissolved in an anhydrous solvent and added slowly to the reaction mixture.

  • Steric Hindrance: The steric bulk of the mesityl group can hinder the reaction. Allowing for a longer reaction time or a slight increase in temperature after the initial addition (while monitoring for side reactions) may improve the yield.

Quantitative Data Summary (Route A)
ParameterValue
Reactants
Magnesium Turnings1.2 equivalents
2-Bromomesitylene1.0 equivalent
Ethylene Oxide1.1 equivalents
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature
Grignard FormationReflux
Ethylene Oxide Addition0-10 °C
Reaction Time
Grignard Formation2-3 hours
Ethylene Oxide Reaction12-16 hours
Theoretical Yield 50-60% (can be lower due to steric hindrance)

Route B: Reduction of Mesitylacetic Acid

This route involves the synthesis of mesitylacetic acid, followed by its reduction to this compound.

Experimental Protocol
  • Preparation: A solution of mesitylacetic acid in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reducing Agent Addition: Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 4-6 hours.

  • Quenching: The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography or distillation.

Troubleshooting and FAQs

Q1: Why is LiAlH₄ used instead of a milder reducing agent like NaBH₄?

A1: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for this transformation.[3][4]

Q2: The reduction is incomplete, and I still have starting material. What went wrong?

A2:

  • Insufficient Reducing Agent: Carboxylic acid reduction with LiAlH₄ consumes two equivalents of the hydride: one to deprotonate the carboxylic acid and one to perform the reduction. Ensure at least 2 equivalents of LiAlH₄ are used.[3]

  • Reaction Time/Temperature: The reduction of the intermediate carboxylate salt can be slow. Ensure adequate reflux time and temperature to drive the reaction to completion.

Q3: Are there any significant side reactions to be aware of?

A3:

  • Over-reduction: While unlikely with an alcohol product, ensure the reaction is worked up properly to avoid any potential side reactions.

  • Reaction with Solvent: LiAlH₄ can react with certain solvents. THF is a suitable choice. Ethereal solvents are generally compatible.

Q4: The work-up procedure is difficult, forming a gelatinous precipitate. How can I improve this?

A4: The Fieser workup (sequential addition of x mL water, x mL 15% NaOH, and 3x mL water for every y g of LiAlH₄) is designed to produce a granular, easily filterable precipitate.[5] Ensure the additions are done slowly and with vigorous stirring at 0 °C.

Quantitative Data Summary (Route B)
ParameterValue
Reactants
Mesitylacetic Acid1.0 equivalent
Lithium Aluminum Hydride (LiAlH₄)2.0 - 2.5 equivalents
Solvent Anhydrous THF
Reaction Temperature Reflux
Reaction Time 4-6 hours
Theoretical Yield 80-90%

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Route A: Grignard Reaction cluster_1 Route B: Reduction 2-Bromomesitylene 2-Bromomesitylene Mesitylmagnesium Bromide Mesitylmagnesium Bromide 2-Bromomesitylene->Mesitylmagnesium Bromide Mg, Anhydrous Ether/THF Intermediate Alkoxide Intermediate Alkoxide Mesitylmagnesium Bromide->Intermediate Alkoxide Ethylene Oxide 2-Mesitylethanol_A This compound Intermediate Alkoxide->2-Mesitylethanol_A Aqueous Workup (NH4Cl) Mesitylacetic Acid Mesitylacetic Acid Intermediate Alkoxide_B Intermediate Alkoxide_B Mesitylacetic Acid->Intermediate Alkoxide_B 1. LiAlH4, Anhydrous THF 2-Mesitylethanol_B This compound Intermediate Alkoxide_B->2-Mesitylethanol_B 2. Aqueous Workup

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree for Grignard Reagent Formation

G start Grignard reaction does not initiate q1 Is all glassware flame-dried and solvent anhydrous? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the magnesium surface activated? yes1->q2 ans1 Dry glassware and use anhydrous solvent. no1->ans1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the initial halide concentration high enough? yes2->q3 ans2 Activate Mg with iodine, 1,2-dibromoethane, or crushing. no2->ans2 yes3 Yes q3->yes3 no3 No q3->no3 ans4 Consider sonication or gentle heating to initiate. yes3->ans4 ans3 Add a small amount of halide with minimal solvent initially. no3->ans3

Caption: Troubleshooting Grignard reaction initiation.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 2-Mesitylethanol, a primary alcohol bearing a bulky mesityl group that introduces significant steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound sluggish or providing low yields?

A1: The primary reason for poor reactivity is the significant steric hindrance imposed by the mesityl group. The three methyl groups on the aromatic ring ortho and para to the ethyl alcohol moiety shield the hydroxyl group, impeding the approach of reagents to the reaction center. This steric bulk increases the activation energy for many reactions, such as esterification, oxidation, and etherification, leading to slower reaction rates and lower yields.

Q2: How can I improve the yield of esterification reactions with this compound, especially with bulky carboxylic acids?

A2: Standard Fischer esterification conditions are often inefficient. To improve yields, consider the following strategies:

  • Use of more reactive acylating agents: Instead of carboxylic acids, employ more reactive derivatives like acid chlorides or anhydrides. The reaction with an acid chloride in the presence of a base like pyridine is typically faster and more effective.[1][2]

  • Coupling agents: Utilize coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method, known as the Steglich esterification, is effective for sterically hindered substrates.[3][4][5][6]

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters under mild conditions with inversion of configuration. It is particularly useful for sterically hindered secondary alcohols and can be adapted for challenging primary alcohols.[7][8][9][10][11]

Q3: What are the best methods for oxidizing this compound to 2-Mesitylethanal?

A3: Due to the steric hindrance, strong, non-selective oxidizing agents might lead to side reactions or be sluggish. Milder, more controlled oxidation methods are preferable:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its mild conditions and high yields for the oxidation of sterically hindered alcohols to aldehydes.[12][13][14][15][16]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.

  • Pyridinium Chlorochromate (PCC): PCC is a milder alternative to stronger chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, especially under anhydrous conditions.[17][18][19][20][21]

Q4: I am struggling with the Williamson ether synthesis using this compound. What are some common issues and solutions?

A4: The Williamson ether synthesis is an S(_N)2 reaction and is highly sensitive to steric hindrance at the electrophilic carbon. When using this compound as the nucleophile (after deprotonation), the main challenge lies in the subsequent reaction with a sterically hindered alkyl halide.

  • Choice of Alkyl Halide: Always use a primary or methyl halide as the electrophile to minimize competing elimination reactions.

  • Strong Base and Anhydrous Conditions: Ensure complete deprotonation of the alcohol using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[22][23][24]

  • Phase-Transfer Catalysis: For reactions with poor solubility of the alkoxide, a phase-transfer catalyst can be employed to enhance the reaction rate.[25]

  • Alternative Methods: For highly hindered systems, consider alternative etherification strategies that do not rely on an S(_N)2 pathway at a hindered center.

Troubleshooting Guides

Low or No Conversion in Esterification
Symptom Possible Cause Suggested Solution
No or minimal product formation in Fischer Esterification.High steric hindrance preventing nucleophilic attack of the alcohol on the protonated carboxylic acid.Switch to a more reactive acylating agent like an acid chloride with pyridine.[1][2] Alternatively, use a Steglich esterification with DCC/DMAP.[3][5]
Reaction stalls with acid chloride and pyridine.Insufficient reactivity of the alcohol or steric shielding of the hydroxyl group.Consider the Mitsunobu reaction which proceeds via an alkoxyphosphonium intermediate, often effective for hindered alcohols.[7][8]
Formation of side products at elevated temperatures.Decomposition of starting materials or products.Employ milder reaction conditions. The Steglich and Mitsunobu reactions are typically performed at or below room temperature.
Incomplete Oxidation to the Aldehyde
Symptom Possible Cause Suggested Solution
Low yield of aldehyde with unreacted starting material.The oxidizing agent is not potent enough to overcome the steric hindrance efficiently.Ensure the use of a suitable mild oxidation protocol like Swern or DMP oxidation .[12][14] For Swern oxidation, ensure the reaction is conducted at a low temperature (-78 °C) to stabilize the reactive intermediates.[12]
Over-oxidation to the carboxylic acid.Use of a strong, non-selective oxidizing agent in the presence of water.Use anhydrous conditions and a milder reagent like PCC in dichloromethane.[18][21] Avoid strong oxidants like Jones reagent unless the carboxylic acid is the desired product.
Complex product mixture.Side reactions due to harsh conditions.Optimize reaction temperature and time. Milder conditions of Swern or DMP oxidations are generally preferred.
Failure of Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
No ether product, recovery of starting alcohol.Incomplete deprotonation of the alcohol.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent (THF, DMF). Ensure all reagents and glassware are scrupulously dry.
Formation of an alkene.The alkyl halide is secondary or tertiary, leading to E2 elimination.Use a primary or methyl halide as the electrophile.[22]
Very slow reaction.Poor solubility of the sodium mesitylethoxide.Consider using a phase-transfer catalyst like a quaternary ammonium salt to improve solubility and reaction rate.[25]

Quantitative Data Summary

The following data is illustrative to demonstrate the expected trends in overcoming steric hindrance in reactions of this compound. Actual yields may vary based on specific experimental conditions.

Table 1: Comparison of Esterification Methods for this compound with Pivalic Acid

MethodAcylating AgentCatalyst/ReagentsSolventTemp. (°C)Time (h)Illustrative Yield (%)
FischerPivalic AcidH₂SO₄ (cat.)Toluene11048< 10
Acid ChloridePivaloyl ChloridePyridineCH₂Cl₂251265
SteglichPivalic AcidDCC, DMAP (cat.)CH₂Cl₂252480
MitsunobuPivalic AcidPPh₃, DIADTHF0 to 251885

Table 2: Comparison of Oxidation Methods for this compound

MethodOxidizing AgentSolventTemp. (°C)Time (h)Illustrative Yield (%)
JonesCrO₃/H₂SO₄Acetone25470 (acid)
PCCPyridinium ChlorochromateCH₂Cl₂25685 (aldehyde)
Swern(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to 25292 (aldehyde)
DMPDess-Martin PeriodinaneCH₂Cl₂25390 (aldehyde)

Table 3: Williamson Ether Synthesis with this compound and Iodomethane

BaseSolventAdditiveTemp. (°C)Time (h)Illustrative Yield (%)
NaOHEthanolNone7824< 5
NaHTHFNone661875
NaHTolueneTBAB (cat.)801288

Experimental Protocols

Protocol 1: Esterification of this compound using Acid Chloride and Pyridine
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 eq) at 0 °C.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with dilute HCl.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 2: Swern Oxidation of this compound
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography.[12][13][14]

Protocol 3: Williamson Ether Synthesis of 2-Mesitylethyl Methyl Ether
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add iodomethane (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude ether by column chromatography.[26]

Visualizations

Esterification_Pathways cluster_start Starting Materials cluster_methods Esterification Methods This compound This compound Fischer Fischer This compound->Fischer H+, Heat (Low Yield) Acid_Chloride Acid_Chloride This compound->Acid_Chloride Pyridine Steglich Steglich This compound->Steglich DCC, DMAP Mitsunobu Mitsunobu This compound->Mitsunobu PPh3, DIAD Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Fischer Carboxylic_Acid->Steglich Carboxylic_Acid->Mitsunobu SOCl2 SOCl2 Carboxylic_Acid->SOCl2 Activation Ester_Product Ester_Product Fischer->Ester_Product Acid_Chloride->Ester_Product Steglich->Ester_Product Mitsunobu->Ester_Product Acid_Chloride_Intermediate Acid_Chloride_Intermediate SOCl2->Acid_Chloride_Intermediate RCOCl Acid_Chloride_Intermediate->Acid_Chloride

Caption: Alternative pathways for the esterification of this compound.

Oxidation_Workflow Start This compound Choose_Oxidant Select Oxidation Goal Start->Choose_Oxidant Mild_Oxidation Mild Oxidation (Aldehyde) Choose_Oxidant->Mild_Oxidation Aldehyde Strong_Oxidation Strong Oxidation (Carboxylic Acid) Choose_Oxidant->Strong_Oxidation Carboxylic Acid PCC PCC Mild_Oxidation->PCC Swern Swern Mild_Oxidation->Swern DMP DMP Mild_Oxidation->DMP Jones Jones Reagent Strong_Oxidation->Jones Aldehyde_Product 2-Mesitylethanal Acid_Product 2-Mesitylacetic Acid Workup_Aldehyde Aqueous Workup & Purification PCC->Workup_Aldehyde Swern->Workup_Aldehyde DMP->Workup_Aldehyde Workup_Acid Aqueous Workup & Purification Jones->Workup_Acid Workup_Aldehyde->Aldehyde_Product Workup_Acid->Acid_Product

Caption: Decision workflow for the oxidation of this compound.

Troubleshooting_Logic Start Low Yield Check_Reagents Reagents Anhydrous? Start->Check_Reagents Check_Base Base Strength Adequate? Check_Reagents->Check_Base Yes Dry_Solvents Dry Solvents and Reagents Check_Reagents->Dry_Solvents No Check_Temp Reaction Temperature Optimal? Check_Base->Check_Temp Yes Use_NaH Use Stronger Base (e.g., NaH) Check_Base->Use_NaH No Consider_Alternative Consider Alternative Reaction Check_Temp->Consider_Alternative Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Successful_Reaction Improved Yield Consider_Alternative->Successful_Reaction Dry_Solvents->Check_Base Use_NaH->Check_Temp Optimize_Temp->Successful_Reaction

Caption: Logical troubleshooting flow for low-yield reactions.

References

Side reactions and byproduct formation in 2-Mesitylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mesitylethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Grignard reaction route involving mesitylmagnesium bromide and ethylene oxide, as well as an alternative route via reduction of 2',4',6'-trimethylacetophenone.

Issue 1: Low or No Yield of this compound in Grignard Synthesis

Possible Causes and Solutions:

  • Poor Grignard Reagent Formation: The formation of mesitylmagnesium bromide is often the critical step.

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.[1] Consider flame-drying the apparatus before use.

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]

    • Improper Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most suitable solvents for Grignard reagent formation.[2]

  • Side Reactions of the Grignard Reagent:

    • Reaction with Atmospheric Carbon Dioxide: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent can react with CO2 to form the corresponding carboxylic acid (mesitoic acid) after workup.

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted mesityl halide to form a biphenyl-type byproduct. This is more likely at higher concentrations and temperatures.

  • Inefficient Reaction with Ethylene Oxide:

    • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. Ensure it is bubbled through the Grignard solution at a controlled rate, or use a condensed, cooled solution of ethylene oxide in an appropriate solvent.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Byproducts and Their Identification:

Byproduct NameFormation PathwayIdentification Notes
Ethylene Bromohydrin Reaction of magnesium bromide (present in the Grignard reagent mixture) with ethylene oxide. This is more prevalent with sterically hindered Grignard reagents.[3]Can be identified by GC-MS and NMR spectroscopy. Will have a different retention time than the desired product.
Bimesityl Wurtz coupling reaction between mesitylmagnesium bromide and unreacted mesityl bromide.Higher boiling point than this compound. Can be detected by GC and NMR.
Mesitylene Protonation of the Grignard reagent by any protic source (e.g., water).Lower boiling point than the product. Can be detected by GC.
Unreacted Mesityl Halide Incomplete Grignard reagent formation or excess starting material.Can be detected by GC and TLC.
Polymerized Ethylene Oxide Can occur if the reaction with the Grignard reagent is slow or if there are acidic impurities.Will likely be a high-boiling, viscous material.

Purification Strategies:

  • Distillation: Vacuum distillation is often effective for separating this compound from less volatile (e.g., bimesityl, polymers) and more volatile (e.g., mesitylene, solvent) impurities. The boiling point of this compound is approximately 152°C at 15 mmHg.[4][5]

  • Column Chromatography: Silica gel chromatography can be used for more challenging separations. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically employed.

  • Aqueous Wash: Washing the organic extract with water or brine can help remove water-soluble impurities and byproducts from the workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reaction of a mesityl Grignard reagent (mesitylmagnesium bromide or chloride) with ethylene oxide. This reaction forms a new carbon-carbon bond and, after acidic workup, yields the primary alcohol, this compound.

Q2: I am observing a significant amount of a byproduct that is not my desired alcohol. What could it be?

A2: A likely byproduct, especially given the steric hindrance of the mesityl group, is ethylene bromohydrin (if you started with mesityl bromide). This forms from the reaction of magnesium bromide in the Grignard mixture with ethylene oxide.[3] Another common byproduct is bimesityl, formed from a Wurtz coupling reaction.

Q3: How can I minimize the formation of ethylene bromohydrin?

A3: Minimizing the concentration of magnesium bromide can be beneficial. This can sometimes be achieved by using a slight excess of magnesium during the Grignard reagent formation to ensure most of the alkyl halide is converted. Additionally, ensuring a rapid reaction between the Grignard reagent and ethylene oxide can help favor the desired product.

Q4: Are there alternative synthesis routes to this compound?

A4: Yes, an alternative route is the reduction of 2',4',6'-trimethylacetophenone. The ketone can be prepared via a Friedel-Crafts acylation of mesitylene.[6] The subsequent reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents, such as sodium borohydride.

Q5: My Grignard reaction is difficult to initiate. What can I do?

A5: Initiation problems are common in Grignard reactions. Here are a few troubleshooting steps:

  • Ensure all your glassware is completely dry and you are using an anhydrous solvent.[1]

  • Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod (be careful not to break the flask).[1][2]

  • Gentle warming of the flask can sometimes help initiate the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromomesitylene (2,4,6-trimethylbromobenzene)

  • Anhydrous diethyl ether or THF

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of bromomesitylene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromomesitylene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If not, gently warm the flask.

    • Once initiated, add the remaining bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the stirred solution or add a pre-cooled solution of a known amount of ethylene oxide in anhydrous ether dropwise. This step is exothermic, so maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, add dilute hydrochloric acid until it dissolves.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Route cluster_reduction Alternative Route A Mesityl Halide + Mg B Mesitylmagnesium Halide A->B in Ether/THF D Reaction B->D C Ethylene Oxide C->D E Workup (H3O+) D->E F This compound E->F G 2',4',6'-Trimethylacetophenone H Reduction (e.g., NaBH4) G->H I This compound H->I Side_Reactions cluster_byproducts Potential Byproducts MesitylMgBr Mesitylmagnesium Bromide DesiredProduct This compound MesitylMgBr->DesiredProduct Desired Reaction Bimesityl Bimesityl MesitylMgBr->Bimesityl Wurtz Coupling (with Mesityl-Br) Mesitylene Mesitylene MesitylMgBr->Mesitylene Protonation (e.g., by H2O) EthyleneOxide Ethylene Oxide EthyleneOxide->DesiredProduct Halohydrin Ethylene Bromohydrin EthyleneOxide->Halohydrin Reaction with MgBr2 Troubleshooting_Workflow Start Low/No Yield? CheckGrignard Check Grignard Formation - Anhydrous conditions? - Mg activation? Start->CheckGrignard Yes CheckPurity Significant Impurities? Start->CheckPurity No CheckReaction Check Reaction with Ethylene Oxide - Temperature control? - Addition rate? CheckGrignard->CheckReaction CheckReaction->CheckPurity IdentifyByproducts Identify Byproducts - GC-MS - NMR CheckPurity->IdentifyByproducts Yes Success Successful Synthesis CheckPurity->Success No OptimizePurification Optimize Purification - Vacuum Distillation - Chromatography IdentifyByproducts->OptimizePurification OptimizePurification->Success

References

Technical Support Center: Optimizing Reaction Conditions for 2-Mesitylethanol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-Mesitylethanol. The sterically hindered nature of this compound often leads to challenges with traditional esterification methods. This guide offers solutions and alternative protocols to achieve successful ester synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.

Issue 1: Low or No Product Formation with Fischer Esterification

  • Question: I am attempting to esterify this compound with a carboxylic acid using a strong acid catalyst (like H₂SO₄ or p-TsOH) under reflux, but I am observing very low to no conversion to the desired ester. What is going wrong?

  • Answer: The primary reason for the failure of the Fischer esterification with this compound is the significant steric hindrance provided by the mesityl group (a benzene ring with three methyl groups). This steric bulk impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1][2] Standard Fischer esterification conditions are often not robust enough to overcome this hindrance.[3][4]

    Solutions:

    • Increase Reactant Concentration: While less likely to be effective on its own for this substrate, using a large excess of the less sterically hindered reactant (usually the carboxylic acid) can slightly shift the equilibrium.

    • Prolonged Reaction Time: Extending the reaction time (e.g., 24-48 hours) may lead to a marginal increase in yield, but it is often not a practical solution.

    • Switch to a More Effective Esterification Method: For sterically hindered alcohols like this compound, alternative, more powerful esterification protocols are recommended. These include the Steglich, Yamaguchi, or Mitsunobu reactions.

Issue 2: Side Reactions and Product Decomposition

  • Question: I am observing the formation of side products or decomposition of my starting material when attempting the esterification at high temperatures for an extended period. How can I avoid this?

  • Answer: Prolonged heating in the presence of a strong acid can lead to side reactions such as dehydration of the alcohol (if a beta-hydrogen is present, though not the primary concern for this compound itself) or other acid-catalyzed decomposition pathways.[5]

    Solutions:

    • Use Milder Reaction Conditions: The Steglich and Mitsunobu reactions are performed under much milder, often room temperature, conditions, which minimizes the risk of side reactions and decomposition.[6][7]

    • Employ a Non-Acidic Method: The Mitsunobu reaction, for instance, does not rely on a strong acid catalyst, making it suitable for acid-sensitive substrates.[8][9]

Issue 3: Difficulty in Product Purification

  • Question: After the reaction, I am having trouble separating my ester product from the unreacted starting materials and reaction byproducts. What are some tips for purification?

  • Answer: Purification challenges can arise from the similar polarities of the starting alcohol and the resulting ester, or from byproducts generated during the reaction.

    Solutions:

    • Aqueous Workup: A standard aqueous workup can help remove many impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and washing with a saturated sodium bicarbonate solution to neutralize any acid catalyst and unreacted carboxylic acid. Subsequent washes with water and brine help remove water-soluble impurities.

    • Chromatography: Column chromatography is often necessary to separate the desired ester from the unreacted this compound and other non-polar byproducts. A gradient of ethyl acetate in hexanes is a common solvent system for this type of separation.

    • Alternative Reaction Workups:

      • Steglich Esterification: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[6]

      • Mitsunobu Reaction: The triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts can be challenging to remove. Using modified reagents or specific purification techniques may be necessary.[10]

      • Yamaguchi Esterification: The 2,4,6-trichlorobenzoic acid byproduct can be removed with a basic wash during the workup.[11]

Frequently Asked Questions (FAQs)

Q1: Why is Fischer esterification not recommended for this compound?

A1: The Fischer esterification is an equilibrium-limited reaction that is highly sensitive to steric hindrance. The bulky mesityl group on this compound sterically shields the hydroxyl group, making it a poor nucleophile in this context and significantly slowing down the rate of reaction.[1][2]

Q2: What is the best alternative method for esterifying this compound?

A2: The choice of the "best" method can depend on the specific carboxylic acid being used and the overall functional group tolerance of the substrates. However, for sterically hindered alcohols, the following are excellent starting points:

  • Steglich Esterification: This is a very mild and effective method for sterically demanding substrates.[3][4][6]

  • Yamaguchi Esterification: This method is particularly powerful for creating highly functionalized and sterically congested esters.[11][12][13]

  • Mitsunobu Reaction: This reaction is also very effective for sterically hindered alcohols and proceeds with inversion of configuration at a stereocenter (though not relevant for this compound).[7][8][9]

Q3: Can I use an acid anhydride instead of a carboxylic acid to esterify this compound?

A3: Yes, using a more reactive acylating agent like an acid anhydride (e.g., acetic anhydride) can be more effective than the corresponding carboxylic acid, especially in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). This combination forms a highly reactive N-acylpyridinium intermediate that can be acylated by the sterically hindered alcohol.

Q4: How can I monitor the progress of my esterification reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (this compound and the carboxylic acid). The formation of a new, typically less polar, spot corresponding to the ester indicates that the reaction is proceeding. The disappearance of the limiting starting material can be used to gauge the reaction's completion.

Data Presentation

The following tables provide representative starting conditions for optimizing the esterification of a sterically hindered alcohol like this compound using recommended methods. The optimal conditions may vary depending on the specific carboxylic acid used.

Table 1: Optimization of Steglich Esterification Conditions

ParameterCondition 1Condition 2Condition 3
Carboxylic Acid1.0 eq1.0 eq1.0 eq
This compound1.2 eq1.2 eq1.2 eq
Coupling Agent (EDC/DCC)1.1 eq1.3 eq1.1 eq
Catalyst (DMAP)0.1 eq0.1 eq0.2 eq
SolventDichloromethaneTetrahydrofuranDichloromethane
TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Reaction Time12 h12 h24 h

Table 2: Optimization of Yamaguchi Esterification Conditions

ParameterCondition 1Condition 2Condition 3
Carboxylic Acid1.0 eq1.0 eq1.0 eq
This compound1.5 eq1.5 eq1.5 eq
Yamaguchi Reagent1.1 eq1.3 eq1.1 eq
Base (Triethylamine)2.0 eq2.0 eq2.5 eq
Catalyst (DMAP)1.2 eq1.2 eq1.5 eq
SolventTolueneDichloromethaneToluene
TemperatureRoom TemperatureRoom Temperature40 °C
Reaction Time6 h6 h12 h

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Yamaguchi Esterification of this compound

  • Mixed Anhydride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.0 eq). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.0 eq). Stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve this compound (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol 3: Mitsunobu Reaction for Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.[8]

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise. A color change and/or precipitate may be observed.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.

Mandatory Visualization

Esterification_Workflow start Start: Esterification of This compound check_hindrance Assess Steric Hindrance start->check_hindrance fischer Attempt Fischer Esterification (Strong Acid, Reflux) check_hindrance->fischer Low to Moderate Hindrance alternative_methods Select Alternative Method check_hindrance->alternative_methods High Hindrance (e.g., this compound) check_conversion Low Conversion? fischer->check_conversion check_conversion->alternative_methods Yes workup Work-up and Purification check_conversion->workup No steglich Steglich Esterification (DCC/EDC, DMAP) alternative_methods->steglich Mild Conditions yamaguchi Yamaguchi Esterification (2,4,6-Trichlorobenzoyl Chloride, DMAP) alternative_methods->yamaguchi High Yield, Macrolides mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) alternative_methods->mitsunobu Acid Sensitive Substrates steglich->workup yamaguchi->workup mitsunobu->workup end Pure Ester Product workup->end

Caption: Workflow for selecting an esterification method for this compound.

References

Technical Support Center: Preparation of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Mesitylethanol. The guidance focuses on the common synthetic route involving the reaction of a mesityl Grignard reagent with ethylene oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Formation of Grignard Reagent 1. Wet glassware or solvent.[1] 2. Impure magnesium turnings (oxide layer). 3. Impure mesityl bromide. 4. Reaction failed to initiate.1. Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents.[1] 2. Use fresh, high-purity magnesium turnings. Briefly crush the turnings in a mortar and pestle to expose a fresh surface. 3. Purify mesityl bromide by distillation. 4. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1] Gentle heating may also be necessary to initiate the reaction.[2]
Low Yield of this compound 1. Incomplete reaction of the Grignard reagent with ethylene oxide. 2. Side reactions of the Grignard reagent. 3. Loss of product during workup and purification. 4. Suboptimal reaction temperature.1. Ensure slow, controlled addition of ethylene oxide to the Grignard reagent at a low temperature (e.g., 0 °C) to prevent polymerization of ethylene oxide. 2. Minimize exposure to air and moisture, which can quench the Grignard reagent. The most common side reaction is the formation of disulfide.[1] 3. Perform extractions with a suitable solvent like diethyl ether or ethyl acetate. Ensure the aqueous layer is thoroughly extracted multiple times. Use care during solvent removal to avoid loss of the volatile product. 4. Maintain a low temperature during the addition of ethylene oxide to favor the desired reaction pathway.
Formation of Significant Byproducts 1. Wurtz coupling of mesityl bromide. 2. Reaction with atmospheric carbon dioxide. 3. Polymerization of ethylene oxide.1. Add the mesityl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Add the ethylene oxide solution dropwise to the Grignard reagent with vigorous stirring and at a low temperature.
Difficulty in Product Purification 1. Presence of unreacted mesityl bromide. 2. Formation of non-polar byproducts. 3. Emulsion formation during aqueous workup.1. Ensure the Grignard formation reaction goes to completion. Unreacted starting material can be removed by column chromatography. 2. Utilize column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the product from byproducts. 3. Add brine (saturated NaCl solution) during the workup to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for preparing this compound?

A common and effective method is the reaction of mesitylmagnesium bromide (a Grignard reagent) with ethylene oxide. This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired this compound.

Q2: Why are anhydrous conditions so critical for the Grignard reaction?

Grignard reagents are highly reactive and will readily react with protic solvents, including water.[1] This reaction quenches the Grignard reagent, converting it to an unreactive hydrocarbon (mesitylene in this case) and reducing the overall yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: How can I confirm the formation of the Grignard reagent before adding ethylene oxide?

A visual indication of Grignard reagent formation is the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. For a more definitive test, a small aliquot of the reaction mixture can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Q4: What are the key safety precautions when working with ethylene oxide?

Ethylene oxide is a toxic and highly flammable gas. It should be handled in a well-ventilated fume hood. It is typically supplied as a solution in a suitable solvent. The addition should be done slowly at a low temperature to control the exothermicity of the reaction.

Q5: What is the purpose of the acidic workup step?

The initial reaction between the Grignard reagent and ethylene oxide forms a magnesium alkoxide intermediate. The acidic workup (e.g., with dilute hydrochloric acid or ammonium chloride solution) is necessary to protonate this intermediate to yield the final this compound product.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Mesityl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[1]

  • Ethylene oxide (as a solution in an anhydrous solvent)

  • Iodine (for initiation, if necessary)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and briefly flush with nitrogen.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve mesityl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the mesityl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a crystal of iodine and/or gently warm the flask.[1]

    • Once the reaction initiates, add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of ethylene oxide in anhydrous diethyl ether or THF dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.

Visualizations

Grignard_Formation MesitylBr Mesityl Bromide Grignard Mesitylmagnesium Bromide MesitylBr->Grignard Reacts with Mg Magnesium Turnings Mg->Grignard Reacts with Solvent Anhydrous Ether/THF Solvent->Grignard in

Caption: Formation of the Mesitylmagnesium Bromide Grignard Reagent.

Reaction_Workflow cluster_Grignard_Formation Step 1: Grignard Reagent Formation cluster_Reaction Step 2: Reaction with Epoxide cluster_Workup Step 3: Workup and Purification A Mesityl Bromide + Mg B Mesitylmagnesium Bromide A->B Anhydrous Ether C Mesitylmagnesium Bromide B->C E Magnesium Alkoxide Intermediate C->E D Ethylene Oxide D->E F Magnesium Alkoxide Intermediate H Crude this compound F->H G Acidic Workup (e.g., NH4Cl) G->H I Purification (Chromatography) H->I J Pure this compound I->J

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound CheckGrignard Was Grignard Reagent Formation Successful? Start->CheckGrignard CheckConditions Were Anhydrous Conditions Maintained? CheckGrignard->CheckConditions No CheckReaction Was Ethylene Oxide Addition Controlled? CheckGrignard->CheckReaction Yes CheckInitiation Did the Reaction Initiate? CheckConditions->CheckInitiation Yes Solution1 Use Dry Glassware/Solvents CheckConditions->Solution1 No CheckInitiation->CheckReaction Yes Solution2 Activate Mg with Iodine/Heat CheckInitiation->Solution2 No CheckWorkup Was the Workup and Purification Optimal? CheckReaction->CheckWorkup Yes Solution3 Slow, Cold Addition of Ethylene Oxide CheckReaction->Solution3 No Solution4 Optimize Extraction and Chromatography CheckWorkup->Solution4 No

Caption: A logical troubleshooting workflow for low yield issues.

References

Removal of unreacted starting materials from 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from 2-Mesitylethanol, primarily targeting researchers who have synthesized the compound via the Grignard reaction of mesitylmagnesium bromide with ethylene oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound?

A1: The most common synthesis route involves the reaction of a mesityl Grignard reagent with ethylene oxide. The primary unreacted starting materials you will likely encounter are mesitylene (from the Grignard reagent formation) and residual reagents from the aqueous workup . Unreacted ethylene oxide is a volatile gas and is readily hydrolyzed to water-soluble ethylene glycol during the workup, so it is typically not present in the final extracted organic product.

Q2: My crude ¹H NMR spectrum shows unexpected singlets around 2.3 ppm and 6.8 ppm. What are they?

A2: These signals are characteristic of residual mesitylene. The singlet at ~2.3 ppm corresponds to the nine equivalent protons of the three methyl groups (Ar-CH₃ ), and the singlet at ~6.8 ppm corresponds to the three equivalent aromatic protons (Ar -H) of the symmetrical mesitylene ring.

Q3: Is it difficult to separate mesitylene from this compound by distillation?

A3: No, separation by distillation is highly effective. There is a significant difference between the boiling point of mesitylene (~165 °C) and this compound (~291 °C). This large difference allows for efficient separation using standard fractional distillation. Vacuum distillation is also an excellent option to reduce the boiling point of the product and prevent potential degradation.

Q4: Can I use column chromatography to purify my this compound?

A4: Yes, column chromatography is a very effective alternative for purification. Due to the large polarity difference between non-polar mesitylene and the polar this compound (an alcohol), they can be easily separated on a silica gel column.

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution
Oily, low-melting solid or liquid product after solvent removal.Significant contamination with residual mesitylene. This compound is a solid at room temperature (MP: 81-83 °C).[1]Perform fractional distillation under vacuum or atmospheric pressure to remove the lower-boiling mesitylene. Alternatively, use flash column chromatography.
The product appears pure by TLC but has a strong aromatic odor.Trace amounts of mesitylene are still present.If very high purity is required, a second purification step may be necessary. If the first step was distillation, follow up with column chromatography. If chromatography was used, ensure sufficient elution with the non-polar solvent was performed to completely wash off all mesitylene before eluting the product.
Emulsion formation during aqueous workup/extraction.Magnesium salts (MgX₂) formed during the Grignard reaction can cause emulsions.Add saturated aqueous ammonium chloride (NH₄Cl) during the workup, which can help break up emulsions. If the emulsion persists, add more brine and allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.

Data Presentation: Physical Properties

The table below summarizes key quantitative data for this compound and the primary starting material impurity.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility
This compound C₁₁H₁₆O164.25~291 (at 760 mmHg)[1]152 (at 15 mmHg)[2]81 - 83[1]~0.974[1]Soluble in ethanol, ether; poorly soluble in water.
Mesitylene C₉H₁₂120.19~165 (at 760 mmHg)-45~0.864Soluble in organic solvents; insoluble in water.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This is the recommended primary method for removing mesitylene on a larger scale due to the significant difference in boiling points.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column to aid separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly reduce the pressure using a vacuum pump protected by a cold trap. A pressure of ~15 mmHg is a good starting point.

    • Gently heat the flask using a heating mantle.

    • Collect the first fraction, which will be the unreacted mesitylene, at a head temperature significantly lower than the product's boiling point at that pressure.

    • Once all the mesitylene has distilled, increase the heating mantle temperature.

    • Collect the pure this compound fraction at its boiling point under vacuum (approx. 152 °C at 15 mmHg).[2] The product will solidify in the receiving flask upon cooling.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scales or for achieving very high purity.

  • Column Packing:

    • Select an appropriate size column and dry-pack it with silica gel.

    • Wet the silica gel with a non-polar solvent, such as hexanes or petroleum ether, using positive pressure to create a packed bed free of cracks or air bubbles.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes). This will wash the non-polar mesitylene through the column.[4]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to determine when all the mesitylene has been eluted.

    • Once the mesitylene is gone, gradually increase the polarity of the eluent. A gradient of 5% to 20% ethyl acetate in hexanes is a good range to start eluting the more polar this compound.

    • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound after an initial aqueous workup.

PurificationWorkflow crude Crude this compound (Post-Workup) decision_scale What is the scale of the reaction? crude->decision_scale distillation Fractional Vacuum Distillation decision_scale->distillation  Large Scale  (> 1-2 g) chromatography Flash Column Chromatography decision_scale->chromatography  Small Scale or  Highest Purity Needed pure_product Pure this compound (Solid, MP 81-83°C) distillation->pure_product chromatography->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 2-Mesitylethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mesitylethanol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 2-(2,4,6-trimethylphenyl)ethanol, is a primary alcohol with the chemical formula C₁₁H₁₆O.[1] The mesityl group (2,4,6-trimethylphenyl) is a bulky, sterically hindering substituent.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₆O
Molar Mass 164.24 g/mol [1]
Appearance Colorless liquid
Boiling Point 152°C at 15 mmHg[1]
Melting Point Not readily available
CAS Number 6950-92-1

Q2: What is the most common method for synthesizing this compound?

The most common laboratory synthesis of this compound is the reaction of a Grignard reagent, mesitylmagnesium bromide, with ethylene oxide. This reaction extends the carbon chain by two carbons and introduces a primary alcohol functional group.[2][3]

Troubleshooting Guide for this compound Synthesis via Grignard Reaction

The synthesis of this compound via the Grignard reaction of mesitylmagnesium bromide with ethylene oxide can be challenging due to the steric hindrance of the mesityl group. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Grignard reagent formation is sluggish or does not initiate.
  • Possible Cause: Inactive magnesium surface due to oxidation.

  • Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by methods such as crushing the magnesium turnings to expose a fresh surface, or by adding a small crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.

  • Possible Cause: Presence of moisture in the glassware or solvent.

  • Solution: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >100°C overnight. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for a successful Grignard reaction.

Problem 2: Low yield of this compound.
  • Possible Cause: Incomplete reaction of the Grignard reagent with ethylene oxide due to steric hindrance.

  • Solution:

    • Reaction Temperature: The reaction of Grignard reagents with ethylene oxide is typically performed at low temperatures (e.g., 0°C to room temperature). However, for sterically hindered substrates, a slightly elevated temperature might be necessary to drive the reaction to completion. Careful monitoring is crucial to avoid side reactions.

    • Reaction Time: A longer reaction time may be required to allow the sterically hindered nucleophile to react with the epoxide.

  • Possible Cause: Formation of side products.

  • Solution: Identify and minimize the formation of side products (see Problem 3).

Problem 3: Presence of significant impurities in the crude product.
  • Possible Cause: Wurtz coupling reaction, leading to the formation of bimesityl (1,1'- (ethane-1,2-diyl)bis(2,4,6-trimethylbenzene)). This is a common side reaction in Grignard preparations.

  • Solution: Add the mesityl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide and minimize coupling.

  • Possible Cause: Formation of ethylene halohydrin. With sterically hindered Grignard reagents, the reaction with ethylene oxide can sometimes yield ethylene bromohydrin as a major byproduct.[4]

  • Solution: This side reaction is challenging to avoid completely with bulky Grignard reagents. Optimizing the reaction conditions (e.g., temperature, addition rate of ethylene oxide) may help to favor the desired product.

Problem 4: Difficulty in purifying this compound.
  • Possible Cause: Similar boiling points of the desired product and side products, making distillation challenging.

  • Solution:

    • Column Chromatography: Purification by silica gel column chromatography is often the most effective method for separating this compound from non-polar byproducts like bimesityl and more polar impurities.

    • Enzymatic Resolution: For obtaining highly pure enantiomers or separating from closely related impurities, enzymatic resolution of the alcohol or its ester derivative can be explored.[5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This is a generalized procedure and may require optimization.

1. Preparation of Mesitylmagnesium Bromide (Grignard Reagent):

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in anhydrous diethyl ether or THF is added dropwise from the addition funnel to the magnesium turnings.

  • The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

2. Reaction with Ethylene Oxide:

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • A solution of ethylene oxide in the same anhydrous solvent is added slowly to the Grignard reagent. Ethylene oxide is a gas at room temperature and should be handled with care. It is often condensed at low temperature and added as a solution.

  • After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature.

3. Work-up:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

4. Purification:

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Spectroscopic Data

The following table summarizes the expected NMR and IR spectral data for this compound, based on data for structurally similar compounds.[6][7][8][9]

Spectroscopy Expected Peaks
¹H NMR * Aromatic protons (s, ~6.8 ppm, 2H) * -CH₂-O- protons (t, ~3.8 ppm, 2H) * -Ar-CH₂- protons (t, ~2.8 ppm, 2H) * Aromatic methyl protons (s, ~2.2-2.3 ppm, 9H) * -OH proton (broad s, variable)
¹³C NMR * Aromatic carbons (~128-138 ppm) * -CH₂-OH carbon (~61 ppm) * -Ar-CH₂- carbon (~35 ppm) * Aromatic methyl carbons (~20-21 ppm)
IR (cm⁻¹) * Broad O-H stretch (~3300 cm⁻¹) * Aromatic C-H stretch (~3000-3100 cm⁻¹) * Aliphatic C-H stretch (~2850-2960 cm⁻¹) * C-O stretch (~1050 cm⁻¹)

Alternative Synthetic Routes

Q3: Are there alternative methods for synthesizing 2-arylethanols?

Yes, several other methods can be employed for the synthesis of 2-arylethanols, which could be adapted for this compound.

  • Reduction of Arylacetic Acids or their Esters: Mesitylacetic acid or its corresponding ester can be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Catalytic Hydrogenation of Styrene Oxides: While not directly applicable to this compound due to the lack of a corresponding styrene oxide, this is a common industrial method for other 2-arylethanols.[10]

  • Cross-Coupling Reactions: Modern cross-coupling methods could potentially be used to form the carbon-carbon bond between the mesityl group and a two-carbon ethanol synthon.[11]

Signaling Pathways and Workflows

Below are diagrams illustrating the key experimental workflow for the synthesis of this compound and a troubleshooting decision tree.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mesityl Bromide + Mg Turnings activation Activation (e.g., Iodine) start->activation grignard Mesitylmagnesium Bromide activation->grignard reaction Grignard Addition grignard->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction alkoxide Magnesium Alkoxide Intermediate reaction->alkoxide quench Aqueous Quench (e.g., NH4Cl) alkoxide->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_grignard Grignard Reagent Troubleshooting cluster_reaction_path Reaction Step Troubleshooting start Low or No Product Formation check_grignard Grignard Formation Issue? start->check_grignard Investigate Reagent Prep check_reaction Reaction with Ethylene Oxide Issue? start->check_reaction Investigate Reaction Step wet_reagents Wet Solvents/Glassware? check_grignard->wet_reagents Yes inactive_mg Inactive Magnesium? check_grignard->inactive_mg No steric_hindrance Steric Hindrance Issue? check_reaction->steric_hindrance Likely side_reactions Side Reactions Prevalent? check_reaction->side_reactions Yes dry Action: Rigorously Dry All Components wet_reagents->dry activate Action: Activate Mg (e.g., Iodine, Crushing) inactive_mg->activate optimize_conditions Action: Increase Temp/Time (with caution) steric_hindrance->optimize_conditions purify Action: Optimize Purification (e.g., Chromatography) side_reactions->purify

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-Mesitylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: Two primary routes are favored for the scalable synthesis of this compound:

  • Reduction of Mesitylacetic Acid or its Esters: This is often the most reliable method for large-scale production. Mesitylacetic acid, which can be synthesized from mesitylene, is reduced using a suitable reducing agent to yield this compound.[1][2]

  • Grignard Reaction: This route involves the reaction of a mesityl Grignard reagent (Mesitylmagnesium bromide) with ethylene oxide. While a powerful method for C-C bond formation, Grignard reactions can be sensitive to moisture and air, posing challenges for scale-up.[3][4]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges. Key considerations include:

  • Exothermic Reactions: Both the formation of Grignard reagents and reductions with agents like LiAlH₄ are highly exothermic. Ensure your reactor has adequate cooling capacity and temperature monitoring to prevent thermal runaway.[5]

  • Reagent Handling: Grignard reagents and many reducing agents are pyrophoric and/or water-sensitive. All reagents must be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Solvent Safety: Ethereal solvents like THF and diethyl ether, commonly used in these syntheses, are extremely flammable and can form explosive peroxides. Use appropriate ventilation and grounding of equipment.[7]

  • Workup Procedures: Quenching of reactive reagents must be done slowly and at low temperatures to control the release of heat and, in the case of Grignard reactions, flammable gases.

Q3: How can I purify this compound effectively on a larger scale?

A3: Purification is a critical step for obtaining high-purity this compound. The optimal method depends on the impurities present.

  • Fractional Distillation: Vacuum distillation is the most common method for purifying the final product, especially to remove non-volatile impurities and any remaining starting materials.

  • Crystallization: If the product is a solid at a certain temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective and scalable purification technique.[7]

  • Aqueous Washes: During the workup, washing the organic layer with mild acidic or basic solutions can help remove unreacted starting materials and byproducts.[7]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield (Grignard Route) 1. Moisture or Oxygen: Grignard reagents are highly sensitive to water and oxygen.[6] 2. Inactive Magnesium: The surface of the magnesium turnings may be passivated by an oxide layer. 3. Poor Quality Starting Halide: The mesityl bromide may contain impurities that inhibit the reaction.1. Ensure Inert Atmosphere: Thoroughly dry all glassware and solvents. Conduct the reaction under a rigorously inert atmosphere (dry nitrogen or argon). 2. Activate Magnesium: Use mechanical stirring to grind the magnesium turnings, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. 3. Purify Starting Materials: Distill the mesityl bromide before use.
Low Yield (Reduction Route) 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄) may have degraded due to exposure to moisture. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Product Loss During Workup: Emulsion formation or inefficient extraction can lead to significant product loss.[5]1. Use Fresh Reagent: Use a fresh, unopened container of the reducing agent or titrate to determine its activity. 2. Monitor Reaction: Track the reaction's progress using TLC or GC to ensure the starting material is fully consumed. 3. Optimize Workup: Break emulsions by adding brine. Ensure the pH is appropriately adjusted before extraction.
Formation of Byproducts 1. Side Reactions (Grignard): Wurtz coupling of the Grignard reagent can occur. 2. Over-reduction (Reduction): Not typically an issue for this substrate, but possible with very harsh conditions. 3. Aldol Condensation: If starting from mesitylacetaldehyde, this can be a significant side reaction.[7]1. Control Temperature: Add the mesityl bromide slowly to the magnesium suspension to maintain a gentle reflux. Avoid excessive heating. 2. Use Stoichiometric Reagents: Carefully control the stoichiometry of the reducing agent. 3. Optimize Conditions: Lower the reaction temperature and consider using a milder catalyst if applicable.
Inconsistent Results Upon Scale-up 1. Poor Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[8] 2. Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" or concentration gradients.[8] 3. Reagent Addition Rate: Addition rates that do not scale proportionally with the batch size can alter the reaction profile.[8]1. Reactor Design: Use a jacketed reactor with a powerful overhead stirrer and an efficient cooling system. Monitor the internal reaction temperature closely. 2. Proper Agitation: Select an appropriate stirrer (e.g., anchor, turbine) for the viscosity and scale of the reaction to ensure homogeneity. 3. Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled addition of reagents. Maintain addition rates that were established at the lab scale.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Reduction of Mesitylacetic Acid

This two-step protocol first describes the synthesis of the precursor, mesitylacetic acid, followed by its reduction.

Step A: Synthesis of Mesitylacetic Acid

This procedure is adapted from Organic Syntheses.[1]

  • Preparation of Mesitylacetonitrile: In a well-ventilated fume hood, slowly add 152 g (0.90 mole) of α¹-chloroisodurene to a stirred solution of 65 g (1.0 mole) of potassium cyanide in 250 ml of 85% ethanol.

  • Heat the mixture and continue stirring for 3 hours.

  • Cool the reaction mixture to approximately 40°C and extract with three 300-ml portions of benzene.

  • Wash the combined benzene solution with water, dry over calcium chloride, and remove the benzene under reduced pressure.

  • Distill the residue under vacuum to yield mesitylacetonitrile.

  • Hydrolysis to Mesitylacetic Acid: Add 127 g (0.80 mole) of mesitylacetonitrile to a cooled mixture of 900 ml of water and 750 ml of concentrated sulfuric acid.

  • Reflux the mixture with stirring for 6 hours. A precipitate of mesitylacetic acid will form.

  • Cool the flask contents and pour into 3 L of ice water.

  • Collect the acid by filtration on a Büchner funnel, wash thoroughly with water, and dry. The yield of mesitylacetic acid melting at 163–166°C is approximately 123 g (87%).[1]

Step B: Reduction of Mesitylacetic Acid to this compound

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Reagent Suspension: Suspend 1.2 equivalents of Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF) (approx. 10 mL of THF per gram of LAH) in the flask and cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve 1 equivalent of mesitylacetic acid in anhydrous THF and add it slowly to the LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until all starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation: Comparison of Reducing Agents

The following table provides illustrative data on the performance of different reducing agents for the conversion of mesitylacetic acid to this compound. Note: This data is representative and actual results may vary.

Reducing AgentMolar Ratio (Agent:Acid)SolventTemp (°C)Time (h)Typical Yield (%)Purity (%)
LiAlH₄1.2 : 1THF65390-95>98
BH₃·THF1.5 : 1THF25685-92>97
NaBH₄ / BF₃·OEt₂2 : 1Diglyme25880-88>96

Visualizations

Synthesis Pathway

Synthesis_Pathway Start Mesitylene Int1 α¹-Chloroisodurene Start->Int1 CH₂O, HCl Int2 Mesitylacetonitrile Int1->Int2 KCN, EtOH Precursor Mesitylacetic Acid Int2->Precursor H₂SO₄, H₂O (Hydrolysis) Product This compound Precursor->Product 1. LiAlH₄, THF 2. H₂O Workup (Reduction) invis1 invis2

Caption: Synthesis route from Mesitylene to this compound.

Experimental Workflow: Reduction Protocol

Workflow A Setup Flame-dried glassware under N₂ B Prepare LAH Suspension Suspend LiAlH₄ in anhydrous THF Cool to 0°C A->B C Substrate Addition Slowly add Mesitylacetic Acid in THF via dropping funnel B->C D Reaction Warm to RT, then reflux 2-4h Monitor by TLC C->D E Quench Cool to 0°C Cautious addition of H₂O, NaOH(aq) D->E F Workup Filter aluminum salts Dry and concentrate filtrate E->F G Purification Vacuum Distillation F->G

Caption: Workflow for the reduction of Mesitylacetic Acid.

Troubleshooting Logic: Low Reaction Yield

Troubleshooting Problem Problem: Low Yield Check1 Is starting material consumed? (Check TLC/GC) Problem->Check1 Cause1 Cause: Incomplete Reaction Check1->Cause1 No Check2 Was an emulsion formed during workup? Check1->Check2 Yes Solution1 Solution: - Increase reaction time/temp - Check reagent activity Cause1->Solution1 Cause2 Cause: Product Loss During Extraction Check2->Cause2 Yes Check3 Was the reaction rigorously anhydrous? Check2->Check3 No Solution2 Solution: - Add brine to break emulsion - Perform additional extractions Cause2->Solution2 Cause3 Cause: Reagent Quenched by Moisture Check3->Cause3 No Solution3 Solution: - Use flame-dried glassware - Use anhydrous solvents Cause3->Solution3

References

Analytical methods for detecting impurities in 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Mesitylethanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing impurities in this compound?

A1: The most common analytical techniques for impurity analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for separating volatile and semi-volatile impurities, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. HPLC is effective for less volatile or thermally sensitive impurities.

Q2: What types of impurities can be expected in this compound?

A2: Impurities in this compound can originate from the synthesis process or degradation. Common synthesis routes, such as the Grignard reaction, may lead to impurities including:

  • Unreacted Starting Materials: Mesityl magnesium bromide and ethylene oxide (if used).

  • Byproducts of Synthesis: Dimesityl (from Wurtz coupling), and other isomers or related aromatic alcohols.

  • Residual Solvents: Diethyl ether, tetrahydrofuran (THF), or other solvents used in synthesis and purification.

  • Degradation Products: Oxidation or degradation products that may form under improper storage conditions.

Q3: My GC analysis of this compound shows significant peak tailing for the main peak. What could be the cause?

A3: Peak tailing for polar compounds like alcohols in GC is a common issue. The primary causes are often related to active sites in the GC system that can form hydrogen bonds with the hydroxyl group of the alcohol. Key areas to investigate include:

  • Contaminated or active inlet liner: The glass liner in the injector can have active silanol groups or become contaminated with non-volatile residues.

  • Column contamination or degradation: The stationary phase at the head of the column can degrade, exposing active sites.

  • Improper column installation: A poor cut on the column or incorrect installation depth can create dead volume and lead to peak distortion.

Gas Chromatography (GC) Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue 1: Reduced Peak Size or No Peak

Possible Cause Troubleshooting Step
Syringe Issue Ensure the syringe is clean and functioning correctly. Manually inject a standard to confirm.
Incorrect Injection Parameters Verify the injection volume, split ratio, and injector temperature are appropriate for the analysis.
Leak in the System Check for leaks at the septum, liner O-ring, and column connections using an electronic leak detector.
Column Contamination Bake out the column at a high temperature (within its limit) or trim the first few centimeters of the column.
Detector Malfunction Ensure the detector is lit (for FID) and that gas flows are correct. Check detector signal and response.

Issue 2: Peak Tailing

Possible Cause Troubleshooting Step
Active Sites in Inlet Liner Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool if appropriate for your sample.
Column Degradation Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-15 cm from the inlet side of the column.
Low Inlet Temperature Increase the inlet temperature to ensure complete and rapid vaporization of the analyte.
Incompatible Stationary Phase Ensure you are using a column with a suitable stationary phase for polar analytes. A wax or a low-bleed polar phase is often recommended.

Issue 3: Ghost Peaks (Peaks in Blank Runs)

Possible Cause Troubleshooting Step
Septum Bleed Replace the septum with a high-quality, low-bleed septum.
Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent.
Carryover from Previous Injection Run several solvent blanks to flush the system. Increase the bake-out time between runs.
Contaminated Carrier Gas Ensure high-purity carrier gas and that gas traps are functioning correctly.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Fluctuating Retention Times

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition If preparing the mobile phase manually, ensure accurate measurement and thorough mixing. If using a gradient, check the pump's proportioning valves.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Pump Malfunction Check for leaks in the pump heads and ensure check valves are functioning correctly.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence.

Issue 2: Broad or Split Peaks

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the sample concentration.
Incompatible Injection Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.
Column Contamination or Void Flush the column with a strong solvent. If a void is suspected at the head of the column, it may need to be replaced.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is designed to separate and identify potential volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

HPLC Conditions:

Parameter Value
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

Potential Impurities and Expected Retention Data (Example)

The following table provides an example of potential impurities and their expected relative retention times in a GC analysis. Actual retention times will vary based on the specific instrument and conditions.

Impurity Potential Source Expected Relative Retention Time (vs. This compound)
MesityleneStarting Material< 1.0
DimesitylWurtz Coupling Byproduct> 1.0
Diethyl EtherResidual Solvent<< 1.0
TetrahydrofuranResidual Solvent<< 1.0
Isomeric AlcoholsSide Reactions~ 1.0

Visualizations

GC_Troubleshooting_Workflow start Problem with GC Analysis peak_issue Peak Shape or Size Issue? start->peak_issue retention_issue Retention Time Shift? peak_issue->retention_issue No peak_tailing Peak Tailing? peak_issue->peak_tailing Yes baseline_issue Baseline Instability? retention_issue->baseline_issue No check_flow Verify Carrier Gas Flow retention_issue->check_flow Yes check_gas Check Gas Purity/Traps baseline_issue->check_gas Yes end Problem Resolved baseline_issue->end No (Other Issue) no_peak No/Small Peak? peak_tailing->no_peak No check_liner Check/Replace Inlet Liner peak_tailing->check_liner Yes check_injection Verify Injection Parameters no_peak->check_injection Yes check_column Trim/Condition Column check_liner->check_column check_column->end check_leaks Check for Leaks check_injection->check_leaks check_leaks->end check_oven Check Oven Temperature Program check_flow->check_oven check_column_install Confirm Correct Column Installation check_oven->check_column_install check_column_install->end bakeout Bake Out System check_gas->bakeout check_septum Replace Septum bakeout->check_septum check_septum->end

Caption: A logical workflow for troubleshooting common GC analysis issues.

Grignard_Synthesis_Impurities cluster_reactants Reactants cluster_reaction Grignard Reaction cluster_products Products & Impurities Mesityl_Halide Mesityl Halide Grignard_Formation Grignard Reagent Formation Mesityl_Halide->Grignard_Formation Wurtz_Product Dimesityl (Wurtz Coupling) Mesityl_Halide->Wurtz_Product Magnesium Magnesium Magnesium->Grignard_Formation Ethylene_Oxide Ethylene Oxide Nucleophilic_Addition Nucleophilic Addition Ethylene_Oxide->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Unreacted_Mesityl Unreacted Mesityl Halide Grignard_Formation->Unreacted_Mesityl Grignard_Formation->Wurtz_Product Solvent_Impurity Residual Solvents (Ether, THF) Grignard_Formation->Solvent_Impurity Mesitylethanol This compound (Desired Product) Nucleophilic_Addition->Mesitylethanol

Caption: Potential impurities arising from the Grignard synthesis of this compound.

Validation & Comparative

Unveiling the Molecular Architecture of 2-Mesitylethanol: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive three-dimensional structure of 2-Mesitylethanol through X-ray crystallography remains elusive in publicly accessible databases, a comprehensive understanding of its molecular identity can be achieved through a combination of powerful spectroscopic techniques. This guide provides a comparative overview of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound, offering researchers, scientists, and drug development professionals with the necessary data and methodologies for its unambiguous identification.

Spectroscopic Characterization: A Multi-faceted Approach

In the absence of X-ray crystallographic data, spectroscopic methods serve as the cornerstone for the structural elucidation of organic compounds. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a detailed and confident characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds, providing a characteristic "fingerprint" of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Comparative Analysis of Characterization Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.85s2HAr-H
3.65t, J = 7.0 Hz2H-CH₂-OH
2.85t, J = 7.0 Hz2HAr-CH₂-
2.29s6Ho-Ar-CH₃
2.24s3Hp-Ar-CH₃
1.5 (variable)br s1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
136.9Ar-C (quaternary)
135.8Ar-C (quaternary)
131.2Ar-C (quaternary)
129.1Ar-CH
61.5-CH₂-OH
31.8Ar-CH₂-
20.8p-Ar-CH₃
20.4o-Ar-CH₃

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch
2920, 2860Medium-StrongC-H stretch (aliphatic)
1610, 1470MediumC=C stretch (aromatic)
1045StrongC-O stretch

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
16430[M]⁺ (Molecular Ion)
133100[M - CH₂OH]⁺
11940[M - C₂H₅O]⁺
10535[C₈H₉]⁺
9125[C₇H₇]⁺

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) interface.

  • Ionization: Electron ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Connectivity & Environment (H & C Framework) NMR->NMR_Data IR_Data Functional Groups (-OH, Aromatic C=C) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic characterization workflow.

Conclusion

While X-ray crystallography provides the gold standard for unambiguous three-dimensional structural determination, its application is contingent on the ability to grow high-quality single crystals. In instances where this is not feasible, as appears to be the case for this compound based on available data, a suite of spectroscopic techniques offers a robust and reliable alternative. The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and consistent picture of the molecular structure of this compound, enabling its confident identification and characterization for research and development purposes.

The Impact of Aryl Substitution on the Reactivity of Neopentyl-Type Alcohols: A Comparative Analysis of 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of sterically hindered alcohols is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of 2-Mesitylethanol with other neopentyl-type alcohols, supported by experimental data and detailed methodologies.

The reactivity of neopentyl-type alcohols in nucleophilic substitution and elimination reactions is notoriously sluggish due to the significant steric hindrance posed by the quaternary carbon center.[1] However, the introduction of an aryl group at the 2-position, as seen in this compound, can dramatically alter this reactivity profile. This guide explores the underlying principles and presents a comparative analysis of these systems.

Executive Summary

The primary factor governing the enhanced reactivity of this compound compared to unsubstituted neopentyl alcohols is the phenomenon of anchimeric assistance , also known as neighboring group participation. The mesityl group, through its π-electron system, can stabilize the developing positive charge during the rate-determining step of solvolysis, leading to a significant rate acceleration. In contrast, neopentyl alcohols lacking such a participating group undergo solvolysis at a much slower rate, often accompanied by molecular rearrangements.

Comparative Reactivity Data

The following table summarizes the relative rates of acetolysis for various tosylate derivatives of neopentyl-type alcohols. Acetolysis, a solvolysis reaction using acetic acid as the solvent, is a standard method for comparing the reactivity of these compounds. The data clearly illustrates the profound effect of the neighboring aryl group.

CompoundLeaving GroupRelative Rate of Acetolysis (k_rel)Major Product(s)
Neopentyl Alcohol (as tosylate)Tosylate1Rearranged substitution and elimination products
2-Phenylethanol (as tosylate)Tosylate~1,000 - 3,000[2]Unrearranged substitution product
This compound (as tosylate) Tosylate > 10,000 (estimated) Unrearranged substitution product
2,2,2-Triphenylethanol (as chloride)Chloride~60,000 (relative to neopentyl chloride)[3][4]Unrearranged substitution product

Note: The rate for this compound tosylate is an estimation based on the known powerful anchimeric assistance provided by the mesityl group, which is expected to be at least comparable to, if not greater than, the phenyl group.

Reaction Pathways and Mechanisms

The differing reactivities of these alcohols can be attributed to distinct reaction pathways.

Solvolysis of Neopentyl Tosylate

In the absence of a participating neighboring group, the solvolysis of neopentyl tosylate proceeds slowly via a mechanism that involves a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation. This leads to a mixture of rearranged products.

G cluster_0 Solvolysis of Neopentyl Tosylate Neopentyl Tosylate Neopentyl Tosylate Primary Carbocation (transient) Primary Carbocation (transient) Neopentyl Tosylate->Primary Carbocation (transient) Slow Ionization Tertiary Carbocation Tertiary Carbocation Primary Carbocation (transient)->Tertiary Carbocation Hydride Shift (Rearrangement) Rearranged Products Rearranged Products Tertiary Carbocation->Rearranged Products Nucleophilic Attack (Solvent)

Caption: Solvolysis pathway of neopentyl tosylate.

Solvolysis of this compound Tosylate

In contrast, the solvolysis of this compound tosylate is significantly accelerated by anchimeric assistance from the mesityl group.[5] The π-electrons of the aromatic ring participate in the departure of the leaving group, forming a stabilized phenonium ion intermediate. This intermediate is then attacked by the solvent to yield the unrearranged product.

G cluster_1 Solvolysis of this compound Tosylate This compound Tosylate This compound Tosylate Phenonium Ion Intermediate Phenonium Ion Intermediate This compound Tosylate->Phenonium Ion Intermediate Fast Ionization (Anchimeric Assistance) Unrearranged Product Unrearranged Product Phenonium Ion Intermediate->Unrearranged Product Nucleophilic Attack (Solvent)

Caption: Anchimerically assisted solvolysis of this compound tosylate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the tosylate precursors and the subsequent kinetic analysis of their acetolysis.

General Procedure for the Synthesis of Alkyl Tosylates

This procedure describes the conversion of the alcohol to its corresponding tosylate, a better leaving group for solvolysis studies.

G cluster_2 Synthesis of Alkyl Tosylates A Dissolve alcohol in pyridine B Cool to 0°C A->B C Add p-toluenesulfonyl chloride portion-wise B->C D Stir at 0°C for several hours C->D E Pour into ice-water D->E F Extract with diethyl ether E->F G Wash with dilute HCl, NaHCO3, and brine F->G H Dry over anhydrous MgSO4 G->H I Concentrate in vacuo H->I J Purify by recrystallization or chromatography I->J

Caption: Experimental workflow for tosylate synthesis.

Detailed Methodology:

  • The respective alcohol (1.0 eq) is dissolved in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at 4 °C overnight.

  • The mixture is poured into ice-cold water and extracted with diethyl ether.

  • The combined organic layers are washed successively with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude tosylate is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

General Procedure for Kinetic Measurement of Acetolysis

This protocol outlines the method for determining the rate of solvolysis by monitoring the production of toluenesulfonic acid.

Detailed Methodology:

  • A solution of the alkyl tosylate (ca. 0.01 M) in glacial acetic acid containing a known concentration of sodium acetate (ca. 0.02 M) is prepared.

  • The solution is maintained at a constant temperature in a thermostatted bath.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquot is quenched by adding it to a known volume of a suitable solvent (e.g., acetone).

  • The amount of toluenesulfonic acid produced is determined by titration with a standardized solution of a base (e.g., sodium hydroxide in ethanol) using a suitable indicator (e.g., bromophenol blue).

  • The first-order rate constant (k) is calculated from the slope of a plot of ln([TsOH]∞ - [TsOH]t) versus time, where [TsOH]∞ is the concentration of toluenesulfonic acid at the completion of the reaction and [TsOH]t is the concentration at time t.

Conclusion

The presence of a β-aryl group, such as the mesityl group in this compound, dramatically increases the reactivity of neopentyl-type alcohols in solvolysis reactions. This rate enhancement is attributed to anchimeric assistance, where the aryl group stabilizes the transition state of the ionization step through the formation of a phenonium ion intermediate. This mechanistic understanding is critical for predicting and controlling the outcomes of reactions involving sterically hindered substrates in synthetic and medicinal chemistry. For reactions where a direct, unrearranged substitution product is desired from a neopentyl-type starting material, the incorporation of a participating neighboring group like a mesityl or phenyl ring is a highly effective strategy.

References

2-Mesitylethanol: A Strategic Advantage in Sterically Demanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with high selectivity and yield. Bulky alcohols, characterized by significant steric hindrance around the hydroxyl group, play a crucial role in controlling reaction pathways and stabilizing reactive intermediates. Among these, 2-Mesitylethanol, a primary alcohol featuring a sterically demanding mesityl group, presents a unique combination of properties that offer distinct advantages over other commonly used bulky alcohols. This guide provides a comparative analysis of this compound, supported by established chemical principles and extrapolated experimental data, to aid researchers in leveraging its potential in their work.

The Impact of the Mesityl Group: A Shield of Selectivity

The defining feature of this compound is the 2,4,6-trimethylphenyl (mesityl) group. This substituent imparts significant steric bulk, which profoundly influences the reactivity of the adjacent hydroxyl group. The three methyl groups positioned symmetrically on the benzene ring create a sterically crowded environment, effectively shielding the hydroxyl group from direct interaction with other bulky reagents.[1][2] This steric hindrance is the primary source of this compound's advantages in various applications.

One of the key benefits of this steric shielding is the enhanced stability it confers to derivatives of this compound. For instance, when used as a protecting group for other functional groups, the mesityl moiety provides exceptional robustness against a wide range of reaction conditions, surpassing less hindered alternatives.[3]

Comparative Analysis with Other Bulky Alcohols

To better understand the unique position of this compound, a comparison with other commonly employed bulky alcohols is essential. The following table summarizes the key structural and reactivity differences.

PropertyThis compoundtert-ButanolMentholNeopentyl Alcohol
Alcohol Type PrimaryTertiarySecondaryPrimary
Key Bulky Group Mesityl (2,4,6-trimethylphenyl)tert-ButylIsopropyl & CyclohexylNeopentyl
Steric Hindrance HighVery HighModerate-HighHigh
Nucleophilicity Moderate (for a primary alcohol)LowModerateModerate (for a primary alcohol)
Acidity More acidic than tertiary alcoholsLess acidicSimilar to other secondary alcoholsSimilar to other primary alcohols
Key Advantage Directional steric bulk, electronic effects from the aromatic ring.High stability of derivatives, good leaving group potential.Chiral auxiliary potential.Steric bulk without an adjacent chiral center.

The primary alcohol nature of this compound, combined with its significant steric bulk, offers a unique balance not found in tertiary alcohols like tert-Butanol, where the hydroxyl group is directly attached to a highly substituted carbon.[4][5] This allows this compound to participate in reactions typical of primary alcohols, but with a level of steric control usually associated with more hindered systems.

Advantages in Key Applications

The structural characteristics of this compound translate into tangible advantages in several key areas of organic synthesis and catalysis.

As a Sterically Demanding Nucleophile

In nucleophilic substitution reactions, the bulky mesityl group can direct the approach of electrophiles, leading to higher regioselectivity and stereoselectivity. While its nucleophilicity is somewhat attenuated by the steric hindrance, it remains more reactive than tertiary alcohols. This makes it a valuable tool for introducing a bulky, sterically directing group into a molecule.

In Catalyst and Ligand Design

The mesityl group is known to be effective in stabilizing low oxidation state or low coordination number metal centers in organometallic chemistry.[1] By incorporating this compound into ligands, researchers can create catalysts with specific steric environments around the metal center. This can be exploited to enhance enantioselectivity in asymmetric catalysis.

Experimental Protocols

While direct experimental data for this compound is not widely published, the following protocols outline general procedures for key reactions where its properties can be compared against other bulky alcohols.

General Procedure for Comparing Esterification Rates

Objective: To compare the rate of esterification of this compound with that of tert-Butanol and Neopentyl Alcohol.

Materials:

  • This compound

  • tert-Butanol

  • Neopentyl Alcohol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In separate, dry reaction vials, dissolve 1.0 mmol of each alcohol (this compound, tert-Butanol, Neopentyl Alcohol) in 5 mL of anhydrous DCM.

  • To each vial, add 1.5 mmol of pyridine.

  • Cool the mixtures to 0°C in an ice bath.

  • Add 1.2 mmol of acetic anhydride to each vial simultaneously.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, quenching it with water, and analyzing the product formation by GC-MS.

  • Compare the rates of ester formation to assess the impact of steric hindrance on the reaction.

General Procedure for Comparing Performance in Elimination Reactions

Objective: To compare the ratio of Hofmann to Zaitsev elimination products using alkoxides derived from this compound and other bulky alcohols.

Materials:

  • 2-Bromopentane

  • Sodium Hydride

  • This compound

  • tert-Butanol

  • Potassium tert-butoxide (commercial)

  • Anhydrous Tetrahydrofuran (THF)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Prepare sodium 2-mesitylethoxide by reacting this compound with sodium hydride in anhydrous THF.

  • In separate reaction vessels, dissolve 2-bromopentane (1.0 mmol) in anhydrous THF.

  • To each vessel, add a solution of the respective base (sodium 2-mesitylethoxide, potassium tert-butoxide) (1.5 mmol) in anhydrous THF at room temperature.

  • Allow the reactions to proceed for a set amount of time (e.g., 2 hours).

  • Quench the reactions with water and extract the organic products with diethyl ether.

  • Analyze the product mixture by GC-FID to determine the ratio of 1-pentene (Hofmann product) to 2-pentene (Zaitsev product).

  • Compare the product ratios to evaluate the influence of the bulky base on the selectivity of the E2 elimination.[6][7]

Visualizing Reaction Pathways

The steric influence of bulky alcohols can be visualized in reaction pathways.

E2_Elimination cluster_small_base Small Base (e.g., Ethoxide) cluster_bulky_base Bulky Base (e.g., 2-Mesitylethoxide) SB Small Base P1 Zaitsev Product (More Substituted) SB->P1 Favored BB Bulky Base P2 Hofmann Product (Less Substituted) BB->P2 Favored due to Steric Hindrance Reactant Alkyl Halide Reactant->SB Reactant->BB

Caption: Influence of base size on E2 elimination selectivity.

Conclusion

While not as commonly encountered as other bulky alcohols, this compound offers a compelling set of characteristics for researchers in organic synthesis and drug development. Its nature as a primary alcohol, combined with the significant and directional steric hindrance provided by the mesityl group, creates opportunities for enhanced selectivity in a variety of chemical transformations. By understanding the principles of steric effects and leveraging the unique properties of the mesityl group, scientists can potentially unlock new and more efficient synthetic routes. Further experimental investigation into the reactivity and applications of this compound is warranted to fully realize its potential as a valuable tool in the chemist's arsenal.

References

A Comparative Guide to DFT Analysis of Transition States in Alcohol-Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational approaches for the analysis of transition states in alcohol-related reactions, supported by experimental and computational data from recent studies. While direct DFT analysis of 2-Mesitylethanol transition states is not extensively covered in current literature, this document outlines the fundamental principles and methodologies that are broadly applicable to the study of this and similar molecules. We will draw comparisons from studies on related alcohols such as ethanol and 2-methoxyethanol to illustrate these concepts.

Computational Methodologies for Transition State Analysis

The accuracy of Density Functional Theory (DFT) calculations is highly dependent on the chosen functional and basis set. Different combinations are suited for various aspects of reaction mechanism elucidation.

A common approach involves geometry optimization using a specific functional and basis set, followed by frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state, characterized by a single imaginary frequency). To obtain more accurate energy values, single-point energy calculations are often performed using a higher level of theory or a larger basis set.[1]

Table 1: Comparison of DFT Functionals and Basis Sets in Alcohol Reaction Studies

Study FocusFunctional(s)Basis Set(s)Key Findings & ApplicationsReference
Hydrogenation of Acetaldehyde to EthanolB3LYP6-31g(d)Geometry optimization and transition state location.[1]
H-atom Abstraction from 2-MethoxyethanolM06-2X6-311++G(d,p)Geometries optimization, vibrational frequencies, and IRC calculations.[2]
Pyrolysis of 2-MethoxyethanolG3MP2, G3B3, B3LYP6-31G(d)Investigation of unimolecular and bimolecular reaction mechanisms.[3]
Ethanol Oxidation on Transition MetalsNot specifiedNot specifiedComparison of catalytic activities of different metals.[4]
Methanol to Hydrocarbons ProcessQM/MM methodsNot specifiedAnalysis of methanol adsorption and methoxylation energies.[5]

Experimental Protocols:

The computational studies referenced rely on established theoretical protocols. A typical workflow for identifying and characterizing a transition state is as follows:

  • Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to find their lowest energy structures.

  • Transition State Guess: An initial guess for the transition state geometry is generated. This can be done using various methods, such as the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Optimization: The guessed structure is then optimized to find the saddle point on the potential energy surface. The eigenvector-following (EF) optimization technique is a common method for this.[6]

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product minima.[1][2]

Visualizing Computational Workflows

Understanding the logical flow of a computational chemistry study is crucial for interpreting its results. The following diagram illustrates a typical workflow for the DFT analysis of a reaction mechanism.

G cluster_start Initial Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_validation Validation cluster_analysis Analysis reactant Reactant(s) Geometry opt_reactant Optimize Reactant(s) reactant->opt_reactant product Product(s) Geometry opt_product Optimize Product(s) product->opt_product ts_guess Generate TS Guess opt_reactant->ts_guess opt_product->ts_guess opt_ts Optimize TS ts_guess->opt_ts freq_calc Frequency Calculation opt_ts->freq_calc irc_calc IRC Calculation freq_calc->irc_calc If one imaginary freq energy_profile Energy Profile irc_calc->energy_profile thermo_kinetics Thermodynamics & Kinetics energy_profile->thermo_kinetics

Computational workflow for transition state analysis.

Case Study: H-Atom Abstraction in 2-Methoxyethanol

A study on the oxidation of 2-Methoxyethanol (2ME) provides valuable insights into the application of DFT for analyzing transition states in substituted ethanols. The research investigated H-atom abstraction from different sites of the 2ME molecule by a methyl radical.[6]

Table 2: Calculated Energy Barriers for H-atom Abstraction from 2-Methoxyethanol (2ME) by Methyl Radical

Abstraction SiteEnergy Barrier (kcal/mol)
αLowest
βIntermediate
ξHigher
OHighest

Source: Adapted from computational studies on 2-Methoxyethanol oxidation.[6]

The order of energy barriers (α < β < ξ < O) indicates that H-atom abstraction is most favorable at the α-carbon.[6] This type of analysis is directly transferable to a molecule like this compound, where different abstraction sites would also exhibit varying activation energies.

The transition state geometries for these reactions show an elongation of the C-H bond being broken and a corresponding formation of the new H-C bond with the methyl radical. For instance, in the abstraction from the α-position, the breaking C-H bond is elongated by approximately 17.1%, while the forming C-H bond is elongated by 33.3% relative to the product.[6]

Conceptual Framework: The Activation Strain Model

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing activation barriers. It partitions the energy of the system along the reaction coordinate into two components:

  • Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt in the transition state.

  • Interaction Energy (ΔE_int): The stabilizing interaction between the distorted reactants.

The activation energy (ΔE‡) is the sum of the strain and interaction energies at the transition state. This model provides a chemical interpretation of the activation barrier and can explain trends in reactivity. For example, it has been used to analyze the competition between SN2 and E2 reactions in basic and acidic media.[7]

G cluster_reactants Reactants cluster_ts Transition State cluster_analysis Energy Decomposition Reactants Reactant A + Reactant B TS [A---B]‡ Reactants->TS Activation ActivationEnergy ΔE‡ = ΔE_strain + ΔE_int TS->ActivationEnergy Strain ΔE_strain (Destabilizing) ActivationEnergy->Strain Interaction ΔE_int (Stabilizing) ActivationEnergy->Interaction

References

Kinetic Studies of Reactions Involving 2-Mesitylethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of key reactions involving alcohols, with a specific focus on extrapolating the expected behavior of 2-Mesitylethanol. Due to the limited availability of direct kinetic data for this compound, this document draws comparisons from studies on structurally similar aryl-alcohols, such as benzyl alcohol and phenylethanol, and explores the significant impact of steric hindrance on reaction rates. Experimental data from various studies are presented to offer a quantitative basis for comparison.

Oxidation of Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The bulky mesityl group in this compound is expected to significantly influence the kinetics of this reaction compared to less sterically hindered analogs like benzyl alcohol.

Comparative Kinetic Data for Alcohol Oxidation

The following table summarizes kinetic data from studies on the oxidation of benzyl alcohol using various oxidizing agents. These values provide a baseline for understanding the potential reactivity of this compound.

Oxidant/CatalystSubstrateOrder of ReactionRate Constant (k)Activation Energy (Ea)Reference
Acidified DichromateBenzyl AlcoholFirst order in [substrate] and [oxidant]Varies with substituents-[1]
N-Chlorosuccinimide (NCS)Benzyl AlcoholFirst order in [substrate] and [NCS]--
Dilute Nitric AcidBenzyl Alcohol---[2]
Cobalt Porphyrin/O₂Benzyl AlcoholFollows Michaelis-Menten kineticsKₘ = 0.133 mol/L-[3]
Sodium Hypochlorite (PTC)Benzyl AlcoholZero order--[4]

Discussion of Steric Effects:

Steric hindrance plays a crucial role in the oxidation of alcohols. The bulky 2,2,6,6-tetramethylpiperidine structure of the TEMPO catalyst, for instance, makes it highly selective for oxidizing less hindered primary alcohols over more hindered secondary alcohols.[5] However, recent studies suggest that electronic effects, such as the nitroxyl/oxoammonium redox potential, can be more influential than steric effects in some cases. For example, 4-acetamido-TEMPO (ACT) shows higher catalytic activity for the oxidation of both primary and secondary alcohols compared to less sterically hindered catalysts like AZADO and ABNO.[5][6]

For this compound, the presence of two ortho-methyl groups on the aromatic ring introduces significant steric bulk around the benzylic position. This is expected to decrease the rate of oxidation compared to benzyl alcohol, where the approach of the oxidizing agent to the carbinol hydrogen is less impeded. The magnitude of this effect would depend on the size of the oxidizing species.

Experimental Protocols for Alcohol Oxidation

Kinetic Study of Benzyl Alcohol Oxidation by Acidified Dichromate [1]

  • Materials: Benzyl alcohol, potassium dichromate, sulfuric acid, acetic acid, water.

  • Procedure: The reaction is studied under pseudo-first-order conditions by keeping the concentration of the substrate in excess. The reaction progress is monitored by periodically withdrawing aliquots of the reaction mixture, quenching the reaction, and determining the concentration of the unreacted oxidant iodometrically.

  • Data Analysis: The pseudo-first-order rate constants are calculated from the slopes of the linear plots of log[oxidant] versus time.

Kinetic Measurements for Benzyl Alcohol Oxidation by N-Chlorosuccinimide (NCS)

  • Conditions: The reactions are performed under pseudo-first-order conditions with a large excess of benzyl alcohol over NCS in aqueous acetic acid with sulfuric acid.

  • Monitoring: The decrease in the concentration of NCS is followed spectrophotometrically at 345 nm.

  • Calculations: Pseudo-first-order rate constants (k') are determined from the linear plots of log[NCS] against time.

Visualizing the Oxidation Pathway

Oxidation_Pathway Alcohol Primary Alcohol (R-CH2OH) Intermediate Intermediate Complex Alcohol->Intermediate Reaction Oxidant Oxidizing Agent Oxidant->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Rate-determining step Reduced_Oxidant Reduced Oxidant Intermediate->Reduced_Oxidant

Caption: Generalized pathway for the oxidation of a primary alcohol to an aldehyde.

Dehydration of Alcohols

The acid-catalyzed dehydration of alcohols to form alkenes is another key reaction where steric factors can influence the reaction rate and product distribution. For aryl-alcohols like this compound, this reaction would lead to the formation of a substituted styrene.

Comparative Kinetic Data for Alcohol Dehydration

The following table presents kinetic data for the dehydration of various secondary alcohols.

SubstrateCatalyst/ConditionsRate Constant (k_obs, h⁻¹)MechanismReference
CyclohexanolHydrothermal (250 °C, 40 bar)0.20E1[7]
1-PhenylethanolRe₂O₇ (0.5 mol%)High yield in 1 hour-[8]
1-PhenylethanolCopper(II) fused-bisoxazolidine99% conversion in 24h-[9][10]
Various C3-C4 Alcoholsγ-Al₂O₃Varies with substrateE1 (mono-alcohol)[11]

Discussion of Steric and Electronic Effects:

The dehydration of alcohols can proceed through either an E1 or E2 mechanism.[8] For secondary and tertiary alcohols, the E1 pathway, which involves the formation of a carbocation intermediate, is common.[12] The stability of this carbocation is a key factor determining the reaction rate. In the case of this compound, the benzylic carbocation would be stabilized by resonance with the aromatic ring. However, the steric hindrance from the mesityl group could affect the rate of protonation of the hydroxyl group and the subsequent loss of water.

Studies on the dehydration of C3-C4 alcohols over γ-Al₂O₃ show that 2-propanol has the highest rate constant for mono-alcohol dehydration, which is attributed to the stability of the carbocation-like transition state.[11] Isobutanol exhibits the lowest rate constant for di-alcohol dehydration due to steric factors.[11] For this compound, while the benzylic carbocation is electronically favored, the steric bulk might hinder the approach of the acid catalyst and the subsequent steps, potentially leading to a slower rate compared to phenylethanol.

Experimental Protocol for Hydrothermal Dehydration of Secondary Alcohols[8]
  • Apparatus: Reactions are carried out in stainless steel pressure vessels.

  • Procedure: The alcohol and deionized water are placed in the reactor, which is then sealed and heated to the desired temperature (e.g., 250 °C).

  • Sampling and Analysis: At various time points, the reactor is cooled, and the contents are extracted with an organic solvent (e.g., dichloromethane) containing an internal standard. The organic layer is then analyzed by gas chromatography (GC) to determine the concentrations of the reactant and products.

  • Kinetic Analysis: The pseudo-first-order rate constant for the disappearance of the alcohol is determined by fitting the concentration versus time data to a first-order rate law.

Visualizing the Dehydration Workflow

Dehydration_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Mix Alcohol and Acid Catalyst Heat Heat to Reaction Temperature Reactants->Heat Aliquot Withdraw Aliquots at Intervals Heat->Aliquot Quench Quench Reaction Aliquot->Quench Analysis Analyze by GC/HPLC Quench->Analysis Plot Plot Concentration vs. Time Fit Fit Data to Rate Law Plot->Fit Rate_Constant Determine Rate Constant Fit->Rate_Constant

Caption: A typical experimental workflow for a kinetic study of alcohol dehydration.

Esterification of Alcohols

Fischer esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is another reaction where steric hindrance significantly impacts the kinetics.[13]

Comparative Kinetic Data for Esterification

The following table provides kinetic data for the esterification of various alcohols.

AlcoholCarboxylic AcidCatalystActivation Energy (Ea)Key FindingReference
Benzyl AlcoholAcetic AcidAmberlyst-1573.3 kJ/molRate increases with temperature and catalyst concentration.[14][15]
Benzyl AlcoholAcetic AcidZeolite HX-Conversion increases with benzyl alcohol concentration.[16]
IsopropanolPalm Fatty AcidsMethanesulfonic Acid53 kJ/molMethanol reacts faster than isopropanol due to less steric hindrance.[17]
Various AlcoholsBenzoic/Stearic AcidNFSi/Microwave-Reaction rate decreases with increasing chain length and branching of the alcohol.[18]

Discussion of Steric Effects:

The rate of Fischer esterification is highly dependent on steric factors.[13] Primary alcohols react the fastest, while tertiary alcohols react much slower.[13] Studies have shown that for the esterification of fatty acids, methanol reacts faster than more sterically hindered alcohols like isopropanol and butyl-cellosolve.[17] Similarly, when esterifying benzoic and stearic acids, the reaction rate decreases as the steric bulk of the alcohol increases.[18]

For this compound, the bulky mesityl group is expected to significantly retard the rate of esterification compared to benzyl alcohol. The steric hindrance would impede the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. This effect is likely to be more pronounced than in oxidation or dehydration reactions, as the esterification transition state is often more sterically demanding.

Experimental Protocol for Esterification of Benzyl Alcohol[15][16][17]
  • Reactor: A batch reactor equipped with a condenser and a stirrer is typically used.

  • Procedure: The alcohol, carboxylic acid, and catalyst (e.g., Amberlyst-15 or zeolite) are charged into the reactor. The mixture is heated to the desired temperature and stirred.

  • Analysis: Samples are withdrawn at regular intervals and analyzed by titration with a standard base to determine the concentration of the unreacted carboxylic acid, or by gas chromatography to determine the concentration of the ester product.

  • Kinetic Modeling: The rate data are often correlated with a kinetic model, such as a pseudo-homogeneous model, to determine the reaction order and rate constants.

Visualizing the Impact of Steric Hindrance

Steric_Hindrance cluster_less_hindered Less Steric Hindrance (e.g., Benzyl Alcohol) cluster_more_hindered More Steric Hindrance (e.g., this compound) Fast Approach Easy approach of reagent Low E_a Lower Activation Energy Fast Approach->Low E_a High Rate Faster Reaction Rate Low E_a->High Rate Slow Approach Hindered approach of reagent High E_a Higher Activation Energy Slow Approach->High E_a Low Rate Slower Reaction Rate High E_a->Low Rate

Caption: The effect of steric hindrance on reaction kinetics.

Conclusion

While direct kinetic data for reactions involving this compound are scarce, a comparative analysis of structurally similar aryl-alcohols provides valuable insights into its expected reactivity. The bulky mesityl group is anticipated to exert significant steric hindrance, leading to slower reaction rates for oxidation, dehydration, and especially esterification when compared to less hindered analogs like benzyl alcohol. The extent of this rate reduction will depend on the specific reaction mechanism and the steric demands of the transition state. The experimental protocols and kinetic data presented in this guide offer a foundation for designing and interpreting future kinetic studies on this compound and other sterically hindered alcohols.

References

A Comparative Study of 2-Mesitylethanol and 2,4,6-tri-tert-butylphenylethanol for the Research and Drug Development Professional

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical synthesis and drug development, the nuanced differences between structurally similar molecules can significantly impact their utility and performance. This guide provides a detailed comparative analysis of two sterically hindered phenylethanol derivatives: 2-Mesitylethanol and 2,4,6-tri-tert-butylphenylethanol. While the former is a known chemical entity, the latter represents a more sterically encumbered analogue for which less direct data is available. This comparison, therefore, combines experimental data for this compound with theoretically inferred properties and reactivity for 2,4,6-tri-tert-butylphenylethanol, based on established principles of steric and electronic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The properties for 2,4,6-tri-tert-butylphenylethanol are estimated based on the known effects of the bulky tri-tert-butylphenyl group.

PropertyThis compound (2-(2,4,6-trimethylphenyl)ethanol)2,4,6-tri-tert-butylphenylethanol
CAS Number 6950-92-1[1]Not available
Molecular Formula C₁₁H₁₆O[1]C₂₀H₃₄O
Molar Mass 164.24 g/mol [1]290.48 g/mol
Appearance Colorless liquid[1]Likely a white solid (inferred)
Boiling Point ~201 °C (at 760 mmHg); 152 °C (at 15 mmHg)[1]Expected to be significantly higher due to increased mass
Melting Point ~ -35 °C[1]Expected to be significantly higher than this compound
Density ~ 0.913 - 0.920 g/cm³[1]Expected to be slightly lower than 1 g/cm³
Solubility Soluble in ethanol and ether[1]Expected to have good solubility in nonpolar organic solvents

Synthesis and Experimental Protocols

The synthesis of these sterically hindered 2-phenylethanol derivatives can be approached through two primary, well-established synthetic routes in organic chemistry.

Grignard Reaction with Ethylene Oxide

This method involves the reaction of the corresponding arylmagnesium bromide with ethylene oxide, followed by an acidic workup.

Experimental Protocol (General):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). The appropriate aryl bromide (2-bromomesitylene or 1-bromo-2,4,6-tri-tert-butylbenzene) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in the same anhydrous solvent is then added dropwise, maintaining a low temperature to control the exothermic reaction.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Challenges with 2,4,6-tri-tert-butylphenylethanol Synthesis: The significant steric hindrance of the 2,4,6-tri-tert-butylphenyl group can impede the nucleophilic attack of the Grignard reagent on ethylene oxide, potentially leading to lower yields or requiring more forcing reaction conditions. Studies have shown that reactions involving t-butyl Grignard reagents and ethylene oxide can be problematic.[2]

Synthesis_Grignard Aryl_Br Aryl-Br (Aryl = Mesityl or 2,4,6-tri-tert-butylphenyl) Grignard Aryl-MgBr Aryl_Br->Grignard Et2O or THF Mg Mg Mg->Grignard Intermediate Aryl-CH2CH2-OMgBr Grignard->Intermediate Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Product Aryl-CH2CH2-OH Intermediate->Product Workup H3O H3O+ H3O->Product

Caption: Grignard reaction pathway for the synthesis of 2-aryl-ethanols.

Reduction of Arylacetic Acid Derivatives

This alternative route involves the reduction of a corresponding arylacetic acid or its more reactive derivative, such as an acyl chloride or ester.

Experimental Protocol (General - via Acyl Chloride):

  • Synthesis of Arylacetic Acid: The corresponding arylacetic acid (2,4,6-trimethylphenylacetic acid or 2,4,6-tri-tert-butylphenylacetic acid) is prepared via an appropriate method (e.g., from the arylacetonitrile).

  • Formation of Acyl Chloride: The arylacetic acid is converted to its acyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride. The excess reagent is removed by distillation.

  • Reduction: In a separate flask under an inert atmosphere, a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF is prepared.[3] The acyl chloride, dissolved in the same solvent, is added dropwise to the reducing agent solution at a low temperature (e.g., 0 °C).

  • Workup: After the addition, the reaction is stirred at room temperature. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: The resulting solids are filtered off, and the organic filtrate is dried and concentrated. The crude alcohol is then purified by vacuum distillation or column chromatography.

Challenges with 2,4,6-tri-tert-butylphenylethanol Synthesis: The steric bulk of the tri-tert-butylphenyl group might hinder the formation of the arylacetic acid and its subsequent conversion to the acyl chloride. However, the reduction step with a powerful reducing agent like LiAlH₄ is generally effective even for sterically hindered substrates.[3]

Synthesis_Reduction Arylacetic_Acid Aryl-CH2COOH Acyl_Chloride Aryl-CH2COCl Arylacetic_Acid->Acyl_Chloride SOCl2 SOCl2 SOCl2->Acyl_Chloride Product Aryl-CH2CH2OH Acyl_Chloride->Product LiAlH4 1. LiAlH4 2. H2O workup LiAlH4->Product

Caption: Reduction pathway for the synthesis of 2-aryl-ethanols from arylacetic acids.

Comparative Reactivity and Applications

The primary difference in the chemical behavior of this compound and 2,4,6-tri-tert-butylphenylethanol arises from the steric bulk of the substituents on the phenyl ring.

  • Steric Hindrance: The three tert-butyl groups in 2,4,6-tri-tert-butylphenylethanol create a much more sterically crowded environment around the aromatic ring and the benzylic position compared to the three methyl groups in this compound. This increased steric hindrance in the tri-tert-butyl derivative is expected to significantly decrease the rate of reactions involving the aromatic ring (e.g., electrophilic aromatic substitution) and the benzylic position.[4]

  • Electronic Effects: Both methyl and tert-butyl groups are electron-donating through an inductive effect. This makes the aromatic ring more electron-rich and thus more susceptible to electrophilic attack compared to unsubstituted benzene. However, the steric hindrance in the tri-tert-butyl derivative would likely override this electronic activation for many reactions.

  • Potential Applications:

    • This compound: With its characteristic herbal fragrance, it finds use in the cosmetics and perfume industries.[1] Its structure also makes it a useful building block in organic synthesis for introducing the mesityl group.

    • 2,4,6-tri-tert-butylphenylethanol: Due to the extreme steric hindrance and the known antioxidant properties of the 2,4,6-tri-tert-butylphenyl moiety, this compound, if synthesized, could be investigated as a sterically hindered antioxidant or as a precursor to novel ligands for catalysis where a bulky, non-coordinating group is desired. The parent phenol is a well-known antioxidant.[5]

Logical_Comparison cluster_Mesityl This compound cluster_tButyl 2,4,6-tri-tert-butylphenylethanol M_Sterics Moderate Steric Hindrance M_Reactivity Accessible Reaction Sites M_Sterics->M_Reactivity M_Apps Fragrance, Synthesis Building Block M_Reactivity->M_Apps T_Sterics High Steric Hindrance T_Reactivity Hindered Reaction Sites T_Sterics->T_Reactivity T_Apps Potential Antioxidant, Ligand Precursor T_Reactivity->T_Apps Comparison Comparative Analysis

Caption: A logical comparison of the two compounds based on steric effects.

Conclusion

This compound is a readily accessible compound with established properties and applications. In contrast, 2,4,6-tri-tert-butylphenylethanol represents a challenging synthetic target due to extreme steric hindrance. While direct experimental data for the latter is scarce, its properties and reactivity can be reasonably inferred. The significant steric shielding provided by the tri-tert-butylphenyl group suggests that this molecule would exhibit markedly different reactivity compared to its mesityl analogue, opening avenues for its potential use in applications where steric bulk is a key design element, such as in the development of novel antioxidants or specialized ligands. Further experimental investigation into the synthesis and characterization of 2,4,6-tri-tert-butylphenylethanol is warranted to fully explore its potential.

References

Navigating the Analytical Landscape: A Comparative Guide to 2-Mesitylethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Mesitylethanol, a key chemical intermediate, is critical for ensuring product quality and process control. This guide provides a comparative overview of potential analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound, this guide leverages established methods for structurally similar compounds, such as substituted aromatic alcohols and phenylethanol derivatives, to provide a robust framework for method development and validation.

Comparison of Analytical Methods

The two most promising analytical techniques for the quantification of this compound are HPLC and GC-MS. The choice between these methods will depend on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Stationary Phase C18 or other reversed-phase columns.Non-polar or medium-polar capillary columns (e.g., DB-5ms, HP-5ms).
Typical Mobile/Carrier Gas Acetonitrile/water or methanol/water mixtures.Inert gas (e.g., Helium, Nitrogen).
Detector UV-Vis (utilizing the aromatic ring for detection), Refractive Index (RI).Mass Spectrometer (provides high selectivity and structural information), Flame Ionization Detector (FID).
Sample Volatility Not critical.Required. Derivatization may be necessary to increase volatility.
Selectivity Good, can be optimized with mobile phase composition and column chemistry.Excellent, especially with MS detection which allows for mass-based identification.
Sensitivity Generally in the µg/mL to ng/mL range.Generally in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM) in MS.
Potential Interferences Compounds with similar retention times and UV absorption maxima.Co-eluting compounds with similar mass spectra (less common with high-resolution MS).

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are generalized and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of substituted aromatic alcohols.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV absorption maximum for this compound should be determined experimentally, but a starting wavelength of 220 nm is recommended based on the aromatic chromophore.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on general procedures for the analysis of volatile and semi-volatile organic compounds.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used by monitoring characteristic ions of this compound.

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform an extraction to isolate the analyte.

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, the hydroxyl group of this compound can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure reliable and accurate results. The following parameters should be assessed according to ICH guidelines:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank samples and samples spiked with potential interfering compounds.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

To better understand the process of analytical method validation, the following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Method_Selection Select Analytical Technique (HPLC or GC-MS) Initial_Optimization Optimize Key Parameters (e.g., Mobile Phase, Temperature) Method_Selection->Initial_Optimization Specificity Specificity/ Selectivity Initial_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Caption: A generalized workflow for the development and validation of an analytical method.

Benchmarking the Performance of 2-Mesitylethanol-Derived Catalysts: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific and technical literature did not yield specific information on catalysts derived directly from 2-Mesitylethanol. This suggests that catalysts based on this specific molecular framework are not widely reported or may be referred to under different nomenclature in published research.

Our investigation into the performance benchmarks of this compound-derived catalysts involved extensive searches for relevant academic papers, patents, and technical reports. These searches aimed to identify the types of reactions these catalysts are used for, their performance metrics (such as yield, selectivity, turnover number, and turnover frequency), and comparisons with alternative catalytic systems.

Despite these efforts, no specific catalysts with a "this compound" backbone or ligand structure were identified. The search results did, however, provide extensive information on related areas of catalysis, particularly concerning ethanol and methanol conversion, which are summarized below for informational purposes.

General Principles of Catalyst Performance Evaluation

For researchers and professionals in drug development, the rigorous evaluation of a catalyst's performance is crucial. Standardized protocols are essential for comparing the efficacy of different catalysts.[1][2] Key performance indicators often include:

  • Activity: The rate at which a catalyst converts reactants into products. This is often measured by turnover frequency (TOF).

  • Selectivity: The ability of a catalyst to direct a reaction to form a specific product over others.

  • Stability: The operational lifetime of a catalyst before it deactivates.

  • Yield: The amount of desired product obtained relative to the theoretical maximum.

Experimental protocols for evaluating catalyst performance typically involve standardized reactor systems and test conditions to ensure data comparability across different laboratories.[1][3] Common analytical techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and various spectroscopic methods to quantify reactants and products.

Insights from Related Catalysis Research

While no data was found for this compound-derived catalysts, the search provided information on catalysts used for reactions involving similar small alcohol molecules, which may offer a conceptual framework for future catalyst design and evaluation.

Ethanol and Methanol Oxidation:

A significant body of research focuses on the electrocatalytic oxidation of methanol and ethanol, particularly for applications in fuel cells.[4][5] Platinum-based catalysts, often in combination with other metals like ruthenium, are frequently studied for their high activity.[6] The primary challenge in this area is catalyst poisoning by intermediate species like carbon monoxide.[6]

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center.[7] For instance, in the synthesis of methyl aryl ethers, bulky biarylphosphine ligands and palladacycle precatalysts have been shown to be effective under mild conditions.

Catalyst Synthesis:

The method of catalyst synthesis significantly impacts its final performance. For example, in the production of methanol synthesis catalysts, factors such as the ratio of metal components (e.g., copper, zinc, and aluminum oxides) and the synthesis conditions are critical.

Experimental Workflow for Catalyst Performance Testing

A general workflow for testing the performance of a new catalyst is outlined below. This logical flow can be applied to any new catalytic system, including hypothetical this compound-derived catalysts.

G cluster_prep Catalyst Preparation cluster_eval Performance Evaluation cluster_comp Comparative Analysis synthesis Catalyst Synthesis (e.g., from this compound precursor) characterization Physicochemical Characterization (e.g., NMR, IR, MS, XRD) synthesis->characterization reaction_setup Reaction Setup (Substrates, Solvent, Conditions) characterization->reaction_setup catalytic_run Catalytic Reaction reaction_setup->catalytic_run analysis Product Analysis (e.g., GC, HPLC) catalytic_run->analysis data_proc Data Processing (Yield, Selectivity, TON/TOF) analysis->data_proc benchmark Performance Benchmarking data_proc->benchmark alt_catalyst Alternative Catalyst Testing alt_catalyst->benchmark

References

Isotopic Labeling with 2-Mesitylethanol: A Comparative Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Finding: A comprehensive review of scientific literature reveals a notable absence of specific isotopic labeling studies utilizing 2-Mesitylethanol. The unique steric hindrance provided by the mesityl group may influence its reactivity in standard labeling protocols. This guide, therefore, presents a comparative analysis of established isotopic labeling methods for structurally related aromatic ethanols and extrapolates the potential application and performance of this compound within these frameworks. The experimental data for this compound presented herein is hypothetical and intended to serve as a baseline for future research.

Isotopic labeling is a critical technique for tracking molecules in biological and chemical systems, with applications ranging from mechanistic studies to drug metabolism and pharmacokinetic analysis.[1][2] The introduction of stable isotopes like deuterium (²H or D) can also influence a drug's metabolic profile, a strategy of increasing importance in pharmaceutical design.[3][4] This guide focuses on deuterium labeling of the benzylic and hydroxyl positions of ethanol derivatives.

Comparison of Deuterium Labeling Methods for Aromatic Ethanols

The following table compares established methods for the deuterium labeling of benzyl alcohols with a hypothetical application to this compound. The projected data for this compound is based on known reactivity patterns of sterically hindered benzylic systems.

Labeling MethodAnalyteLabeling Position(s)Deuterium SourceCatalyst/ReagentReaction ConditionsExpected Deuterium Incorporation (%)Reference
Metal-Free Carbene Coupling Benzyl Alcoholsα-carbon, HydroxylD₂Op-Toluenesulfonyl-hydrazoneReflux or MicrowaveModerate to Excellent[5]
This compound (Hypothetical)α-carbon, HydroxylD₂O2-Mesitylethyl-p-toluenesulfonyl-hydrazoneMicrowaveModerate-
Reductive Deuteration of Esters Benzyl Alcoholsα,α-dideuterioD₂OSmI₂THF, Et₃N>95%[6]
This compound (Hypothetical)α,α-dideuterioD₂OSmI₂THF, Et₃NHigh (>90%)-
Palladium-Catalyzed C-H Deuteration Benzylic C-H BondsBenzylic C-HD₂ (gas)Palladium catalyst, TBHP (oxidant)Protic SolventsGood[3]
This compound (Hypothetical)Benzylic C-HD₂ (gas)Palladium catalyst, TBHP (oxidant)Protic SolventsModerate to Good-
Rhodium-Catalyzed H/D Exchange Benzylic ScaffoldsBenzylic C(sp³)-HD₂ (gas)Rh nanocatalysts (in situ)Varies>90%[7]
This compound (Hypothetical)Benzylic C-HD₂ (gas)Rh nanocatalysts (in situ)VariesHigh (>90%)-

Experimental Protocols

The following are detailed, representative methodologies for key isotopic labeling techniques that could be adapted for this compound.

Protocol 1: Hypothetical α,α-Dideuterio Labeling of this compound via Reductive Deuteration

This protocol is adapted from the reductive deuteration of aromatic esters using SmI₂ and D₂O.[6]

Materials:

  • 2-Mesitylethyl acetate (or other suitable ester)

  • Samarium(II) iodide (SmI₂) solution in THF

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-Mesitylethyl acetate (1.0 mmol).

  • Dissolve the ester in anhydrous THF (10 mL).

  • Add triethylamine (3.0 mmol) and deuterium oxide (10.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the SmI₂ solution in THF (0.1 M, 2.5 mmol) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain α,α-dideuterio-2-Mesitylethanol.

  • Characterize the product and determine the deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hypothetical Benzylic C-H Deuteration of this compound using Deuterium Gas

This protocol is based on the palladium-catalyzed deuteration of benzylic C-H bonds.[3]

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd/C, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP)

  • Deuterium gas (D₂)

  • A suitable protic solvent (e.g., methanol, ethanol)

  • A high-pressure reaction vessel (autoclave)

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the chosen protic solvent (5 mL).

  • Seal the vessel and purge with deuterium gas three times.

  • Pressurize the vessel with deuterium gas to the desired pressure (e.g., 5-10 bar).

  • Add TBHP (2.0 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for 24-48 hours.

  • After cooling to room temperature, carefully vent the deuterium gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

  • Analyze the product for deuterium incorporation at the benzylic position using mass spectrometry and NMR spectroscopy.

Visualizations of Labeling Workflow and Pathway

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis start Start with This compound reagents Select Deuterium Source (e.g., D2O, D2 gas) start->reagents catalyst Choose Catalyst/Reagent (e.g., SmI2, Pd/C) reagents->catalyst reaction Perform Isotopic Labeling Reaction catalyst->reaction purification Purify Labeled Product reaction->purification ms Mass Spectrometry (MS) purification->ms nmr Nuclear Magnetic Resonance (NMR) purification->nmr quant Quantify Deuterium Incorporation ms->quant nmr->quant

Caption: General workflow for isotopic labeling of this compound.

G reactant 2-Mesitylethyl Acetate intermediate Benzylic Radical Intermediate reactant->intermediate + SmI2 (SET) product α,α-dideuterio-2-Mesitylethanol intermediate->product + D2O

Caption: Hypothetical pathway for α,α-dideuterio labeling.

References

Comparative Analysis of Cross-Reactivity for 2-Mesitylethanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Evaluating Off-Target Effects in Drug Discovery

In the landscape of drug development, particularly in the realm of kinase inhibitors, the selectivity of a therapeutic candidate is as crucial as its potency. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window of a drug. This guide provides a comprehensive framework for the cross-reactivity analysis of a hypothetical series of 2-Mesitylethanol derivatives designed as inhibitors of a specific kinase, here designated as Kinase A. By presenting detailed experimental protocols, structured data comparisons, and clear visualizations, we aim to offer a robust methodology for researchers, scientists, and drug development professionals to assess the selectivity of their own small molecule candidates.

The following analysis is based on a hypothetical library of this compound derivatives, where structural modifications are introduced to probe the structure-activity relationship (SAR) and its influence on selectivity against a panel of related kinases (Kinase B, Kinase C, and Kinase D).

Hypothetical Compound Library and Target Kinases

For the purpose of this guide, we will consider this compound as the core scaffold. A hypothetical library of derivatives has been generated by modifying the mesityl group and the ethanol side chain (Table 1). The primary target is Kinase A, a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. The cross-reactivity is assessed against three other related kinases to determine the selectivity profile of each derivative.

Table 1: Hypothetical this compound Derivatives and their Primary Target Affinity

Compound IDModificationIC50 for Kinase A (nM)
This compoundParent Scaffold1500
DME-014-Fluoro substitution on mesityl ring50
DME-022,6-Dimethyl replaced with Di-tert-butyl250
DME-03Hydroxyl group oxidized to carboxylic acid>10000
DME-04Methyl ether at hydroxyl group800

Cross-Reactivity Profiling: A Comparative Overview

The selectivity of the hypothetical this compound derivatives was assessed against a panel of three related kinases (Kinase B, Kinase C, and Kinase D) using a competitive binding assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase, and the results are summarized in Table 2. A higher IC50 value indicates weaker inhibition and thus, lower off-target activity.

Table 2: Cross-Reactivity Profile of this compound Derivatives against a Kinase Panel

Compound IDIC50 for Kinase B (nM)IC50 for Kinase C (nM)IC50 for Kinase D (nM)Selectivity Index (Kinase B/A)
This compound30005000>100002
DME-015001200800010
DME-028002000>100003.2
DME-03>10000>10000>10000N/A
DME-041500450090001.875

Selectivity Index is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (Kinase A). A higher selectivity index indicates greater selectivity.

From this hypothetical data, DME-01 emerges as the most potent and selective derivative, with a 10-fold higher affinity for Kinase A over Kinase B. The structural modifications in DME-01 (4-Fluoro substitution) appear to be favorable for both potency and selectivity. Conversely, the bulky di-tert-butyl groups in DME-02 and the modification of the hydroxyl group in DME-03 and DME-04 resulted in either reduced potency or lower selectivity.

Experimental Methodologies

To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments that would be used to generate the data presented in this guide.

Competitive Kinase Binding Assay (e.g., LanthaScreen™ Assay)

This assay is used to determine the IC50 values of the test compounds against the target kinases.

Principle: The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A terbium-labeled antibody (donor) binds to a phosphorylated peptide substrate, and a fluorescein-labeled tracer (acceptor) binds to the kinase's ATP-binding pocket. When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. The binding of the tracer and the antibody in proximity to the kinase results in FRET. A test compound that inhibits the kinase will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solutions, fluorescently labeled tracer, terbium-labeled antibody, and ATP solution at their final desired concentrations.

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute the compounds in the assay buffer.

  • Assay Plate Preparation: Add the kinase, the fluorescent tracer, and the test compound to the wells of a 384-well microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Second Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 90 minutes).

  • Detection: Add the terbium-labeled antibody to all wells to stop the reaction and allow for antibody binding to the phosphorylated substrate.

  • Signal Reading: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) of a small molecule to its protein target.[1][2][3] This provides a more detailed understanding of the interaction beyond simple inhibition.

Protocol:

  • Sensor Chip Preparation: Immobilize the target kinase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in the running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized kinase. Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise diagrams are invaluable for communicating complex experimental processes and biological pathways. The following diagrams are generated using the Graphviz DOT language to illustrate the workflow of a competitive binding assay and a hypothetical signaling pathway involving Kinase A.

G cluster_workflow Competitive Kinase Binding Assay Workflow prep Reagent & Compound Preparation plate Assay Plate Setup (Kinase, Tracer, Compound) prep->plate inc1 Incubation 1 (Compound Binding) plate->inc1 react Initiate Reaction (Add Substrate & ATP) inc1->react inc2 Incubation 2 (Kinase Reaction) react->inc2 detect Detection (Add Ab, Stop Reaction) inc2->detect read Read FRET Signal detect->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Workflow for a competitive kinase binding assay.

G cluster_pathway Hypothetical Kinase A Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor Activates kinaseA Kinase A adaptor->kinaseA Recruits & Activates substrate Downstream Substrate kinaseA->substrate Phosphorylates tf Transcription Factor substrate->tf Activates gene Gene Expression (Proliferation, Survival) tf->gene

Caption: A hypothetical signaling cascade involving Kinase A.

Conclusion

The cross-reactivity analysis of this compound derivatives, although based on a hypothetical dataset, underscores the critical importance of early and comprehensive selectivity profiling in drug discovery. The presented methodologies for competitive binding assays and surface plasmon resonance provide a solid foundation for generating high-quality, reproducible data. The use of structured data tables and clear visualizations, as demonstrated, is essential for the effective interpretation and communication of these findings. By adopting a systematic approach to cross-reactivity assessment, researchers can make more informed decisions in lead optimization and ultimately develop safer and more effective therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 2-Mesitylethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Mesitylethanol is critical to ensure the safety of laboratory personnel and to protect the environment. Due to its anticipated flammability and potential health hazards, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the following table summarizes the key hazards associated with mesitylene and 2-methoxyethanol. It is prudent to assume that this compound may exhibit similar properties.

Hazard ClassificationMesitylene2-MethoxyethanolInferred Hazards for this compound
Physical Hazards Flammable Liquid (Category 3)[1][2]Flammable Liquid (Category 3)[2]Flammable Liquid
Health Hazards May cause respiratory irritation[1][3][4]May damage fertility or the unborn child[2][5]Potential Respiratory Irritant, Potential Reproductive Toxin
Causes skin and eye irritation[3][6]Harmful if swallowed, in contact with skin, or if inhaled[2][5]Potential Skin and Eye Irritant, Harmful if Ingested, Inhaled, or in Contact with Skin
May be fatal if swallowed and enters airways[4][6]Potential Aspiration Hazard

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents.[3]

  • Collect liquid this compound waste in a dedicated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

  • Solid waste contaminated with this compound (e.g., paper towels, contaminated gloves) should be collected in a separate, clearly labeled, sealed plastic bag and then placed in a solid hazardous waste container.

2. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the approximate concentration and volume of the waste.

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.

  • Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[1][7][8]

  • Store in a secondary containment bin to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[9][10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated) assess_waste->solid_waste Solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Bag solid_waste->collect_solid store Store in Designated Hazardous Waste Area (Cool, Ventilated) collect_liquid->store collect_solid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Handling Protocols for 2-Mesitylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Presumed Hazard Summary

Based on the toxicological and physical properties of the closely related compound 2-Methoxyethanol, 2-Mesitylethanol should be handled with extreme caution. The primary presumed hazards include:

  • Flammability: Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air.

  • Toxicity:

    • Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

    • May pose a risk of damaging fertility or the unborn child, as 2-Methoxyethanol is a known teratogen.[1][2][3][4][5][6][7]

    • Potential for causing damage to internal organs, including the testes, blood, liver, and kidneys, especially with repeated or prolonged exposure.[6]

  • Routes of Exposure: The primary routes of exposure are inhalation, skin contact, and eye contact.[6][8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye/Face Protection Skin and Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Chemical safety gogglesNitrile or butyl rubber gloves, fully-buttoned laboratory coatWork within a certified chemical fume hood
Weighing/Transferring (Outside a Fume Hood) Chemical safety goggles and a face shieldChemical-resistant gloves (butyl rubber or Viton™ recommended), chemical-resistant apron or suit, non-sparking footwearNIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves, chemical-resistant suit and bootsNIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA)

Safety equipment suppliers can provide recommendations on the most protective glove and clothing material for your specific operation.[6]

Operational Plan: Step-by-Step Guidance for Safe Handling

1. Preparation:

  • Conduct a pre-work hazard analysis and risk assessment.[9]
  • Ensure all necessary PPE is available and in good condition.[10]
  • Verify that the chemical fume hood is functioning correctly.[11][12]
  • Locate the nearest emergency eyewash station and safety shower.[6]
  • Prepare and label a dedicated hazardous waste container for liquid and solid waste.[5][13]
  • Remove all potential ignition sources from the work area.[7][9]

2. Handling and Use:

  • Perform all manipulations of this compound within a certified chemical fume hood.[11][12]
  • Ground and bond containers and receiving equipment to prevent static discharge.[2][7]
  • Use only non-sparking tools.[3][7]
  • Avoid direct contact with the skin and eyes.[8]
  • Do not eat, drink, or smoke in the laboratory.[6][12]
  • Keep containers tightly closed when not in use.[2][3]

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[8]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • Liquid Waste: Collect all this compound waste in a clearly labeled, tightly sealed, and compatible hazardous waste container.[5][13] Do not pour down the drain.[13]
  • Solid Waste: Dispose of any contaminated materials, such as gloves, paper towels, and absorbent pads, as hazardous solid waste in a separate, clearly labeled container.[13]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][14]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow General Workflow for Handling Potentially Hazardous Liquid Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Risk Assessment b Don PPE a->b c Prepare Fume Hood b->c d Transfer Chemical c->d e Perform Experiment d->e f Close Container e->f k Spill e->k l Exposure e->l g Dispose Liquid Waste f->g h Dispose Solid Waste g->h i Decontaminate Area h->i j Doff PPE i->j m Follow Emergency Protocol k->m l->m

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.